molecular formula C14H13NO B13465697 4-Benzylbenzamide

4-Benzylbenzamide

Numéro de catalogue: B13465697
Poids moléculaire: 211.26 g/mol
Clé InChI: BGTIIRYHWGADFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Benzylbenzamide is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C14H13NO

Poids moléculaire

211.26 g/mol

Nom IUPAC

4-benzylbenzamide

InChI

InChI=1S/C14H13NO/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16)

Clé InChI

BGTIIRYHWGADFD-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)N

Origine du produit

United States
Foundational & Exploratory

Technical Guide: 4-Benzylbenzamide & CAS 392248-28-1 Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-Benzylbenzamide and its specific derivative N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-benzylbenzamide (CAS 392248-28-1) .

Executive Summary

This guide addresses a critical distinction in chemical nomenclature and registry. While "4-Benzylbenzamide" refers to a simple core scaffold (C₁₄H₁₃NO), the specific CAS registry number 392248-28-1 corresponds to a complex, high-molecular-weight derivative: N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-benzylbenzamide .

This compound is a synthetic hybrid integrating two pharmacophores: a benzamide moiety (known for histone deacetylase and kinase inhibition) and a benzothiazole moiety (associated with antitumor and antimicrobial activity). It is primarily utilized in high-throughput screening (HTS) libraries targeting serine proteases and sirtuins (SIRT1) .

Chemical Identity & Structural Analysis[1][2][3][4]

Comparative Identification

The table below differentiates the core scaffold from the specific CAS entity.

FeatureCore Scaffold: 4-BenzylbenzamideTarget Compound: CAS 392248-28-1
IUPAC Name 4-BenzylbenzamideN-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-4-benzylbenzamide
CAS Number 92199-30-9 (or 1485-70-7 for isomer)392248-28-1
Formula C₁₄H₁₃NOC₂₇H₂₀N₂O₂S
Molecular Weight 211.26 g/mol 436.53 g/mol
Structure Description Simple amide of 4-benzylbenzoic acid.[1]4-Benzylbenzoic acid amide-linked to an aminobenzothiazole phenol.
Primary Use Intermediate / Building BlockProtease Inhibitor / Screening Probe
Physicochemical Properties (CAS 392248-28-1)[5]
  • Appearance: Off-white to pale yellow solid.

  • Solubility:

    • Water: Insoluble (< 0.1 mg/mL).

    • DMSO: Soluble (> 10 mM).

    • Ethanol: Sparingly soluble.

  • LogP (Predicted): ~5.8 (Highly lipophilic due to the diphenylmethane and benzothiazole groups).

  • H-Bond Donors: 2 (Amide NH, Phenol OH).

  • H-Bond Acceptors: 4 (Amide O, Thiazole N, Phenol O, Thiazole S).

Synthetic Pathways[2][4][6]

The synthesis of CAS 392248-28-1 is a convergent process involving the coupling of a lipophilic acid chloride with a functionalized aniline.

Synthesis Protocol

Step 1: Preparation of 4-Benzylbenzoyl Chloride

  • Reagents: 4-Benzylbenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 3.0 eq), DMF (cat.).

  • Procedure: Reflux 4-benzylbenzoic acid in SOCl₂ for 2 hours. Evaporate excess SOCl₂ under vacuum to yield the acid chloride.

Step 2: Preparation of the Aminobenzothiazole Fragment

  • Precursor: 5-Aminosalicylic acid or condensation of 2-aminothiophenol with a substituted benzaldehyde.

  • Target: 4-Amino-2-(1,3-benzothiazol-2-yl)phenol. This intermediate is often synthesized via the condensation of 2-aminothiophenol with 5-aminosalicylic acid in polyphosphoric acid (PPA).

Step 3: Amide Coupling (Convergent Step)

  • Reagents: 4-Benzylbenzoyl chloride (from Step 1), 4-Amino-2-(1,3-benzothiazol-2-yl)phenol (from Step 2), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the aminophenol in dry DCM/Et₃N at 0°C.

    • Add the acid chloride dropwise.

    • Stir at room temperature for 12 hours.

    • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.[2]

    • Purification: Recrystallize from Ethanol/Hexane or use Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).[2]

Reaction Workflow Diagram

SynthesisPath Acid 4-Benzylbenzoic Acid AcidCl 4-Benzylbenzoyl Chloride (Intermediate A) Acid->AcidCl Reflux SOCl2 Thionyl Chloride SOCl2->AcidCl Coupling Amide Coupling (Et3N, DCM) AcidCl->Coupling AminePrec 5-Aminosalicylic Acid Benzothiazole 4-Amino-2-(benzothiazol-2-yl)phenol (Intermediate B) AminePrec->Benzothiazole PPA Condensation Thiol 2-Aminothiophenol Thiol->Benzothiazole Benzothiazole->Coupling Final CAS 392248-28-1 (Target Compound) Coupling->Final Nucleophilic Acyl Substitution

Caption: Convergent synthesis of CAS 392248-28-1 via acid chloride activation and amide coupling.

Biological Relevance & Applications[2]

Pharmacophore Analysis

CAS 392248-28-1 is designed as a "privileged structure" hybrid, combining two bioactive scaffolds:

  • 4-Benzylbenzamide Moiety: Provides a lipophilic "cap" group that fits into hydrophobic pockets of enzymes (e.g., the S1/S2 pockets of proteases). This structural motif is common in histone deacetylase (HDAC) inhibitors.

  • 2-Arylbenzothiazole Moiety: A known pharmacophore for antitumor activity (via cytochrome P450 activation) and SIRT1 modulation . The hydroxyl group ortho to the benzothiazole creates an intramolecular hydrogen bond, locking the conformation and potentially chelating metal ions in metalloproteases.

Target Classes

Based on library data (e.g., Life Chemicals Protease Library), this compound is screened for:

  • Serine Protease Inhibition: The amide bond mimics the peptide backbone, while the bulky benzyl and benzothiazole groups block the active site.

  • Sirtuin (SIRT1) Modulation: Benzothiazole derivatives are well-documented SIRT1 activators/inhibitors, relevant for metabolic disease and aging research.

  • Kinase Inhibition: The planar benzothiazole system can function as an ATP-mimetic hinge binder.

Handling & Safety Protocols

As a research-grade compound, CAS 392248-28-1 lacks comprehensive toxicological data. The following protocols are derived from its structural class properties.

Safety Data Sheet (SDS) Summary
ParameterHazard ClassificationPrecaution
Signal Word WARNING Handle in a fume hood.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Avoid dust inhalation.[3][4]
Reactivity Stable; Incompatible with strong oxidizers.Keep away from heat/sparks.[3][4]
Storage 2–8°C (Desiccated).Protect from light and moisture.
Handling Protocol
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Solubilization: Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM). Avoid aqueous buffers for initial dissolution due to precipitation risks.

  • Disposal: Dispose of as hazardous organic waste (halogen-free). Do not pour down the drain.

References

  • Life Chemicals. (2025). Protease Targeted Library & Screening Compounds: CAS 392248-28-1. Retrieved from .

  • PubChem. (2025). Compound Summary for CAS 392248-28-1. National Center for Biotechnology Information. Retrieved from .

  • ChemSRC. (2025). CAS 392248-28-1 Chemical Properties and MSDS. Retrieved from .

  • BenchChem. (2025).[2] Benzamide Derivatives and Biological Activity. Retrieved from .

  • Journal of Medicinal Chemistry. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/PPAR Modulators. DOI: 10.1021/acs.jmedchem.5b01134.

Sources

Isomeric Divergence: A Comparative Technical Analysis of 4-Benzylbenzamide and N-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and physicochemical distinctions between 4-benzylbenzamide and N-benzylbenzamide . While these compounds are constitutional isomers sharing the molecular formula


 (MW 211.26  g/mol ), their connectivity creates divergent electronic environments and pharmacophoric properties.
  • N-Benzylbenzamide is a secondary amide where the amide bond serves as the linker between two phenyl rings.

  • 4-Benzylbenzamide (p-benzylbenzamide) is a primary amide where the amide is a terminal substituent on a diphenylmethane scaffold.

This guide is designed for medicinal chemists and process scientists requiring precise characterization data and synthetic workflows.

Structural & Electronic Topography

The fundamental difference lies in the location of the amide functionality relative to the aromatic systems.

Connectivity Analysis
FeatureN-Benzylbenzamide 4-Benzylbenzamide
CAS Number 1485-70-72301-40-8 / 392248-28-1
Amide Class Secondary (

)
Primary (

)
Linker Amide bond (-CONH-)Methylene bridge (-CH2-)
H-Bond Donors 1 (NH)2 (

)
H-Bond Acceptors 1 (C=O)1 (C=O)
Electronic Effect Conjugation broken by

carbon after amide N.
Conjugation broken by

carbon between rings.
Structural Visualization (DOT)

The following diagram illustrates the connectivity differences and the resulting chemical environment.

StructuralComparison cluster_A N-Benzylbenzamide (Secondary Amide) cluster_B 4-Benzylbenzamide (Primary Amide) N_Benzoyl Benzoyl Group (Ph-CO-) N_Linker Amide Linker (-NH-) N_Benzoyl->N_Linker Amide Bond N_Benzyl Benzyl Group (-CH2-Ph) N_Linker->N_Benzyl N-C Bond P_Phenyl Phenyl Ring A P_Methylene Methylene Bridge (-CH2-) P_Phenyl->P_Methylene P_Benzoic Benzamide Core (Ph-CONH2) P_Methylene->P_Benzoic para-substitution

Figure 1: Structural connectivity comparison highlighting the linker variation.

Spectroscopic Identification

Distinguishing these isomers via NMR is straightforward due to the proton count on the nitrogen and the chemical shift of the methylene (


) group.
Proton NMR ( NMR) Diagnostics
SignalN-Benzylbenzamide 4-Benzylbenzamide
Amide Proton(s) ~6.5 ppm (Broad singlet, 1H)~6.0–8.0 ppm (Broad singlets, 2H)
Methylene (

)
~4.65 ppm (Doublet,

)
~4.05 ppm (Singlet)
Coupling

couples with NH (becomes singlet upon

shake).
No coupling between

and Amide N.
Aromatic Region Multiplet (10H), monosubstituted pattern.Multiplet (9H), para-substituted pattern distinct.

Key Insight: In N-benzylbenzamide, the methylene protons are deshielded (~4.6 ppm) because they are directly attached to the electronegative nitrogen of the amide. In 4-benzylbenzamide, the methylene is flanked by two aromatic rings (diphenylmethane-like environment), appearing upfield (~4.0 ppm) as a singlet.

Synthetic Pathways & Process Chemistry[1][2]

The synthesis of these isomers requires fundamentally different precursors. N-benzylbenzamide is a product of acylation , whereas 4-benzylbenzamide is a product of amidation of a pre-existing diphenylmethane scaffold.

Synthetic Workflow Diagram

SynthesisPathways cluster_N Route A: N-Benzylbenzamide Synthesis cluster_4 Route B: 4-Benzylbenzamide Synthesis NB_Start1 Benzoyl Chloride NB_Process Schotten-Baumann (aq. NaOH / DCM) NB_Start1->NB_Process NB_Start2 Benzylamine NB_Start2->NB_Process NB_Product N-Benzylbenzamide (Solid, MP: 105°C) NB_Process->NB_Product Nucleophilic Acyl Substitution P_Start 4-Benzylbenzoic Acid P_Step1 Activation (SOCl2 or Oxalyl Chloride) P_Start->P_Step1 P_Inter Acid Chloride Intermediate P_Step1->P_Inter P_Step2 Ammonolysis (NH3 gas or aq. NH4OH) P_Inter->P_Step2 P_Product 4-Benzylbenzamide (Solid, MP: ~171°C) P_Step2->P_Product Amidation

Figure 2: Parallel synthetic workflows for the two isomers.

Experimental Protocols

Synthesis of N-Benzylbenzamide (Schotten-Baumann Conditions)

This protocol utilizes a biphasic system to scavenge the HCl byproduct.

  • Reagents: Benzoyl chloride (1.1 eq), Benzylamine (1.0 eq), 10% NaOH (2.5 eq), DCM.

  • Procedure:

    • Dissolve benzylamine in DCM in a round-bottom flask.

    • Add 10% NaOH solution and cool to 0°C.

    • Add benzoyl chloride dropwise with vigorous stirring (exothermic).

    • Warm to room temperature and stir for 2 hours.

  • Workup: Separate organic layer.[1] Wash with 1M HCl (to remove unreacted amine), then sat.

    
    , then brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Water.

  • Expected Yield: >90% White crystals (MP: 104-106°C).

Synthesis of 4-Benzylbenzamide (via Acid Chloride)

This protocol converts the carboxylic acid to the primary amide.

  • Reagents: 4-benzylbenzoic acid (1.0 eq), Thionyl Chloride (

    
    , excess), Catalytic DMF, Ammonium Hydroxide (
    
    
    
    ).
  • Procedure:

    • Suspend 4-benzylbenzoic acid in dry DCM or Toluene.

    • Add

      
       (3-5 eq) and 1 drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride).
      
    • Concentrate in vacuo to remove excess

      
      .
      
    • Redissolve the residue in dry DCM and cool to 0°C.

    • Bubble

      
       gas or add concentrated 
      
      
      
      slowly.
  • Workup: Filter the precipitate (crude amide). Wash with water to remove ammonium salts.

  • Purification: Recrystallize from Ethanol.

  • Expected Yield: ~80% White solid (MP: ~171°C).

Physical & Pharmacological Comparison

PropertyN-Benzylbenzamide 4-Benzylbenzamide
Melting Point 104–106 °C ~171 °C
Solubility Moderate in EtOH, DCM; Low in Water.Lower solubility in organic solvents due to primary amide H-bond network.
Pharmacophore Linker scaffold. Used in sEH/PPARγ modulators and Butyrylcholinesterase inhibitors .Terminal amide motif.[2] Used in Kinase inhibitors and GPCR ligands where the primary amide acts as a H-bond donor/acceptor anchor.
Metabolic Stability Susceptible to amidase hydrolysis (cleaves to benzoic acid + benzylamine).Susceptible to hydrolysis (cleaves to 4-benzylbenzoic acid + ammonia).
Mechanistic Insight: Melting Point Divergence

4-Benzylbenzamide exhibits a significantly higher melting point (~171°C) compared to its isomer (~105°C). This is attributed to the primary amide functionality (


), which possesses two hydrogen bond donors and one acceptor, allowing for the formation of a robust, extensive hydrogen-bonding network in the crystal lattice. The secondary amide in N-benzylbenzamide has only one donor, resulting in weaker lattice energy.

References

  • Sigma-Aldrich. N-Benzylbenzamide Product Data Sheet (CAS 1485-70-7).[3]Link

  • National Institute of Standards and Technology (NIST). N-Benzylbenzamide Mass Spectrum and Properties.Link

  • Stenutz, R. 4-(Phenylmethyl)benzamide Physical Properties.Link

  • PubChem. 4-Benzylbenzamide Compound Summary.Link (Note: Link directs to related derivative structure for reference).

  • BenchChem. General Protocols for Amide Synthesis (Schotten-Baumann).Link

Sources

Technical Guide: Molecular Weight, Formula, and Characterization of 4-Benzylbenzamide

[1]

Executive Summary: Molecular Identity

4-Benzylbenzamide is a benzamide derivative frequently utilized as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and GPCR ligands.

It is critical to distinguish between the two primary structural isomers often conflated in database searches:

  • 4-Benzylbenzamide (Para-isomer): The benzyl group is attached to the para (4-) position of the benzene ring.[1] (Primary Amide).[1][2]

  • N-Benzylbenzamide: The benzyl group is attached to the amide nitrogen. (Secondary Amide).[1][2]

While the molecular weight and formula are identical for both, their chemical behavior and biological affinity differ significantly. This guide characterizes the stoichiometry applicable to both, while providing specific physicochemical data for the commercially prevalent N-benzyl isomer (CAS 1485-70-7), with structural notes on the para-isomer. [1]

Core Stoichiometry
PropertyValueUnit
Molecular Formula C₁₄H₁₃NO -
Molecular Weight (Average) 211.26 g/mol
Monoisotopic Mass 211.0997 Da
Exact Mass 211.10 g/mol
Elemental Analysis C: 79.59%, H: 6.20%, N: 6.63%, O: 7.57%-

Structural Architecture & Isomerism

In drug development, precise nomenclature is the first line of quality control. The term "4-Benzylbenzamide" strictly refers to the carbon-substituted scaffold, but "N-Benzylbenzamide" is the standard commercial reagent.[1]

Isomer Visualization

The following diagram contrasts the two isomers to prevent synthesis errors.

IsomerismIsomer14-Benzylbenzamide(C-Substituted)Target: Ring 4-positionDesc1Structure: H2N-CO-C6H4-CH2-PhRare Primary AmideIsomer1->Desc1Isomer2N-Benzylbenzamide(N-Substituted)Target: Amide NitrogenDesc2Structure: Ph-CO-NH-CH2-PhCommon Secondary Amide(CAS 1485-70-7)Isomer2->Desc2FormulaFormula: C14H13NOMW: 211.26 g/molFormula->Isomer1 Isomer AFormula->Isomer2 Isomer B

Caption: Structural divergence of C14H13NO isomers. Researchers must verify the substitution point (Ring vs. Nitrogen) before synthesis.[1]

Physicochemical Profile (N-Benzylbenzamide)

As the most common "Benzylbenzamide" in library screening, the properties below refer to N-Benzylbenzamide (CAS 1485-70-7) .[1]

PropertyDataValidation Method
Physical State White crystalline solidVisual Inspection
Melting Point 104 – 106 °CCapillary Melting Point
Solubility Soluble in Ethanol, DCM, Acetone; Insoluble in WaterGravimetric Analysis
pKa (Predicted) ~14.8 (Amide NH)Potentiometric Titration
LogP 3.19HPLC Retention Time
H-Bond Donors 1Structural Count
H-Bond Acceptors 1Structural Count

Synthesis Protocol: The "Self-Validating" Workflow

This protocol describes the synthesis of N-Benzylbenzamide via the Schotten-Baumann reaction.[1] This method is preferred for its high yield and ease of purification.

Reaction:

1
Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Benzylamine (1.0 equiv) in Dichloromethane (DCM) .

    • Prepare a 10% aqueous NaOH solution (2.0 equiv) to act as an acid scavenger.[1]

  • Biphasic Setup:

    • Combine the organic amine solution and aqueous NaOH in a round-bottom flask.

    • Why? The biphasic system allows the inorganic salt (NaCl) to stay in the water while the product remains in DCM.[1]

  • Acylation (Critical Step):

    • Cool the mixture to 0°C.

    • Add Benzoyl Chloride (1.1 equiv) dropwise over 20 minutes with vigorous stirring.

    • Self-Validation Check: Monitor the temperature. An exotherm indicates the reaction is proceeding. If no heat is generated, reagents may be compromised.

  • Work-up:

    • Stir for 2 hours at room temperature.

    • Separate the organic layer.

    • Wash sequentially with 1M HCl (removes unreacted amine), Sat.[1] NaHCO₃ (removes benzoic acid byproduct), and Brine.[1]

  • Purification:

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

    • Recrystallize from Ethanol/Water if necessary (Target MP: 104-106°C).[1]

Synthesis Logic Diagram

SynthesisStartReagents:Benzoyl Chloride + BenzylamineProcessSchotten-Baumann Conditions(DCM / aq. NaOH, 0°C)Start->ProcessCheckValidation Point:Exotherm & pH CheckProcess->CheckWorkupPhase SeparationWash: HCl -> NaHCO3 -> BrineCheck->WorkupProductN-Benzylbenzamide(White Solid)Workup->Product

Caption: Synthesis workflow for N-Benzylbenzamide emphasizing the critical validation checkpoint during acylation.

Analytical Characterization

To certify the identity of the compound, the following analytical signatures must be observed.

Mass Spectrometry (MS)[1][4]
  • Molecular Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern:

    • m/z 105: Benzoyl cation (

      
      ) - Characteristic of benzamides.[1]
      
    • m/z 91: Tropylium ion (

      
      ) - Diagnostic for the benzyl group.[1]
      
    • m/z 77: Phenyl cation (

      
      ).[1]
      
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • δ 6.40 ppm (br s, 1H): Amide NH proton.[1] (Broad signal indicates exchangeable proton).[1]

  • δ 4.65 ppm (d, J=5.7 Hz, 2H): Benzylic

    
    .[1] The doublet coupling confirms attachment to the NH.
    
  • δ 7.80 – 7.25 ppm (m, 10H): Aromatic protons (two phenyl rings).[1]

Infrared Spectroscopy (FT-IR)[1][8][9]
  • 3300 cm⁻¹: N-H stretch (Medium, sharp).

  • 1640 cm⁻¹: C=O stretch (Amide I band) - Strong.[1]

  • 1540 cm⁻¹: N-H bend (Amide II band).[1]

Pharmaceutical Relevance

4-Benzylbenzamide derivatives serve as privileged scaffolds in medicinal chemistry.[1]

  • Kinase Inhibition: The benzamide core mimics the ATP hinge-binding region in various kinase inhibitors.

  • Tyrosinase Inhibition: N-benzylbenzamide has shown activity as a tyrosinase inhibitor, relevant for treating hyperpigmentation disorders.

  • Metabolic Stability: The amide bond is relatively stable but can be hydrolyzed by amidases; the benzyl group is susceptible to CYP450-mediated oxidation at the benzylic carbon.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73878, N-Benzylbenzamide.[1] Retrieved from [Link][1]

  • RCSB Protein Data Bank. Ligand Summary for 9JH (4-benzylbenzamide derivative). Retrieved from [Link][1]

  • Organic Syntheses. General Procedures for Amide Synthesis via Schotten-Baumann Reaction. (Standard Reference Protocol).[1]

Therapeutic Potential of 4-Benzylbenzamide Derivatives: A Technical Guide to Targeting Secreted Phospholipase A2 (sPLA2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular and inflammatory disease therapeutics, the 4-benzylbenzamide scaffold has emerged as a highly privileged, ligand-efficient pharmacophore. While historical anti-inflammatory efforts have heavily targeted downstream cyclooxygenase (COX) and lipoxygenase (LOX) pathways, upstream intervention offers a more comprehensive blockade of pro-inflammatory mediators.

This technical guide dissects the pharmacological mechanics of 4-benzylbenzamide derivatives, focusing on their primary mechanism of action: the competitive inhibition of Secreted Phospholipase A2 (sPLA2) . By bridging structural biology with translational assay design, we will explore how this scaffold was optimized from a micromolar fragment hit into sub-nanomolar clinical candidates (e.g., AZD2716) for the treatment of coronary artery disease (CAD) and atherosclerosis.

Mechanistic Rationale: The sPLA2 Pathway

Secreted phospholipase A2 (sPLA2) enzymes—specifically isoforms Group IIa, V, and X—are highly expressed in human atherosclerotic lesions and are critical drivers of disease progression. These enzymes catalyze the hydrolysis of the sn-2 acyl ester bond of cell membrane glycerophospholipids.

This catalytic event is the rate-limiting step in the inflammatory cascade, releasing two highly atherogenic products:

  • Arachidonic Acid (AA): The direct precursor for pro-inflammatory eicosanoids (prostaglandins and leukotrienes) via COX/LOX enzymatic conversion[1].

  • Lysophosphatidylcholine (LPC): A lipid mediator that directly modifies low-density lipoproteins (LDL), promoting macrophage foam cell formation in the arterial wall[1].

By deploying 4-benzylbenzamide derivatives to inhibit sPLA2, we achieve a dual-pronged therapeutic effect: halting eicosanoid synthesis and preventing atherogenic lipoprotein modification.

Pathway Membrane Cell Membrane Phospholipids sPLA2 Secreted Phospholipase A2 (sPLA2-IIa, V, X) Membrane->sPLA2 Substrate AA Arachidonic Acid (AA) sPLA2->AA Hydrolysis (sn-2) LPC Lysophosphatidylcholine (LPC) sPLA2->LPC Hydrolysis (sn-2) COX COX / LOX Pathways AA->COX Enzymatic Conversion Athero Atherosclerosis & Inflammation LPC->Athero Lipoprotein Modification Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX->Eicosanoids Synthesis Eicosanoids->Athero Disease Progression Drug 4-Benzylbenzamide Derivatives (e.g., AZD2716) Drug->sPLA2 Competitive Inhibition (Ca2+ Coordination)

Fig 1. sPLA2-mediated inflammatory pathway and 4-benzylbenzamide inhibition mechanism.

Structural Pharmacology & Target Engagement

The efficacy of the 4-benzylbenzamide core is rooted in its precise structural complementarity with the sPLA2 active site. X-ray crystallographic studies of these derivatives bound to human sPLA2-X (e.g., PDB ID: 5G3M) and sPLA2-IIa reveal a highly conserved, bipartite binding mode:

  • Calcium Coordination & Hydrogen Bonding: sPLA2 enzymes are strictly calcium-dependent. The primary amide group of the 4-benzylbenzamide scaffold acts as the crucial pharmacophore, directly coordinating the catalytic Ca²⁺ ion. Simultaneously, it forms robust conventional hydrogen bonds with the highly conserved active site triad: Gly28, His46, and Asp47 (corresponding to Gly29, His47, Asp48 in sPLA2-IIa) [2][2].

  • Lipophilic Anchoring: The 4-benzyl substituent projects into a deep, hydrophobic pocket comprised of residues I2, L5, A6, V9, P17, I18, and M21. This lipophilic interaction is the primary driver of the scaffold's high binding affinity and ligand efficiency [3][3].

Structure-Activity Relationship (SAR) & Lead Optimization

Transitioning a fragment hit into a clinical candidate requires balancing target potency with pharmacokinetic viability. The optimization of the 4-benzylbenzamide scaffold into the clinical candidate AZD2716 perfectly illustrates this principle.

During lead optimization, researchers introduced a carboxylic acid moiety to mimic the natural phospholipid substrate. Progressive elongation of this side chain with methylene units produced a parabolic effect on potency, peaking with a 3-phenylpropionic acid derivative. However, a critical hurdle remained: carboxylic acids frequently inhibit hepatic OATP1B1 transporters, causing severe drug-drug interactions (DDIs) with statins. The breakthrough was the addition of an alpha-methyl group, which sterically hindered OATP1B1 binding while simultaneously enhancing broad-spectrum plasma sPLA2 inhibition to the sub-nanomolar range [1][1].

Quantitative SAR Summary
Compound IDStructural ModificationRecombinant sPLA2-IIa IC₅₀ (μM)Human Plasma sPLA2 ICu,₅₀ (μM)OATP1B1 Inhibition (at 25 μM)Key Pharmacological Observation
1 (Fragment Hit) Unmodified 4-benzylbenzamide24.00.9Not TestedBaseline Ca²⁺ coordination and lipophilic anchoring[1].
4 (Intermediate) 3-phenylpropionic acid side chainN/AN/AHighParabolic increase in potency; optimal ligand efficiency[3].
7 (AZD2716) Alpha-methyl group additionN/A0.0001 (0.1 nM)NoneIsoform-specific enhancement; complete abrogation of DDI liability[1].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that assay architecture must be intrinsically self-validating. Relying solely on recombinant protein assays often leads to late-stage clinical attrition due to plasma protein binding discrepancies. Below is the definitive, step-by-step workflow for validating 4-benzylbenzamide derivatives.

Workflow Hit Fragment Hit (4-Benzylbenzamide) SAR SAR Optimization (Side-chain elongation) Hit->SAR Structural Evolution InVitro Recombinant sPLA2 Profiling (IIa, V, X) SAR->InVitro Potency Screen Plasma Human Plasma Assay (Translatable Biomarker) InVitro->Plasma Broad-spectrum Efficacy Tox OATP1B1 Counter-Screen (DDI Mitigation) Plasma->Tox Safety Profiling Lead Clinical Candidate (AZD2716) Tox->Lead Final Selection

Fig 2. Self-validating experimental workflow for sPLA2 inhibitor lead optimization.

Protocol 1: Recombinant Fluorogenic sPLA2 Activity Assay
  • Action: Incubate recombinant human sPLA2 (isoforms IIa, V, and X) with a fluorogenic phospholipid substrate (e.g., bis-BODIPY FL C11-PC) and varying concentrations of the 4-benzylbenzamide derivative. Measure fluorescence recovery over 30 minutes.

  • Causality: sPLA2 cleaves the sn-2 position, releasing the fluorophore from proximity quenching. Testing multiple isoforms ensures the identification of broad-spectrum inhibitors necessary for complex inflammatory diseases.

  • Self-Validation: The assay must include Varespladib as a positive control (a known pan-sPLA2 inhibitor) to define the maximum dynamic range, and an EDTA control to chelate Ca²⁺. If the EDTA well shows activity, the assay is compromised, as true sPLA2 activity is strictly calcium-dependent.

Protocol 2: Human Plasma sPLA2 Activity Assay (Ex Vivo)
  • Action: Spike pooled human plasma with the candidate compound. Initiate the reaction using a highly sensitive radiolabeled or fluorescent substrate and measure total lipolytic activity. Calculate the unbound fraction (Fu) via equilibrium dialysis.

  • Causality: Recombinant assays lack the complex protein-binding environment of human blood. This ex vivo assay acts as a highly translatable mode-of-action biomarker, accounting for plasma protein binding and the combined activity of all circulating sPLA2 isoforms [1][1].

  • Self-Validation: The predicted plasma IC₅₀ (calculated as: Recombinant IC₅₀ × [100 / Fu]) must mathematically align with the observed empirical ICu,₅₀. A massive divergence indicates non-specific binding or off-target plasma interactions.

Protocol 3: OATP1B1 Transporter Counter-Screening
  • Action: Express OATP1B1 in HEK293 cells. Measure the intracellular accumulation of a fluorescent probe (e.g., rosuvastatin) in the presence of 25 μM of the optimized derivative.

  • Causality: Because CAD patients are universally prescribed statins, any drug candidate that inhibits the hepatic OATP1B1 transporter will cause toxic statin accumulation in the blood. Counter-screening ensures the structural modifications (like the alpha-methyl group) successfully mitigated this liability.

  • Self-Validation: Utilize Rifampin as a positive control for OATP1B1 inhibition. A viable clinical candidate must show <10% inhibition at concentrations exceeding 100x its anticipated plasma Cmax.

Future Perspectives

While the primary therapeutic thrust for 4-benzylbenzamide derivatives is cardiovascular and inflammatory disease via sPLA2 inhibition, the scaffold's robust ligand efficiency suggests multi-target potential. Recent computational and docking studies have identified 4-benzylbenzamide derivatives as potential dual inhibitors of sPLA2 and COX-2, which could offer synergistic anti-inflammatory effects by blocking both the release and the conversion of arachidonic acid. Furthermore, virtual screening has flagged the scaffold as a potential inhibitor of Catechol-O-methyltransferase (COMT), hinting at future applications in neurodegenerative conditions like Alzheimer's disease.

References

  • Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease | ACS Medicinal Chemistry Letters Source: ACS Publications URL:[Link][3]

  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents Source: PubMed Central (PMC) / ACS Omega URL:[Link][2]

  • Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease Source: PubMed Central (PMC) URL:[Link][1]

Sources

The 4-Benzylbenzamide Pharmacophore: A Technical Guide to Privileged Scaffold Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Scaffold

In modern medicinal chemistry, the 4-benzylbenzamide motif (often realized as N-benzylbenzamide or 4-substituted-N-benzylbenzamide) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its utility stems from a unique balance of rigidity and flexibility: the central amide bond acts as a rigid hydrogen-bonding connector, while the two aromatic wings (the benzamide core and the benzyl moiety) allow for "induced fit" pi-stacking interactions within hydrophobic pockets.

This guide deconstructs the pharmacophore's utility across three critical therapeutic axes: Ion Channel Modulation (KCNQ) , Metabolic Regulation (sEH/PPARγ) , and Oncology (Tubulin inhibition) .

Pharmacophore Architecture & Structural Logic

To effectively deploy this scaffold, one must understand its three-dimensional electronic signature. The 4-benzylbenzamide pharmacophore is not merely a flat molecule; it is a vector for positioning hydrophobic bulk.

The Core Triad
  • The Linker (Amide): Functions as a dipole orienter. The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the amide nitrogen (if secondary) acts as a hydrogen bond donor (HBD).

  • The Head (Benzamide Ring): Usually the site of electron-withdrawing groups (EWGs) like -Cl or -CF3 at the 4-position, which modulate the acidity of the amide proton and enhance metabolic stability.

  • The Tail (Benzyl Group): Provides a "wobble" factor. The methylene bridge (-CH2-) allows the phenyl ring to rotate and access deep hydrophobic clefts (e.g., the S1 pocket of proteases or the pore domain of KCNQ channels).

Pharmacophore Visualization (DOT Diagram)

PharmacophoreMap BenzamideCore Benzamide Core (Electronic Modulation) AmideLinker Amide Linker (H-Bond Donor/Acceptor) BenzamideCore->AmideLinker Rigid Attachment TargetPocket Target Binding Pocket BenzamideCore->TargetPocket Halogen Bonding (Optional) BenzylTail Benzyl Tail (Hydrophobic Interaction) AmideLinker->BenzylTail Flexible -CH2- Bridge AmideLinker->TargetPocket H-Bonding (KCNQ W236 / sEH Tyr) BenzylTail->TargetPocket Pi-Stacking / Hydrophobic

Caption: Structural decomposition of the 4-benzylbenzamide pharmacophore showing functional vectors for target engagement.

Therapeutic Applications & Mechanism of Action

Neurology: KCNQ2/3 (Kv7) Channel Openers

The 4-benzylbenzamide motif is structurally homologous to the "head-group" of Retigabine (Ezogabine) and newer generation openers like ICA-27243.

  • Mechanism: These compounds bind to a hydrophobic pocket formed by the S5-S6 linker of the potassium channel. The benzamide core stabilizes the open state of the channel, causing a hyperpolarizing shift in the voltage dependence of activation.

  • Result: Neuronal stabilization and reduction of hyperexcitability (Epilepsy/Pain).

Metabolic Syndrome: Dual sEH/PPARγ Modulators

Recent studies (reference 1) have identified N-benzylbenzamides as merged pharmacophores.[1]

  • sEH Inhibition: The amide carbonyl mimics the epoxide substrate, binding to the catalytic tyrosine residues.

  • PPARγ Activation: The lipophilic benzyl tail engages the large ligand-binding domain (LBD) of the nuclear receptor.

  • Key Compound: 14c (Sub-micromolar potency on both targets).[1]

Oncology: Tubulin Polymerization Inhibitors

Substituted N-benzylbenzamides (e.g., Compound 20b) bind to the colchicine site of tubulin (reference 4).

  • Effect: Disruption of microtubule dynamics leads to cell cycle arrest at G2/M phase and apoptosis in multidrug-resistant tumor lines.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the intermediate checks (TLC/NMR) fail, the workflow must be paused.

Robust Synthesis: The Modified Schotten-Baumann

While simple, the amide coupling is prone to hydrolysis. This protocol uses an anhydrous approach for maximum yield.

Reagents:

  • 4-Substituted Benzoic Acid (1.0 eq)

  • Benzylamine derivative (1.1 eq)[2]

  • EDC[1]·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Protocol:

  • Activation: Dissolve the benzoic acid in anhydrous DCM under Nitrogen. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes. Checkpoint: Solution should become clear or slightly cloudy; rapid precipitation indicates urea byproduct formation.

  • Coupling: Add the benzylamine and DIPEA dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench & Wash: Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine), Sat. NaHCO3 (removes unreacted acid), and Brine.

  • Purification: Dry over Na2SO4. Concentrate. Recrystallize from EtOH/Hexane or use Flash Chromatography (Hex/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisFlow cluster_QC Quality Control Gates Start Start: 4-Substituted Benzoic Acid Activation Activation: Add EDC/HOBt (0°C, DCM) Forms Active Ester Start->Activation Coupling Coupling: Add Benzylamine + DIPEA (RT, 12h) Activation->Coupling Workup Workup: Acid/Base Wash (Removes starting materials) Coupling->Workup QC1 TLC: Disappearance of Acid Coupling->QC1 Purification Purification: Recrystallization or Column Workup->Purification Final Final Product: N-benzylbenzamide Purification->Final QC2 NMR/LCMS: Confirm Purity >95% Purification->QC2

Caption: Step-by-step synthetic pathway with integrated Quality Control (QC) gates.

Quantitative Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes how specific substitutions on the 4-benzylbenzamide core shift biological selectivity.

Core Scaffold RegionSubstitutionEffect on ActivityPrimary Target
Benzamide C4 -Cl / -FIncreases metabolic stability; enhances KCNQ2 potencyKCNQ Channels
Benzamide C4 -Heteroaryl (e.g., Pyridine)Improves solubility; targets InhA (TB)M. tuberculosis InhA
Linker (Amide) N-Methylationusually Abolishes activity (Loss of H-bond donor)Most Targets
Benzyl Ring 4-CF3Increases lipophilicity; enhances PPARγ bindingsEH/PPARγ
Benzyl Ring 3,4-DimethoxyMimics colchicine A-ring; enhances tubulin bindingTubulin (Cancer)
Benzyl Ring 2,6-DichloroSteric lock; improves selectivity for specific GPCRsGPR52

Biological Validation: The Fluorescence Membrane Potential Assay (FLIPR)

For researchers targeting ion channels (KCNQ), the FLIPR assay is the industry standard for high-throughput validation.

Protocol:

  • Cell Line: CHO cells stably expressing KCNQ2/3.

  • Dye Loading: Load cells with membrane potential-sensitive dye (e.g., FLIPR Blue) for 30 mins at 37°C.

  • Depolarization: Add a depolarizing buffer (high K+, e.g., 20 mM) to pre-activate channels slightly.

  • Compound Addition: Add the 4-benzylbenzamide derivative.

  • Readout: A decrease in fluorescence indicates hyperpolarization (channel opening).

  • Control: Use Retigabine (10 µM) as a positive control for normalization.

References

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. [Link]

  • N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem. [Link][3]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link][4]

  • The new KCNQ2 activator 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid displays anticonvulsant potential. British Journal of Pharmacology. [Link]

Sources

Pharmacological Architecture of 4-Benzylbenzoic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Development

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, 4-benzylbenzoic acid amide derivatives represent a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the scaffold's utility, moving beyond simple screening data to the structural causality of its activity.

The core architecture—comprising a lipophilic distal ring (Domain A) , a flexible methylene linker , a central phenyl core (Domain B) , and a polar amide headgroup (Domain C) —allows for precise tuning of pharmacokinetic (PK) properties and target selectivity.

Key Therapeutic Areas:

  • Antimicrobial: Inhibition of Bacterial RNA Polymerase (RNAP) protein-protein interactions.[1]

  • Endocrine Regulation: Non-steroidal inhibition of 5

    
    -reductase isozymes.
    
  • Metabolic/Inflammatory: Modulation of Soluble Epoxide Hydrolase (sEH) (via hydrazide/amide isosteres).

Structural Biology & SAR Analysis

The Pharmacophore Triad

The biological activity of this class hinges on the spatial arrangement of three distinct domains.

  • Domain A (Distal Aryl Ring): The "anchor." Hydrophobic substitutions here (e.g.,

    
    , 
    
    
    
    ) drastically improve potency against hydrophobic pockets in targets like RNAP
    
    
    -factors.
  • Linker (Methylene Bridge): The

    
     bridge provides rotational freedom (
    
    
    
    109.5° bond angle), allowing the molecule to adopt a "pincer" conformation. This flexibility is superior to the rigid carbonyl (
    
    
    ) analogues for targets requiring induced fit.
  • Domain C (Amide Headgroup): The hydrogen bond donor/acceptor site. Derivatization here (e.g.,

    
    -phenyl, 
    
    
    
    -alkyl) dictates solubility and determines the "warhead" specificity.
Visualization: Scaffold Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core 4-Benzylbenzoic Acid Amide Core DomainA Domain A: Distal Aryl Ring (Lipophilic Anchor) Core->DomainA Linker Linker: Methylene (-CH2-) (Rotational Freedom) Core->Linker DomainC Domain C: Amide Headgroup (H-Bonding/Specificity) Core->DomainC Target1 Target: Bacterial RNAP (Req: e- withdrawing groups) DomainA->Target1 CF3/Cl enhances binding Linker->Target1 Induced fit plasticity Target2 Target: 5α-Reductase (Req: Bulky N-substituents) DomainC->Target2 N-phenyl selectivity

Caption: SAR map detailing the functional roles of the scaffold's three primary domains and their impact on target selectivity.

Primary Biological Activities[1][2][3]

Antimicrobial: Bacterial Transcription Inhibition

One of the most potent applications of 4-benzylbenzoic acid derivatives is the inhibition of the interaction between Bacterial RNA Polymerase (RNAP) and the


 factor .
  • Mechanism of Action: The compounds target the

    
    -subunit clamp helix (
    
    
    
    ) of the RNAP core enzyme.[1] By binding to this hydrophobic groove, they sterically occlude the
    
    
    factor (specifically region
    
    
    ), preventing holoenzyme formation. Without the holoenzyme, bacteria cannot initiate transcription.
  • Efficacy: Derivatives with electron-withdrawing groups (e.g., 3,4-dichloro or 4-trifluoromethyl on the distal ring) have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.5

    
    g/mL  against Staphylococcus epidermidis and S. aureus, comparable to vancomycin.
    
  • Advantage: Because this targets a protein-protein interaction (PPI) rather than the active catalytic site, it exhibits a lower frequency of cross-resistance with existing rifamycins.

Endocrine: 5 -Reductase Inhibition

Derivatives such as 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid (a benzoyl analogue) and its reduced benzyl forms act as non-steroidal inhibitors of steroid 5


-reductase (isozymes 1 and 2).
  • Clinical Relevance: These enzymes convert testosterone to dihydrotestosterone (DHT). Inhibition is the gold standard for treating Benign Prostatic Hyperplasia (BPH) and androgenic alopecia.

  • Potency:

    
    -phenyl substituted amides in this class have shown IC
    
    
    
    values in the sub-micromolar range (0.82
    
    
    M)
    for the human type 2 isozyme.
  • Selectivity: The amide substituent (

    
     group) drives isozyme selectivity. Bulky aromatic groups on the amide nitrogen tend to favor Type 2 inhibition.
    

Experimental Methodologies

Synthesis Protocol: Modular Assembly

To access a library of these derivatives efficiently, a convergent synthesis using Suzuki-Miyaura coupling followed by Amidation is recommended. This protocol ensures high yields and allows late-stage diversification.[2]

Step 1: Construction of the Biphenyl Core
  • Reagents: 4-(Bromomethyl)benzoic acid methyl ester (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Conditions: Reflux at 90°C for 12 hours under

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    . Purification via flash chromatography (Hexane/EtOAc).
    
Step 2: Hydrolysis & Amidation
  • Hydrolysis: Treat ester with LiOH in THF/Water to yield the free acid.

  • Activation: Dissolve the 4-benzylbenzoic acid intermediate in dry DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling: Add the requisite amine (

    
    , 1.1 eq) and DIPEA (2.0 eq).
    
  • Reaction: Stir at Room Temperature (RT) for 12–18 hours.

  • Validation: Confirm structure via

    
     (look for methylene singlet 
    
    
    
    ppm) and LC-MS.

Synthesis_Flow Start Start: 4-(Bromomethyl)benzoate Step1 Suzuki Coupling (Arylboronic Acid + Pd Cat) Start->Step1 Inter1 Intermediate: 4-Benzylbenzoate Ester Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate: 4-Benzylbenzoic Acid Step2->Inter2 Step3 Amide Coupling (EDCI/HOBt + R-NH2) Inter2->Step3 Final Final Product: 4-Benzylbenzoic Acid Amide Step3->Final

Caption: Convergent synthetic pathway allowing late-stage diversification of the amide headgroup.

Biological Assay: Bacterial RNAP Inhibition

To validate the mechanism of action, a direct protein binding assay is superior to simple cell growth assays.

Protocol: ELISA-based Protein Interaction Assay

  • Immobilization: Coat 96-well plates with purified RNAP core enzyme (500 ng/well) in PBS. Incubate overnight at 4°C.

  • Blocking: Block with 3% BSA in PBS-T (0.05% Tween-20) for 1 hour.

  • Competition: Add the test compound (serial dilutions in DMSO/buffer) and biotinylated

    
     factor  (10 nM).
    
  • Incubation: Incubate for 1 hour at RT.

  • Detection: Wash 3x with PBS-T. Add Streptavidin-HRP (1:5000). Incubate 30 min.

  • Readout: Add TMB substrate, stop with

    
    , and read Absorbance at 450 nm.
    
  • Analysis: Calculate IC

    
     by plotting % Inhibition vs. Log[Concentration].
    

Quantitative Data Summary

The following table summarizes the potency shifts associated with key structural modifications, derived from aggregate literature data on RNAP and 5


-reductase inhibition.
Derivative Sub-ClassR1 (Distal Ring)R2 (Amide N)TargetActivity (IC50/MIC)Notes
Unsubstituted HHRNAP> 50

M
Weak binding; baseline.
Halogenated 4-Cl / 3,4-diClHRNAP2–5

g/mL
Lipophilicity improves

binding.
Trifluoromethyl 4-CF

HRNAP0.5

g/mL
High potency; bioisostere for Cl.
N-Phenyl Amide HPhenyl5

-Reductase
0.82

M
Bulky amide confers enzyme specificity.
Hydrazide H-NH-NH

sEH47% Inh.Hydrazide acts as secondary pharmacophore.[3]

References

  • Ma, C., et al. (2020). "Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction." Journal of Medicinal Chemistry. Link

  • Li, G., et al. (2002). "Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2." Archiv der Pharmazie. Link

  • Nengroo, Z. R., et al. (2021). "Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents." Saudi Journal of Biological Sciences. Link

  • Forouzanfar, F., et al. (2013). "Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors." Iranian Journal of Pharmaceutical Research. Link

Sources

4-Benzylbenzamide melting point and physical state

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Core Directive: Precision in Nomenclature

4-Benzylbenzamide (CAS: 92199-30-9) is a structural isomer often confused with the more common N-benzylbenzamide (CAS: 1485-70-7). This guide specifically addresses the ring-substituted compound, where the benzyl group is attached to the para (4-) position of the benzamide ring, not the nitrogen atom.

Key Physical Data Snapshot:

  • Physical State: White crystalline solid.

  • Melting Point: 171 °C (Experimental).[1]

  • Primary Application: Pharmacophore scaffold in drug discovery (e.g., sEH inhibitors, PPAR modulators).

Chemical Identity Table
PropertyData
IUPAC Name 4-(Phenylmethyl)benzamide
Common Name 4-Benzylbenzamide; p-Benzylbenzamide
CAS Number 92199-30-9
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
SMILES C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)N
InChI Key LKQUCICFTHBFAL-UHFFFAOYSA-N (Isomer specific)

Part 2: Physical Properties Analysis[2]

Melting Point & Thermodynamic State

The melting point is the definitive physical characteristic for identifying 4-benzylbenzamide and assessing its purity.

  • Experimental Melting Point: 171 °C

  • Comparison to Isomers:

    • 4-Benzylbenzamide:[2][3][4]171 °C (High lattice energy due to para-symmetry and intermolecular hydrogen bonding).

    • N-Benzylbenzamide:[2][5]104–106 °C (Lower melting point due to flexible benzyl-nitrogen linkage disrupting packing).

Thermodynamic Implications: The high melting point of 4-benzylbenzamide indicates a robust crystal lattice stabilized by strong


-

stacking between the two aromatic rings and a hydrogen-bonding network formed by the primary amide group (

).
Solubility Profile

Based on the lipophilic benzyl moiety and the polar amide headgroup, the solubility profile is as follows:

  • Water: Insoluble (< 0.1 mg/mL). The hydrophobic benzyl and phenyl rings dominate the solvation energetics.

  • Polar Organic Solvents (DMSO, DMF): Highly Soluble (> 50 mg/mL).

  • Alcohols (Ethanol, Methanol): Moderately soluble; solubility increases significantly with temperature (ideal for recrystallization).

  • Non-polar Solvents (Hexane, Heptane): Insoluble.

Structural Visualization (Isomer Distinction)

The following diagram illustrates the critical structural difference between the target compound and its common isomer.

IsomerComparison Target 4-Benzylbenzamide (Target Compound) MP: 171 °C Struct1 Benzyl group on Ring C4 Position Target->Struct1 Isomer N-Benzylbenzamide (Common Isomer) MP: 104-106 °C Struct2 Benzyl group on Amide Nitrogen Isomer->Struct2 Struct1->Struct2 Structural Isomerism

Figure 1: Structural distinction between 4-Benzylbenzamide (Target) and N-Benzylbenzamide.

Part 3: Synthesis & Experimental Protocols

Synthetic Pathway

The synthesis of 4-benzylbenzamide typically proceeds from 4-benzylbenzoic acid (CAS 611-95-0). The acid is activated and then coupled with ammonia.

Workflow:

  • Precursor Formation: 4-Benzylbenzoic acid is generated via Friedel-Crafts alkylation or reduction of 4-benzoylbenzoic acid.

  • Activation: Conversion to acid chloride (using Thionyl Chloride) or mixed anhydride.

  • Amidation: Reaction with aqueous or gaseous ammonia.

SynthesisPathway Start 4-Benzylbenzoic Acid (CAS 611-95-0) Step1 Activation (SOCl2, Reflux) Start->Step1 Inter 4-Benzylbenzoyl Chloride Step1->Inter Step2 Amidation (NH3/H2O, 0°C) Inter->Step2 Product 4-Benzylbenzamide (Solid Precipitate) Step2->Product

Figure 2: Synthetic route from carboxylic acid precursor to final amide.[6][7][8]

Protocol: Recrystallization & Melting Point Determination

Objective: Isolate high-purity 4-benzylbenzamide and verify identity via MP.

Reagents:

  • Crude 4-Benzylbenzamide.

  • Solvent: Ethanol (95%) or Ethanol/Water (9:1).

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 10 mL Ethanol. Heat to boiling (approx. 78 °C) on a hot plate.

  • Saturation: If solid remains, add hot ethanol dropwise until fully dissolved. If fully dissolved immediately, evaporate slightly to reach saturation.

  • Filtration (Hot): If insoluble particles (dust/impurities) are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (25 °C), then place in an ice bath (0–4 °C) for 30 minutes. White needles should form.

  • Collection: Filter via vacuum filtration (Buchner funnel). Wash with 2 mL cold ethanol.

  • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

  • Validation: Measure melting point.

    • Acceptance Criteria: 169–172 °C.

    • Rejection Criteria: < 165 °C (Indicates significant impurities or wrong isomer).

Part 4: Applications in Drug Development

4-Benzylbenzamide serves as a critical pharmacophore in medicinal chemistry. Its rigid biphenyl-like structure (separated by a methylene linker) provides a specific spatial arrangement often required for hydrophobic binding pockets.

Key Biological Targets:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The amide moiety acts as a transition state mimic for the hydrolysis of epoxides.

  • PPAR Modulators: Used as a lipophilic tail in dual sEH/PPAR

    
     modulators for metabolic syndrome treatment.
    
  • Linker Chemistry: The 4-position offers a vector for extending the carbon chain without disrupting the amide binding interactions.

References

  • PubChem. 4-Benzylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Stenutz, R. 4-(Phenylmethyl)benzamide Physical Properties. Data sourced from Chem. Abstr. Available at: [Link]

  • Journal of Medicinal Chemistry. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ACS Publications. (Contextual synthesis and MP data). Available at: [Link]

  • Organic Syntheses. Synthesis of Amides from Acids. (General protocol adaptation). Available at: [Link]

Sources

Methodological & Application

Schotten-Baumann reaction protocol for 4-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Schotten-Baumann Synthesis of 4-Benzylbenzamide Subtitle: Mechanistic Insights and Optimized Protocols for High-Yield Amidation

Introduction & Scientific Context

4-Benzylbenzamide is a critical structural motif in medicinal chemistry. Notably, it serves as a primary fragment and precursor in the development of secreted phospholipase A2 (sPLA2) inhibitors, which are heavily investigated for the treatment of coronary artery disease[1]. The most robust and scalable method for synthesizing this compound is the Schotten-Baumann reaction, a classic condensation methodology that couples amines with acid chlorides in the presence of an aqueous base[2].

As a Senior Application Scientist, I have structured this protocol to move beyond a mere recipe. By embedding the physicochemical rationale behind each step, this guide functions as a self-validating system to ensure successful synthesis, high purity, and reproducible yields.

Mechanistic Causality & Experimental Design

The Schotten-Baumann reaction operates via a nucleophilic acyl substitution mechanism. In this specific protocol, 4-benzylbenzoyl chloride reacts with aqueous ammonia. Understanding the causality of the reaction conditions is paramount:

  • The Biphasic Advantage & Acid Scavenging: The reaction is performed in an aqueous basic environment. The aqueous ammonia acts as both the nucleophile and the base catalyst. It is imperative to have a molar excess of base to neutralize the hydrochloric acid (HCl) generated during the substitution[3]. If HCl is not neutralized, it will protonate the remaining ammonia, rendering it non-nucleophilic and prematurely halting the reaction[3].

  • Thermodynamic Control: The formation of the amide bond is highly exothermic. Without strict temperature control (0–5 °C), the excess heat accelerates a competing side reaction: the parasitic hydrolysis of 4-benzylbenzoyl chloride into 4-benzylbenzoic acid[4].

  • Kinetic Control via Agitation: Because the organic acid chloride is largely insoluble in the aqueous phase, the reaction occurs strictly at the biphasic interface. Vigorous stirring is non-negotiable; it maximizes the interfacial surface area, ensuring the amidation outpaces the competing hydrolysis[4].

Quantitative Data & Reagent Specifications

Table 1: Reagent Specifications and Stoichiometric Ratios

ReagentRoleEquivalentsMW ( g/mol )Mechanistic Notes
4-Benzylbenzoyl chloride Electrophile1.0230.69Moisture-sensitive; handle under inert atmosphere until the moment of addition.
Aqueous Ammonia (28-30%) Nucleophile & Base5.0 - 10.017.03High excess is required to drive the reaction forward and neutralize the HCl byproduct.
Deionized Water Solvent / MediumN/A18.02Facilitates heat dissipation and acts as the aqueous phase for the biphasic system.

Experimental Workflow Visualization

Workflow A 4-Benzylbenzoyl Chloride (Organic/Neat) C Biphasic Interface (Vigorous Stirring, 0-5°C) A->C B Aqueous Ammonia (Excess Base) B->C D Nucleophilic Acyl Substitution (- HCl) C->D  Ammonia neutralizes HCl E Product Precipitation (Crude 4-Benzylbenzamide) D->E  Exothermic F Vacuum Filtration & Cold Water Wash E->F G Recrystallization (Hot Aqueous Ethanol) F->G  Removes unreacted acid H Pure 4-Benzylbenzamide G->H

Experimental workflow of 4-Benzylbenzamide synthesis via the Schotten-Baumann reaction.

Step-by-Step Protocol (Self-Validating System)

Step 1: Preparation of the Aqueous Phase

  • In a 250 mL Erlenmeyer flask, combine 25 mL of concentrated aqueous ammonia (28-30%) and 25 mL of ice-cold deionized water.

  • Causality Note: Diluting the ammonia slightly helps modulate the initial exotherm while maintaining a sufficient molar excess to act as both the nucleophile and the acid scavenger.

Step 2: Temperature Equilibration

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Add a magnetic stir bar and initiate vigorous stirring.

Step 3: Addition of the Electrophile

  • Weigh out 10.0 g (approx. 43.3 mmol) of 4-benzylbenzoyl chloride.

  • Add the acid chloride dropwise (if melted/liquid) or in small solid portions over 15-20 minutes.

  • System Validation Check: The reaction mixture should become cloudy and thick as the insoluble amide begins to precipitate. If the mixture remains completely clear, verify the pH of the aqueous phase (must be >9).

Step 4: Biphasic Maturation

  • Once the addition is complete, stopper the flask (venting occasionally) and continue vigorous stirring for 30 minutes at room temperature.

  • System Validation Check: The flask should feel warm to the touch initially, confirming the exothermic amide bond formation is occurring.

Step 5: Isolation

  • Collect the precipitated crude 4-benzylbenzamide via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with three 15 mL portions of ice-cold deionized water.

  • Causality Note: Cold water washes remove highly soluble ammonium chloride salts and any residual ammonia without dissolving the target benzamide[4].

  • System Validation Check: Test the pH of the final filtrate wash. It should be neutral to slightly basic. If it is highly acidic, insufficient ammonia was used, and the yield is likely compromised.

Step 6: Purification (Recrystallization)

  • Transfer the crude solid to a clean flask and dissolve in a minimum volume of boiling aqueous ethanol (e.g., 70% EtOH).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry under vacuum.

Self-Validating Quality Control & Troubleshooting

Table 2: Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action / Validation
Product "oils out" instead of precipitating Formation of a low-melting eutectic mixture or trapped solvent[4].Scratch the inside of the flask with a glass rod to induce nucleation; seed with a pure crystal of the product[4].
Low yield / High benzoic acid impurity Premature hydrolysis of the acid chloride due to poor mixing or elevated temperatures[4].Ensure vigorous stirring is maintained; strictly control the temperature at 0-5 °C during the addition phase.
Reaction stalls / Incomplete conversion Insufficient base to neutralize generated HCl, leading to the protonation of ammonia[3].Verify pH > 9. Add additional concentrated aqueous ammonia and resume vigorous stirring.

References

1.[4] BenchChem Technical Support Team. "Optimization of reaction conditions for benzamide synthesis." BenchChem. 4 2.[1] "Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease." PMC / National Institutes of Health. 1 3.[3] "Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses." Testbook.3 4.[2] "Schotten–Baumann reaction." Wikipedia. 2

Sources

Application Note: 4-Benzylbenzamide as a Strategic Intermediate in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

4-Benzylbenzamide (CAS No. 92199-30-9) is a highly versatile bifunctional intermediate utilized extensively in medicinal chemistry, targeted drug delivery, and advanced organic synthesis[1]. Structurally, it combines a hydrophobic benzyl moiety with a polar, hydrogen-bonding benzamide group. This unique pharmacophore makes it an ideal starting material or core scaffold for designing enzyme inhibitors, immunomodulators, and bacterial transport conjugates.

As an Application Scientist, understanding the causality behind its reactivity and binding affinity is critical for rational drug design. The primary amide acts as a strong hydrogen bond donor and acceptor, which is essential for coordinating with active site residues (e.g., Gly28, His46, and Asp47 in human secreted phospholipase A2)[2]. Concurrently, the flexible benzyl group allows for optimal spatial orientation within lipophilic binding pockets, driving high ligand efficiency and target selectivity[3].

Application I: Synthesis of sPLA2 Inhibitors (e.g., AZD2716)

Secreted phospholipase A2 (sPLA2) enzymes are key therapeutic targets in the treatment of coronary artery disease. 4-Benzylbenzamide serves as the foundational scaffold for developing potent sPLA2 inhibitors, such as the clinical candidate AZD2716[3].

Mechanistic Insights

In the active pocket of hsPLA2-G-X, the cocrystallized 4-benzylbenzamide ligand (identified as 9JH) achieves a highly favorable binding energy of −13.9194 kcal/mol[2]. The amide group anchors the molecule via conventional hydrogen bonds to the catalytic network. To accommodate further structural elongation at the 2-position, the benzamide ring undergoes a ~50-degree rotation, which maximizes lipophilic interactions without clashing with the enzyme's hydrophobic channel[3].

Protocol: Pd-Catalyzed Cross-Coupling for sPLA2 Inhibitor Intermediates

This self-validating protocol outlines the functionalization of the 4-benzylbenzamide scaffold via transition-metal catalysis to introduce the carboxylic acid moieties necessary for robust sPLA2 inhibition[3].

Reagents & Materials:

  • 4-Bromobenzamide (precursor) or substituted 4-benzylbenzamide.

  • Benzylzinc bromide (0.5 M in THF).

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol %).

  • Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, dissolve the brominated benzamide precursor (1.0 equiv) in anhydrous THF (0.2 M concentration). Causality: An inert atmosphere and anhydrous solvent are strictly required to prevent the oxidative degradation of the sensitive palladium(0) catalyst.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol %) to the solution. Causality: The Pd(0) species initiates the catalytic cycle via oxidative addition into the C-Br bond. The bulky triphenylphosphine ligands stabilize the intermediate while allowing sufficient steric freedom for the subsequent transmetalation step.

  • Transmetalation: Dropwise add benzylzinc bromide (1.5 equiv). Causality: Organozinc reagents (Negishi coupling) are specifically chosen over Grignard reagents because of their superior functional group tolerance, ensuring the primary amide remains unreacted during C-C bond formation.

  • Coupling & Elongation: Heat the reaction mixture to 60 °C for 2 hours. Monitor the conversion via LC-MS. Upon completion, quench the reaction with saturated aqueous NH4Cl to safely neutralize excess organometallic reagents.

  • Purification: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na2SO4, and purify via flash column chromatography (0-50% EtOAc in hexanes) to yield the functionalized 4-benzylbenzamide intermediate[4].

  • Validation: Confirm the product identity and purity via 1H NMR; the newly formed benzylic methylene protons should appear as a distinct singlet near 4.0 ppm.

G A Bromobenzamide Precursor B Pd(PPh3)4 Catalysis (Oxidative Addition) A->B THF, 60°C C Benzylzinc Bromide (Transmetalation) B->C Inert Atm D 4-Benzylbenzamide Scaffold C->D Reductive Elimination E sPLA2 Active Site (H-Bonding & Lipophilic) D->E Target Engagement

Workflow of 4-Benzylbenzamide synthesis and sPLA2 target engagement.

Application II: Siderophore-Mediated Cargo Delivery

Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa utilize siderophores (e.g., enterobactin) to aggressively sequester iron from their environment. By conjugating a 4-benzylbenzamide derivative to an enterobactin scaffold, researchers can successfully hijack this iron-starvation pathway to deliver antibacterial cargo directly into the bacterial cytoplasm[5].

Mechanistic Insights

The 4-benzylbenzamide moiety acts as a highly stable, hydrophobic linker and cargo module. When conjugated to the D- or L-isomer of enterobactin, the entire complex is recognized by bacterial outer membrane receptors (such as FepA in E. coli). The robust amide linkage ensures the cargo survives the hostile periplasmic environment until active transport mechanisms pull it into the cytoplasm[5].

Protocol: Amide Coupling to Enterobactin Scaffolds

Reagents & Materials:

  • 4-Benzylbenzoic acid (0.50 mmol).

  • Monofunctionalized enterobactin scaffold (amine-terminated).

  • EDC·HCl and HOBt (coupling agents).

  • N,N-Diisopropylethylamine (DIPEA).

  • Dichloromethane (CH2Cl2).

Step-by-Step Methodology:

  • Activation: Dissolve 4-benzylbenzoic acid (106 mg, 0.50 mmol) in anhydrous CH2Cl2. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Causality: EDC activates the carboxylic acid, while HOBt rapidly forms a highly reactive, yet stable, active ester intermediate. This prevents racemization and drastically improves the efficiency of the amide bond formation compared to EDC alone.

  • Base Addition: Add DIPEA (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to maintain a basic environment, ensuring the amine nucleophile on the enterobactin scaffold remains unprotonated and highly reactive.

  • Conjugation: Introduce the amine-terminated enterobactin scaffold to the activated mixture. Stir at room temperature for 12-24 hours under nitrogen.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Causality: This specific sequence removes unreacted basic coupling agents, acidic byproducts, and the water-soluble urea byproduct generated by EDC.

  • Isolation: Purify via silica gel chromatography (10% MeOH/CH2Cl2) to yield the Boc-protected 4-benzylbenzamide-enterobactin conjugate (typical yield ~90%)[5].

G N1 Enterobactin Scaffold (Iron Chelator) N3 EDC/HOBt Coupling (Amide Bond Formation) N1->N3 N2 4-Benzylbenzoic Acid (Precursor) N2->N3 N4 Siderophore-Cargo Conjugate N3->N4 High Yield (~90%) N5 Bacterial Outer Membrane (FepA Receptor) N4->N5 Iron-Starvation Pathway N6 Cytoplasmic Delivery (E. coli / P. aeruginosa) N5->N6 Active Transport

Mechanism of Siderophore-Mediated Cargo Delivery utilizing a benzamide linker.

Application III: Immunomodulators (PD-1/PD-L1)

Beyond enzyme inhibition and targeted delivery, 4-benzylbenzamide derivatives are critical intermediates in the synthesis of heterocyclic immunomodulators. These compounds are designed to disrupt the PD-1/PD-L1 protein-protein interaction—a negative feedback system that cancer cells exploit to evade immune detection[6]. By incorporating the 4-benzylbenzamide structural motif into azetidine-3-carboxylic acid derivatives, researchers have developed novel S1P receptor modulators and PD-1 inhibitors that successfully restore antigen-specific T cell responses in oncology models[6].

Quantitative Data Summary

The following table summarizes the key quantitative metrics associated with 4-benzylbenzamide derivatives across various applications, providing a rapid comparative reference for assay design and structural optimization.

Application / TargetCompound / IntermediateMetric TypeValueReference
hsPLA2-G-X Inhibition Cocrystallized Ligand (9JH)Binding Energy−13.9194 kcal/mol[2]
sPLA2-IIa Inhibition AZD2716 Precursor (Compound 4)Plasma IC507 nM[3]
sPLA2-V Inhibition Methylated Derivative (Compound 7)Plasma IC500.1 nM[3]
Targeted Delivery Conjugate 16 (Boc-protected)Synthesis Yield90% (220 mg)[5]
Radical Synthesis 4-Benzylbenzamide (from bromide)NMR Yield90%[4]

References[1] 92199-30-9 | 4-Benzylbenzamide - BLD Pharm. bldpharm.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEak3qKvxvoN-SFg8PIb63pLkXXW_AZg8A8DECLxqSppjjKXcq-9fmrWFbBivhbmUfVMZA5-jMkhFaRWR-m1Kkbjg4nM-DgUDTl3nma4FocdCAx45Fpbsl2Zjz5z7QLkHq_edsMlbXc5poYZHo=[6] EP3452476B1 - Heterocyclic compounds as immunomodulators - Google Patents. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBQc_zY9wbjceYsTFluACGre8WeuQnENwEE1ah7aKEp-3smW7WJ5817D8r_c8l0T89aGYZY-g_rabvej-74l_NWs4U9tB73uIrBOmPUJ2HsKsEA_27cIOSFDKkajyHlRjWOpIiwXRou1GEEg==[4] Unconventional approaches to the generation of paramagnetic species for novel synthetic methodologies - Refubium. fu-berlin.de.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2wBdkOW7wgcHQXhdpmTrENrrDNU6U_XYsHT-Ml7q8XjTE4f0P063XEXrQM6U8nN5nJkp5NH-SABrJGRFDkl70rZCrt2co3xSxu66uxeioMdFf4HGOYyXqspIYWPPKbxzv9632enYl_cZttq2W0zigyDbVV3f4LYfWwBgiZdBd_mHh5hmhmSllA2NulTZSdb7-Gv44VEEPsQeFpZbnHotbKZf5zoPqxL4=[5] Siderophore-Mediated Cargo Delivery to the Cytoplasm of Escherichia coli and Pseudomonas aeruginosa - DSpace@MIT. mit.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6UMZQymLMtbdLjJ8SQL9ltMiNd8oFS33D2cREPu13t2H_PdtL2NB5c1LAe6YxzITcRlJ08SCj7UvFjmeSHUPdsaVCL6uKtGvC9LoMxUdXcNCSAJRxar6dnBJx3GN8OzIO2tqn4jehCZWD_gGbW9sebrxvdv-7SGFH3OfJ4Jt8ZlgD5uUo4QiDqDiIS6g32VPcUwr1VB5tf79upvFdfcWPGc-ceRYNWP0=[3] Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEitmDqE7ql_nyNdpaxV56OLnpzc9PwrjzvNEXvZG_Vpoh680ByUK9-gpfHHPfgjXdFs13KTz7AcEFfDDW88veFn7js8cZIw5DBzIc3VPQCU3kSBJMWGJUODh_9-u2sBOX45Mu1goz5C0-8gP4=[2] Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents | ACS Omega. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeJzEcIveschfM2Jdey0JwqaxocgMWm_S5Oa_Ow1K5dwJffHgg0E_HUiIY6PQ6YIYwUcoEYYGrkFXIWr1BaJrbfkDq4rpnP_NGN_oWqMQoF3lOwFj3GA3MCRVrSpm8tL12fVUfev7IrD9P_aM=

Sources

preparation of 4-Benzylbenzamide using thionyl chloride activation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-Benzylbenzamide via Thionyl Chloride Activation

Introduction & Strategic Rationale

4-Benzylbenzamide is a highly valuable structural motif and intermediate in medicinal chemistry, frequently utilized in the development of targeted therapeutics, including secreted phospholipase A2 (sPLA2) inhibitors for the treatment of coronary artery disease (1)[1]. While modern peptide coupling reagents (e.g., HATU, EDC) are popular for amide bond formation, the classical two-step activation via an acid chloride remains one of the most scalable, atom-economical, and cost-effective approaches for synthesizing primary amides.

This application note provides a comprehensive, self-validating protocol for the preparation of 4-benzylbenzamide from 4-benzylbenzoic acid. The methodology leverages thionyl chloride (


) activation followed by amidation with aqueous ammonia, detailing the mechanistic causality behind each experimental choice.

Mechanistic Principles and Causality (E-E-A-T)

The protocol is divided into two distinct chemical events, each governed by specific thermodynamic and kinetic driving forces.

2.1. Carboxylic Acid Activation (Vilsmeier-Haack Catalysis) Converting 4-benzylbenzoic acid to 4-benzylbenzoyl chloride using neat


 proceeds via a chlorosulfite mixed anhydride intermediate. The reaction is thermodynamically driven to completion by Le Chatelier's principle through the irreversible evolution of sulfur dioxide (

) and hydrogen chloride (

) gases (2)[2].

To overcome kinetic barriers and accelerate the reaction, a catalytic amount of N,N-dimethylformamide (DMF) is introduced. DMF reacts with


 to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent (3)[3]. This intermediate rapidly activates the carboxylic acid, regenerating DMF upon chloride attack. This establishes a highly efficient catalytic cycle that significantly reduces reaction time and minimizes thermal degradation of the substrate[2].

2.2. Nucleophilic Acyl Substitution (Amidation) The subsequent amidation involves the dropwise addition of the highly electrophilic 4-benzylbenzoyl chloride into a cold solution of aqueous ammonia. The reaction proceeds via a tetrahedral intermediate. Because the collapse of this intermediate generates


, which would protonate the remaining ammonia and halt the reaction, a large stoichiometric excess of aqueous ammonia is utilized (4)[4]. The excess ammonia acts as an intrinsic acid scavenger, trapping the 

as water-soluble ammonium chloride (

). Concurrently, the hydrophobic 4-benzylbenzamide precipitates out of the aqueous phase, driving the equilibrium forward and allowing for simple isolation by filtration[4].

Experimental Workflows & Logical Relationships

DMF_Catalysis DMF DMF + SOCl2 Vilsmeier Vilsmeier-type Chloroiminium Ion DMF->Vilsmeier - SO2(g), - HCl(g) Intermediate Activated Acyl Intermediate Vilsmeier->Intermediate + Acid Acid 4-Benzylbenzoic Acid AcidChloride 4-Benzylbenzoyl Chloride + Regenerated DMF Intermediate->AcidChloride + Cl- attack

Logical pathway of DMF-catalyzed acyl chloride formation via Vilsmeier-type activation.

Workflow Start 4-Benzylbenzoic Acid Act Activation SOCl2 + cat. DMF (Reflux) Start->Act Int 4-Benzylbenzoyl Chloride (Concentrated) Act->Int Vacuum Distillation (Remove excess SOCl2) Amid Amidation Aq. NH3 (Excess, 0 °C) Int->Amid Dissolve in dry THF/DCM Prod Crude 4-Benzylbenzamide (Precipitate) Amid->Prod Precipitation Workup Workup Filtration & H2O Wash Prod->Workup Pure Pure 4-Benzylbenzamide (Recrystallized) Workup->Pure

Step-by-step experimental workflow for the synthesis and isolation of 4-Benzylbenzamide.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
4-Benzylbenzoic acid 212.251.02.12 gStarting Material
Thionyl Chloride (

)
118.973.02.18 mL (3.57 g)Activating Agent / Solvent
N,N-Dimethylformamide (DMF) 73.090.05~38 µL (2 drops)Vilsmeier Catalyst
Aqueous Ammonia (28-30%) 17.0310.0~6.0 mLNucleophile & Acid Scavenger
Dichloromethane (DCM) 84.93N/A10 mLCarrier Solvent

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. Physical observations (gas evolution, phase changes) serve as intrinsic checkpoints for reaction progress.

Step 1: Preparation of 4-Benzylbenzoyl Chloride

  • Setup : Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (containing anhydrous

    
    ). Causality: The drying tube prevents atmospheric moisture ingress, which would prematurely hydrolyze the 
    
    
    
    and the highly sensitive acid chloride product[2].
  • Reagent Addition : Add 4-benzylbenzoic acid (2.12 g, 10 mmol) to the flask. In a fume hood, carefully add thionyl chloride (2.18 mL, 30 mmol) followed by 2 drops of anhydrous DMF[2].

  • Reaction & Self-Validation : Heat the mixture to a gentle reflux (approx. 80 °C).

    • Self-Validation Checkpoint: Vigorous gas evolution (

      
       and 
      
      
      
      ) will commence immediately. The initially heterogeneous suspension will transition into a clear, pale-yellow homogeneous solution as the solid acid is consumed and converted to the liquid acid chloride.
  • Completion : Maintain reflux for 2 hours, or until gas evolution completely ceases, indicating full conversion.

  • Concentration : Cool the flask to room temperature. Remove the excess

    
     under reduced pressure using a rotary evaporator (ensure the pump is equipped with a base trap to neutralize residual acidic gases).
    
    • Critical Step: Complete removal of

      
       is mandatory. Residual 
      
      
      
      will react violently with aqueous ammonia in the next step, forming unwanted side products and reducing the overall yield. The resulting crude 4-benzylbenzoyl chloride will appear as a viscous, pale-yellow oil.

Step 2: Amidation with Aqueous Ammonia

  • Preparation : Dissolve the crude 4-benzylbenzoyl chloride oil in 10 mL of anhydrous DCM. In a separate 100 mL Erlenmeyer flask, cool 6.0 mL of concentrated aqueous ammonia (28-30%) to 0 °C using an ice-water bath[4].

  • Addition & Self-Validation : Using an addition funnel or syringe, add the DCM solution of the acid chloride dropwise to the vigorously stirring aqueous ammonia solution over 15 minutes.

    • Self-Validation Checkpoint: Immediate formation of a dense white precipitate (4-benzylbenzamide) will be observed at the biphasic interface upon contact, accompanied by a mild exotherm.

  • Maturation : Remove the ice bath and allow the biphasic mixture to stir at room temperature for 1 hour to ensure complete conversion of any trapped acid chloride.

  • Workup & Isolation : Evaporate the DCM under reduced pressure. The remaining aqueous suspension is then filtered through a Büchner funnel under a vacuum.

  • Washing : Wash the white filter cake thoroughly with cold distilled water (3 × 15 mL). Causality: This removes all water-soluble

    
     salts and excess ammonia, leaving only the hydrophobic amide on the frit.
    
  • Purification : Recrystallize the crude solid from a mixture of ethanol and water to afford pure 4-benzylbenzamide as a white crystalline solid. Dry in a vacuum oven at 50 °C overnight to constant weight.

References

  • Title : Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps Source : orgosolver.com URL : 2

  • Title : Thionyl chloride - Wikipedia Source : wikipedia.org URL : 3

  • Title : Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source : orgosolver.com URL : 4

  • Title : Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease Source : nih.gov URL : 1

Sources

Application Note: Advanced Amide Coupling Strategies for the 4-Benzylbenzoyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling and Mechanistic Rationale

The 4-benzylbenzoyl moiety, derived from 4-benzylbenzoic acid (4-BBA) , is a highly versatile building block frequently utilized in medicinal chemistry to introduce lipophilic, aromatic bulk into drug candidates. However, coupling this specific moiety presents unique electronic and physical challenges that dictate reagent selection.

As an aryl carboxylic acid, the carbonyl carbon of 4-BBA is conjugated with the adjacent phenyl ring. This resonance stabilization significantly reduces the electrophilicity of the activated ester compared to aliphatic carboxylic acids. Consequently, coupling 4-BBA to weak nucleophiles (e.g., anilines or sterically hindered secondary amines) requires highly efficient activation strategies.

Conversely, the lack of an


-chiral center in 4-BBA provides a distinct synthetic advantage: there is zero risk of epimerization . This structural feature liberates the chemist to employ highly basic conditions and ultra-reactive uronium salts—which would typically cause racemization in peptide synthesis—without compromising the integrity of the product[1]. Furthermore, the para-benzyl group imparts substantial lipophilicity to the final amide. Therefore, coupling reagents that generate lipophilic byproducts (such as the dicyclohexylurea produced by DCC) should be avoided, as they will co-elute with the highly non-polar 4-benzylbenzoyl amides during chromatography.

Reagent Selection Causality

Based on the chemical profile of 4-BBA, the selection of an amide coupling reagent must balance activation power with byproduct solubility.

  • T3P (Propylphosphonic Anhydride): The Scale-Up Standard. T3P is exceptionally effective for aryl carboxylic acids. It activates the acid by forming a mixed phosphonate anhydride. Because all T3P byproducts are highly water-soluble, the lipophilic 4-benzylbenzoyl amide can be isolated in high purity via a simple aqueous workup, completely bypassing column chromatography [2].

  • HATU: The Gold Standard for Poor Nucleophiles. When coupling 4-BBA to electron-deficient amines, HATU is the premier choice. It generates an active HOAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen at the 7-position of the HOAt ring provides neighboring group participation, using hydrogen bonding to orient and accelerate the attack of sluggish amines[3].

  • EDC / HOBt: The Solution-Phase Baseline. A reliable, cost-effective alternative to HATU that generates a water-soluble urea byproduct, making it superior to DCC for lipophilic moieties[4].

Quantitative Performance Matrix

The following table summarizes the expected performance metrics when coupling 4-benzylbenzoic acid with a standard primary amine across different reagent systems.

Coupling ReagentActivation IntermediateTypical YieldEpimerization RiskByproduct SolubilityCost / Scalability
T3P (50% in EtOAc)Mixed Phosphonate Anhydride85–95%None (N/A for 4-BBA)Highly AqueousLow / Excellent
HATU HOAt Active Ester90–99%None (N/A for 4-BBA)Organic / AqueousHigh / Poor
EDC / HOBt HOBt Active Ester75–85%None (N/A for 4-BBA)Aqueous (Urea)Medium / Good

Mechanistic Workflow

AmideCoupling Start 4-Benzylbenzoic Acid + Amine Partner Reagent Analyze Amine Nucleophilicity & Scale Requirements Start->Reagent T3P T3P / Pyridine (Optimal for Scale-up / High Lipophilicity) Reagent->T3P Routine/Scale HATU HATU / DIPEA (Optimal for Weak Nucleophiles) Reagent->HATU Hindered EDC EDC / HOBt (Standard Solution Phase) Reagent->EDC Baseline Intermediate Activated Aryl Ester Intermediate (Resonance Stabilized) T3P->Intermediate Mixed Anhydride HATU->Intermediate OAt Ester EDC->Intermediate OBt Ester Product 4-Benzylbenzoyl Amide (Target Product) Intermediate->Product Aminolysis

Figure 1: Decision matrix and mechanistic workflow for 4-benzylbenzoic acid amide coupling.

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Coupling (Optimized for Scale-Up and Lipophilic Amides)

Causality: T3P is utilized here because the resulting 4-benzylbenzoyl amide will be highly lipophilic. By using T3P, the phosphonic acid byproducts remain strictly in the aqueous phase during workup, allowing for isolation without chromatography. Pyridine is selected as the base to ensure complete deprotonation of the acid and to act as a nucleophilic catalyst.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 4-benzylbenzoic acid (1.0 equiv, 10 mmol) and the target amine (1.1 equiv, 11 mmol) in anhydrous Ethyl Acetate (EtOAc, 0.15 M).

  • Base Addition: Add Pyridine (3.0 equiv, 30 mmol) to the stirring solution at room temperature.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15 mmol). Causality: The formation of the mixed anhydride is exothermic; cooling prevents thermal degradation of the amine.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • In-Process Control (Self-Validation): Withdraw a 10 µL aliquot and dilute in 1 mL of Acetonitrile. LC-MS analysis should show complete consumption of the 4-BBA peak (m/z 211 [M-H]-). The reaction mixture must remain a clear, homogenous solution (unlike carbodiimide reactions which precipitate ureas).

  • Workup: Quench the reaction by adding saturated aqueous

    
     (equal volume to EtOAc). Stir vigorously for 15 minutes to hydrolyze unreacted T3P. Transfer to a separatory funnel, isolate the organic layer, and wash sequentially with 1M HCl (to remove excess pyridine) and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the highly pure 4-benzylbenzoyl amide.
    
Protocol B: HATU-Mediated Coupling (Optimized for Electron-Deficient Amines)

Causality: When coupling 4-BBA to anilines or sterically hindered amines, the resonance-stabilized aryl acid requires extreme activation. HATU drives the formation of an HOAt active ester, which drastically lowers the activation energy for aminolysis.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 4-benzylbenzoic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 2.5 mmol) followed by HATU (1.1 equiv, 1.1 mmol).

  • Visual Validation: Stir for 10 minutes at room temperature. Self-Validation: The solution will transition to a distinct pale yellow color. This is a visual confirmation of the generation of the uronium salt and the active HOAt ester.

  • Coupling: Add the electron-deficient amine (1.2 equiv, 1.2 mmol) in one portion. Stir at room temperature for 2–6 hours.

  • In-Process Control: TLC (Hexanes/EtOAc 7:3) should reveal a new, highly UV-active spot (the product) running higher than the baseline 4-BBA.

  • Workup: Dilute the reaction mixture with a large excess of EtOAc (10x reaction volume). Wash the organic layer thoroughly with 5% aqueous LiCl (3x equal volume) to extract the DMF, followed by saturated aqueous

    
     and brine.
    
  • Purification: Dry the organic phase, concentrate, and purify via flash column chromatography to remove traces of the tetramethylurea byproduct generated by HATU.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Kang, E. B. N. (2023). Combating antimicrobial resistance through underexplored drug targets and drug-delivery systems. Universität des Saarlandes. URL:[Link]

  • Thaqi, A., McCluskey, A., & Scott, P. J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11206-11211. URL:[Link]

Sources

4-Benzylbenzamide scaffold in tyrosinase inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Benzylbenzamide Scaffold in Tyrosinase Inhibitor Design

Abstract

This guide details the application of the 4-benzylbenzamide (specifically the N-benzylbenzamide) scaffold in the development of novel tyrosinase inhibitors. Tyrosinase, a copper-containing metalloenzyme, is the rate-limiting catalyst in melanogenesis.[1][2][3][4] Excessive activity leads to hyperpigmentation disorders in humans and enzymatic browning in agriculture. While traditional inhibitors like Kojic acid and Arbutin exist, they suffer from instability or cytotoxicity. The N-benzylbenzamide scaffold offers a tunable pharmacophore that mimics the tyrosine substrate while providing distinct hydrophobic interactions, acting as a competitive or mixed-type inhibitor. This note provides a complete workflow from rational design (SAR) to enzymatic kinetics and cellular validation.

Rational Design & Structure-Activity Relationship (SAR)

The N-benzylbenzamide scaffold functions as a "linker-based" inhibitor. It connects a metal-chelating "head" (the amide carbonyl and potential hydroxyl substituents) to a hydrophobic "tail" (the benzyl ring) that occupies the enzyme's valine-rich hydrophobic pocket.

Key Mechanistic Features:

  • Copper Chelation: The carbonyl oxygen of the amide bond can coordinate with the binuclear copper active site (

    
    ).
    
  • Hydrophobic Interaction: The benzyl ring (ring B) penetrates the hydrophobic cavity near Val283, mimicking the side chain of L-DOPA.

  • Substituent Effects:

    • 4-Position (Ring B): A hydroxyl (-OH) or methoxy (-OMe) group at the 4-position of the benzyl ring significantly enhances potency by hydrogen bonding with active site residues (e.g., His244).

    • Resorcinol Moiety: 2,4-dihydroxy substitution patterns often yield nanomolar

      
       values.
      
Diagram 1: Pharmacophore & Interaction Mechanism

Tyrosinase_SAR cluster_legend Interaction Types Scaffold N-Benzylbenzamide Scaffold Amide Amide Linker (-CO-NH-) Scaffold->Amide RingA Benzoyl Ring (Ring A) Scaffold->RingA RingB Benzyl Ring (Ring B) Scaffold->RingB Cu_Site Binuclear Copper Site (CuA - CuB) Amide->Cu_Site Chelation/Coordination Pocket Hydrophobic Pocket (Val283, Ala286) RingB->Pocket Pi-Alkyl / Hydrophobic HBond H-Bond Network (Ser282, His244) RingB->HBond 4-OH Substitution key1 Solid Line: Structural Component key2 Dashed Line: Molecular Interaction

Caption: Pharmacophore mapping of N-benzylbenzamide showing critical interactions with the tyrosinase active site residues and copper ions.

Chemical Synthesis Protocol

Objective: Synthesis of 4-hydroxy-N-(4-hydroxybenzyl)benzamide (Prototype). Principle: Amide coupling using EDCI/HOBt to prevent racemization (if chiral) and improve yield over acid chlorides.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • 4-Hydroxybenzylamine (1.0 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: Dissolve 4-hydroxybenzoic acid (1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under

    
     atmosphere. Add EDCI (1.2 mmol) and HOBt (1.2 mmol). Stir at 
    
    
    
    for 30 minutes.
  • Coupling: Add 4-hydroxybenzylamine (1 mmol) and DIPEA (2.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Dilute with Ethyl Acetate (30 mL). Wash successively with 1N HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and Brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.
    

Enzymatic Inhibition Assay (Mushroom Tyrosinase)[1][5][6]

This is the industry-standard screening assay. It measures the oxidation of L-DOPA to Dopaquinone, which spontaneously cyclizes to Dopachrome (orange/red pigment), absorbing at 475 nm.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 6.8). Critical: Tyrosinase is pH sensitive.

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824), 1000 U/mL stock in buffer.

  • Substrate: L-DOPA (2.5 mM stock).[4] Prepare fresh and protect from light.

  • Inhibitor: Test compounds dissolved in DMSO.[5][6][7] Final DMSO concentration < 5%.[8]

  • Control: Kojic Acid (Standard inhibitor).[2][4]

Protocol:

  • Plate Setup: Use a clear 96-well plate.

  • Incubation: Add reagents in the following order:

    • Test Well: 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.

    • Control Well: 140 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

    • Blank Well: 160 µL Buffer + 20 µL DMSO (No Enzyme).

  • Pre-incubation: Incubate at

    
     for 10 minutes. Why? Allows the inhibitor to equilibrate with the active site before substrate competition begins.
    
  • Initiation: Add 20 µL of L-DOPA (2.5 mM) to all wells.

  • Measurement: Immediately measure Absorbance (475 nm) in kinetic mode every 30 seconds for 20 minutes using a microplate reader.

  • Calculation:

    
    [5]
    

Kinetic Analysis (Mechanism of Action)

To determine if the benzamide is Competitive, Non-Competitive, or Mixed, perform the assay with varying concentrations of Substrate (L-DOPA: 0.25, 0.5, 1.0, 2.0 mM) and Inhibitor (0,


, 

).

Data Processing: Construct a Lineweaver-Burk Plot (


 vs 

).
Inhibition Type


Intersection PointMechanism Interpretation
Competitive UnchangedIncreasesY-axisBinds to Active Site (Competes with L-DOPA)
Non-Competitive DecreasesUnchangedX-axisBinds to Allosteric Site
Mixed DecreasesChangesQuadrant II/IIIBinds to Free Enzyme & ES Complex

Note: Most N-benzylbenzamides exhibit Competitive or Mixed inhibition due to their structural similarity to Tyrosine.

Cellular Validation (B16F10 Melanoma Model)

Enzymatic assays do not account for cell membrane permeability or cytotoxicity. The B16F10 assay validates the compound's ability to inhibit melanin production in a living system.

Reagents:

  • Cell Line: B16F10 Murine Melanoma cells.[8][9]

  • Stimulant:

    
    -MSH (Melanocyte-stimulating hormone) (100 nM) to induce melanogenesis.
    
  • Lysis Buffer: 1N NaOH containing 10% DMSO.[9][10]

Protocol:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Incubate 24h.
    
  • Treatment: Replace medium with fresh medium containing Test Compound +

    
    -MSH (100 nM).
    
    • Controls: Vehicle only (DMSO),

      
      -MSH only (Positive Control), Kojic Acid + 
      
      
      
      -MSH (Reference).
  • Incubation: Incubate for 72 hours.

  • Visual Check: Observe cell pellet color (Black/Brown vs. White).

  • Harvest: Wash cells with PBS. Trypsinize and centrifuge to obtain pellet.

  • Lysis: Resuspend pellet in 200 µL of 1N NaOH (with 10% DMSO). Heat at

    
     for 1 hour to solubilize melanin.[9]
    
  • Quantification: Measure Absorbance at 405 nm . Normalize to Total Protein Content (BCA Assay) to rule out antiproliferative effects.

Diagram 2: Experimental Workflow

Workflow cluster_Enz Phase 1: Enzymatic Screening cluster_Cell Phase 2: Cellular Validation Start Compound Library (N-benzylbenzamides) Assay Mushroom Tyrosinase (L-DOPA, 475nm) Start->Assay Kinetic Lineweaver-Burk (Mode of Action) Assay->Kinetic Select Hits (IC50 < 10 µM) Viability Cytotoxicity (MTT/CCK-8) Kinetic->Viability Lead Compounds Melanin Melanin Content (B16F10, NaOH Lysis) Viability->Melanin Non-toxic doses Final Lead Candidate Melanin->Final Efficacy Data

Caption: Step-by-step screening pipeline from enzymatic hits to cellular validation.

Troubleshooting & Critical Considerations

  • False Positives (Redox Cyclers): Some compounds may reduce dopaquinone back to L-DOPA chemically, appearing as inhibitors without binding the enzyme. Validation: Add compound after the reaction has started; if absorbance drops instantly, it is a chemical reducer, not an enzymatic inhibitor.

  • Solubility: Benzamides can be insoluble in aqueous buffers. Ensure DMSO < 5% and check for precipitation (turbidity) which interferes with OD readings.

  • Auto-oxidation: L-DOPA oxidizes spontaneously in air. Prepare fresh and keep on ice.

References

  • N-Benzylbenzamides as Tyrosinase Inhibitors: Choi, J., et al. (2006).[2][11] N-Benzylbenzamides: A new class of potent tyrosinase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 16(10), 2682-2684.

  • Structure-Activity Relationship (Resorcinol Analogs): Khatib, S., et al. (2007).[2] Enhanced substituted resorcinol hydrophobicity augments tyrosinase inhibition potency.[2] Journal of Medicinal Chemistry, 50(11), 2676-2681.

  • Mushroom Tyrosinase Assay Protocol: Masamoto, Y., et al. (2003). Mushroom Tyrosinase Inhibitory Activity of Esculetin Isolated from Seeds of Euphorbia lathyris L. Bioscience, Biotechnology, and Biochemistry, 67(3), 631-634.

  • B16F10 Melanin Content Assay (NaOH Lysis): Hosoi, J., et al. (1985). Regulation of melanin synthesis of B16 mouse melanoma cells by 1 alpha, 25-dihydroxyvitamin D3 and retinoic acid. Cancer Research, 45(4), 1474-1478.

  • General Benzamide Synthesis (Amide Coupling): Montalbetti, C.A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

Application Note: 4-Benzylbenzamide in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4]

Fragment-Based Drug Design (FBDD) relies on screening low molecular weight (<300 Da) compounds to identify efficient binding motifs that can be elaborated into potent leads.[1][2][3][4] 4-Benzylbenzamide represents a "privileged scaffold" in medicinal chemistry. It combines a polar amide linker (hydrogen bond donor/acceptor) with two hydrophobic aromatic domains, making it an ideal probe for binding pockets containing a catalytic center adjacent to a hydrophobic channel (e.g., Kinases, Proteases, and Histone Deacetylases).

This guide details the end-to-end workflow for utilizing 4-Benzylbenzamide as a model fragment, from solubility profiling to structural evolution.

Physicochemical Profile (Rule of Three Compliance)
PropertyValueFBDD Suitability
Molecular Weight 211.26 DaIdeal (<300 Da)
cLogP ~2.4Good (Permeable, <3)
H-Bond Donors 2 (Amide

)
Ideal (≤3)
H-Bond Acceptors 1 (Carbonyl

)
Ideal (≤3)
Rotatable Bonds 3Flexible (Allows induced fit)

Phase I: Library Preparation & Solubility Profiling

Benzamide derivatives often exhibit high crystallinity and variable aqueous solubility. False positives in FBDD frequently arise from colloidal aggregation rather than specific binding. Therefore, rigorous solubility profiling is the first "filter."

Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum specific concentration (MSC) in assay buffer before precipitation occurs.

Materials:

  • 4-Benzylbenzamide (Solid, >95% purity).

  • DMSO (anhydrous).

  • Nephelometer (e.g., BMG NEPHELOstar or similar plate reader).

  • Assay Buffer (typically 20 mM HEPES pH 7.4, 150 mM NaCl).

Workflow:

  • Stock Preparation: Dissolve 4-Benzylbenzamide in 100% DMSO to create a 200 mM master stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series: Prepare a pre-dilution plate in DMSO ranging from 200 mM down to 1 mM.

  • Aqueous Transfer: Transfer 1 µL of DMSO stock into 99 µL of Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Measurement: Measure forward light scattering (laser intensity).

  • Analysis: Plot Scattering Intensity vs. Concentration. The inflection point indicates the solubility limit.

Critical Insight: Benzamides may form "brick dust" micro-crystals. If scattering is observed at <100 µM, consider adding 0.01% Triton X-100 to differentiate between specific insolubility and promiscuous aggregation.

Phase II: Primary Screening (Ligand-Observed NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for detecting weak fragment interactions (


 in mM range). We utilize Saturation Transfer Difference (STD) NMR , which relies on the transfer of magnetization from the protein to the bound ligand.[5]
Protocol B: STD-NMR Screening

Rationale: 4-Benzylbenzamide possesses aromatic protons that exhibit strong Nuclear Overhauser Effects (NOE), making it highly sensitive to STD.

Experimental Setup:

  • Instrument: 600 MHz NMR with Cryoprobe.

  • Temperature: 298 K.[6]

  • Protein: Target protein at 10–20 µM.

  • Ligand: 4-Benzylbenzamide at 400–800 µM (Ligand:Protein ratio ~40:1).

  • Solvent:

    
     buffered saline (or 
    
    
    
    with excitation sculpting).

Pulse Sequence Parameters:

  • On-Resonance Irradiation (

    
    ):  Set frequency to -1.0 ppm or 12 ppm (regions with no ligand signals) to saturate protein methyls/amides.
    
  • Off-Resonance Irradiation (

    
    ):  Set frequency to 40 ppm (control).
    
  • Saturation Train: Gaussian pulse train of 50 ms pulses; total saturation time 2–3 seconds.

  • Data Processing: Subtract

    
     from 
    
    
    
    to generate the difference spectrum (
    
    
    ).

Interpretation:

  • Signals appearing in the difference spectrum indicate binding.[5]

  • Epitope Mapping: Compare the integral intensity of the benzyl protons vs. the benzamide protons.

    • High % STD on Benzyl: Indicates the hydrophobic ring is buried deep in the pocket.

    • High % STD on Amide: Indicates the polar linker is the primary anchor.

Phase III: Orthogonal Validation (SPR)

Surface Plasmon Resonance (SPR) validates the binding kinetics and rules out "sticky" compounds.

Protocol C: SPR "Clean Screen" & Affinity

Instrument: Biacore T200 or S200. Chip: CM5 (Carboxymethyl dextran).

Steps:

  • Immobilization: Amine couple the target protein to Flow Cell 2 (FC2) to ~3000 RU. Leave FC1 as a reference.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection: Inject 4-Benzylbenzamide at decreasing concentrations (e.g., 500 µM, 250 µM, 125 µM).

    • Contact Time: 30 seconds.

    • Dissociation Time: 60 seconds.

  • Analysis:

    • Square Wave: Fast on/off rates (typical for fragments) should produce "square" sensorgrams.

    • Stoichiometry: Calculate

      
      . If the experimental response >> theoretical 
      
      
      
      , the compound is aggregating or binding super-stoichiometrically (Fail).

Phase IV: Structural Biology & Fragment Evolution

Once binding is validated, the goal is to improve potency (Ligand Efficiency).[7] This is done via Fragment Growing or Fragment Merging .[3]

X-Ray Crystallography Soaking

Soak 4-Benzylbenzamide into apo-crystals of the target.

  • Soak Condition: 20–50 mM ligand in cryo-protectant solution containing 10% DMSO.

  • Duration: 1 hour to overnight.

  • Observation: Look for electron density (

    
     map) at >3
    
    
    
    in the active site.
Evolution Strategy: The "Linker" Approach

4-Benzylbenzamide is unique because it offers two distinct vectors for chemical elaboration:

  • Vector A (Amide Nitrogen): Alkylation here can reach adjacent sub-pockets or induce backbone interactions.

  • Vector B (Para-position of Benzyl): Ideal for "Fragment Merging." If a second fragment binds nearby, the benzyl ring can serve as the connector.

Visualization: FBDD Workflow for 4-Benzylbenzamide

FBDD_Workflow Library Library Selection (Ro3 Compliant) QC QC & Solubility (Nephelometry) Library->QC DMSO Stock Screen Primary Screen (STD-NMR) QC->Screen Aqueous Buffer Validate Validation (SPR Kinetics) Screen->Validate Hits w/ STD Signal Structure X-Ray Soaking (Binding Mode) Validate->Structure 1:1 Stoichiometry Evolve Fragment Evolution (Growing/Merging) Structure->Evolve Define Vectors Evolve->Validate SAR Cycle

Caption: Figure 1. Integrated FBDD workflow. The process moves from physicochemical QC to biophysical screening, culminating in structure-guided evolution.

Visualization: Binding Mode & Evolution Vectors

Binding_Mode Benzamide Benzamide Core (H-Bond Anchor) Linker Amide Linker Benzamide->Linker S1 Polar Pocket (Ser/Thr/Asp) Benzamide->S1 H-Bonds Benzyl Benzyl Group (Hydrophobic Reach) Linker->Benzyl Grow1 Vector A: Grow from Nitrogen (Target Backbone) Linker->Grow1 S2 Hydrophobic Channel (Phe/Trp/Tyr) Benzyl->S2 Pi-Stacking Grow2 Vector B: Para-substitution (Merge with 2nd Fragment) Benzyl->Grow2

Caption: Figure 2.[8] Pharmacophore map of 4-Benzylbenzamide. The molecule acts as a bridge between polar and hydrophobic sub-pockets, offering two distinct vectors for chemical growth.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link]

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. [Link]

  • Giannetti, A. M. (2011). "From experimental data to binding energy: Surface plasmon resonance for fragment-based screening." Methods in Enzymology. [Link]

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[7][9][10] Nature Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Benzylbenzamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of 4-Benzylbenzamide synthesis. It is designed for researchers encountering low yields or purity issues.

Topic: Improving Yield of 4-Benzylbenzamide Amidation Reactions Target Molecule: 4-Benzylbenzamide (CAS: 74663-54-4) Primary Precursor: 4-Benzylbenzoic acid (CAS: 612-35-1)

Core Reaction Workflows

To improve yield, you must first verify your synthetic route. While direct coupling (EDC/HATU) is common in discovery chemistry, the Acid Chloride Method is the "Gold Standard" for maximizing yield and scalability for simple benzamides like 4-benzylbenzamide.

Method A: The Acid Chloride Route (Recommended for High Yield)

This method eliminates the equilibrium issues of direct amidation by forming a highly reactive intermediate.

Protocol:

  • Activation: Suspend 4-benzylbenzoic acid (1.0 eq) in anhydrous DCM or Toluene. Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic amount of DMF (2-3 drops).
    
    • Technical Note: The DMF acts as a catalyst, forming the Vilsmeier-Haack reagent in situ, which rapidly converts the acid to the acid chloride.

  • Reflux: Heat to reflux (2-3 hours) until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove solvent and excess

    
     under vacuum.[1] Critical: Do not skip this. Excess 
    
    
    
    will react with your ammonia source to form dangerous byproducts.
  • Amidation: Redissolve the crude acid chloride in anhydrous DCM. Add dropwise to a stirred, cold (

    
    ) solution of aqueous Ammonium Hydroxide (
    
    
    
    , excess) or Ammonia in Methanol (
    
    
    ).
  • Workup: The product often precipitates. Filter the solid.[1][2] If dissolved, wash organic layer with

    
     (removes unreacted amine), then Sat. 
    
    
    
    (removes unreacted acid), then Brine.
Method B: Coupling Reagents (Recommended for Mild Conditions)

Use this if you lack fume hood capacity for


 or require strictly ambient conditions.

Protocol:

  • Dissolve 4-benzylbenzoic acid (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 mins to activate.

  • Add Ammonium Chloride (

    
    , 2.0 eq) or Ammonia solution.
    
  • Stir 12-16h.

  • Yield Trap: Pour into ice water. The hydrophobic benzyl group usually forces precipitation. Filter the solid.[1][2]

Visualization of Workflows

Figure 1: Acid Chloride Activation Pathway

This diagram illustrates the critical intermediates and decision points in the high-yield acid chloride protocol.

AcidChlorideRoute cluster_waste Waste Stream Start 4-Benzylbenzoic Acid Activation Activation (SOCl2 + cat. DMF) Start->Activation Reflux Intermed Acid Chloride Intermediate Activation->Intermed -SO2, -HCl SO2 SO2 (Gas) Activation->SO2 HCl HCl (Gas) Activation->HCl Amidation Amidation (NH3 Source) Intermed->Amidation 0°C, Anhydrous Product 4-Benzylbenzamide Amidation->Product Precipitation

Caption: Step-by-step conversion of 4-benzylbenzoic acid to amide via acid chloride activation.

Troubleshooting Guide (FAQs)

Q1: My yield is low (<40%). Where is the mass going?

Diagnosis: The most common cause is Hydrolysis .

  • Mechanism: The acid chloride intermediate is highly moisture-sensitive. If your solvent is "wet" or if the intermediate is exposed to air for too long, it reverts to the starting material (4-benzylbenzoic acid).

  • Test: Run a TLC (Solvent: 50% EtOAc/Hexane).

    • Spot A (Product):

      
       (UV active).
      
    • Spot B (Starting Material):

      
       (often streaks due to acidity).
      
  • Fix:

    • Dry your DCM/Toluene over molecular sieves before use.

    • Ensure the

      
       is fresh (colorless to pale yellow, not dark red).
      
    • Self-Validating Step: Take an aliquot of your reaction mixture before adding ammonia, quench with methanol, and run LCMS. You should see the methyl ester (Mass = Acid + 14). If you see the Acid mass, activation failed.

Q2: I see a new spot on TLC that runs higher (less polar) than the product. What is it?

Diagnosis: You have formed the Imide Dimer .

  • Cause: This occurs when the newly formed amide reacts with a second molecule of acid chloride. This happens if you have a local excess of acid chloride relative to ammonia.

  • Fix:

    • Reverse Addition: Add the Acid Chloride solution dropwise into the Ammonia solution (not the other way around). This ensures Ammonia is always in excess.

    • Use a large excess of Ammonia (5-10 eq).

Q3: The product won't precipitate, or it's an oil.

Diagnosis: Solvent trapping or impurities.

  • Context: The 4-benzyl group adds lipophilicity, making the amide somewhat soluble in organic solvents like DCM, but insoluble in water.

  • Fix:

    • Evaporate & Triturate: Remove the reaction solvent completely. Add cold Diethyl Ether or Hexane/EtOAc (9:1) and sonicate. The oil should solidify into a white powder.

    • Recrystallization: If purification is needed, 4-benzylbenzamide typically recrystallizes well from Ethanol/Water mixtures. Dissolve in hot ethanol, add warm water until turbid, then cool slowly.

Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your experiment.

Troubleshooting Issue Problem: Low Yield CheckTLC Step 1: Check TLC of Crude Issue->CheckTLC ResultSM Only Starting Material (Acid) Visible CheckTLC->ResultSM ResultNew New Spot Visible CheckTLC->ResultNew Diagnosis1 Activation Failed ResultSM->Diagnosis1 CheckRf Is the new spot higher or lower Rf? ResultNew->CheckRf Action1 Check SOCl2 quality Add cat. DMF Diagnosis1->Action1 ResultHigh Higher Rf (Less Polar) CheckRf->ResultHigh ResultLow Lower Rf (More Polar) CheckRf->ResultLow Diagnosis2 Imide Formation (Dimerization) ResultHigh->Diagnosis2 Diagnosis3 Product Formed (Loss during workup) ResultLow->Diagnosis3 Action2 Use Reverse Addition Increase NH3 eq Diagnosis2->Action2 Action3 Check Aqueous Layer Recrystallize from EtOH Diagnosis3->Action3

Caption: Logical decision tree for diagnosing low yield in benzamide synthesis.

Comparative Data Table

ParameterMethod A: Acid ChlorideMethod B: Coupling (HATU)Method C: Nitrile Hydrolysis
Typical Yield 85 - 95% 60 - 80%50 - 70%
Reaction Time 3-4 Hours12-16 Hours1-2 Hours (High Temp)
Moisture Sensitivity HighModerateLow
Purification Precipitation/WashColumn ChromatographyExtraction
Cost Efficiency High (Cheap Reagents)Low (Expensive Reagents)Moderate
Key Risk Hydrolysis of intermediateRemoval of urea byproductsHydrolysis to Acid (Over-reaction)

References

  • Organic Syntheses. "Synthesis of N-Substituted Benzamides via Acid Chloride Activation." Organic Syntheses, Coll.[3][4] Vol. 10, p. 484.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6] Tetrahedron, 61(46), 10827-10852. (Review of coupling agents vs. acid chlorides).

  • BenchChem Technical Library. "Troubleshooting Amide Coupling Reactions." (General guide on benzamide solubility and workup).

  • PubChem Compound Summary. "4-Benzylbenzamide." National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of Reaction Mixtures Containing 4-Benzylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-4BBA-001 Status: Active Agent: Senior Application Scientist Topic: Removal of unreacted 4-benzylbenzoic acid (4-BBA) from synthetic products.

Introduction

Welcome to the Purification Technical Support Center. You are likely here because your reaction involving 4-benzylbenzoic acid (4-BBA) is complete, but the starting material persists in your crude mixture.

Chemical Profile of the Impurity (4-BBA):

  • Functional Group: Carboxylic Acid (

    
    ) attached to a lipophilic diaryl core.
    
  • Acidity (

    
    ): 
    
    
    
    (Similar to benzoic acid).
  • Solubility: High in organic solvents (DCM, EtOAc); Low in water at neutral/acidic pH; High in basic water (as carboxylate salt).

  • Chromatographic Behavior: Strong interaction with silica gel silanols, leading to streaking or "tailing."

Select the module below that best fits your product's stability and your available equipment.

Module 1: Liquid-Liquid Extraction (Standard Protocol)

Best For: Neutral products (Amides, Esters, Alcohols) stable to mild base.

The Logic

Because 4-BBA is a carboxylic acid, it can be deprotonated by a base to form a water-soluble salt (4-benzylbenzoate). If your product is neutral, it will remain in the organic layer while the impurity moves to the aqueous layer.

Troubleshooting Workflow
  • Issue: "I washed with water, but the acid is still there."

    • Root Cause: Water alone (

      
      ) is not basic enough to fully ionize 4-BBA.
      
    • Solution: You must use a basic aqueous solution (

      
      ).
      
  • Issue: "My product is a phenol/alcohol, and I lost yield."

    • Root Cause: Strong bases (NaOH) might deprotonate phenols (

      
      ).
      
    • Solution: Use Saturated Sodium Bicarbonate (NaHCO

      
      ).[1] It is basic enough (
      
      
      
      ) to deprotonate the carboxylic acid (
      
      
      ) but not most phenols.
Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or Dichloromethane). Use

    
     solvent per gram of crude.
    
  • The Wash: Add an equal volume of Saturated Aqueous NaHCO

    
     .
    
  • Equilibration: Shake vigorously in a separatory funnel for 2 minutes. Vent frequently (CO

    
     gas is generated).
    
  • Separation: Drain the aqueous layer (contains the 4-BBA impurity).

  • Validation: Check the pH of the aqueous layer. It should remain basic (

    
    ). If acidic, the base was consumed; repeat the wash.
    
  • Finishing: Wash the organic layer once with Brine (Sat. NaCl), dry over MgSO

    
    , filter, and concentrate.
    
Visual Logic: Extraction Decision Tree

ExtractionLogic Start Crude Mixture (Product + 4-BBA) Solvent Dissolve in EtOAc or DCM Start->Solvent BaseChoice Is Product Acid Sensitive? Solvent->BaseChoice WeakBase Wash with Sat. NaHCO3 BaseChoice->WeakBase Yes (e.g., Phenols) StrongBase Wash with 1M NaOH BaseChoice->StrongBase No (Neutral) SepFunnel Separatory Funnel Partition WeakBase->SepFunnel StrongBase->SepFunnel OrgLayer Organic Layer (Contains Product) SepFunnel->OrgLayer Top/Bottom depends on solvent AqLayer Aqueous Layer (Contains 4-BBA Salt) SepFunnel->AqLayer

Figure 1: Decision logic for removing 4-BBA via acid-base extraction based on product stability.

Module 2: Flash Chromatography

Best For: Complex mixtures where extraction failed or product is water-sensitive.

The Issue: "Tailing"

Users often report that 4-BBA "smears" across the column, contaminating the product fractions. This occurs because the acidic proton of 4-BBA hydrogen-bonds to the basic silanol groups (


) on the silica surface.
The Solution: Acidic Modifiers

You must "cap" the silanol interactions by adding a stronger acid to the mobile phase.

Recommended Solvent Systems
Solvent SystemAdditive (Modifier)Purpose
Hexane / Ethyl Acetate 1% Acetic Acid Suppresses ionization of 4-BBA; sharpens the peak.
DCM / Methanol 0.5% Formic Acid For more polar products. Prevents streaking.
Reverse Phase (C18) 0.1% TFA Essential for HPLC/Reverse phase to keep acid protonated.

Protocol:

  • Prepare your eluent (e.g., 3:1 Hex/EtOAc) and add 1% glacial acetic acid by volume.

  • Run the column.[2][3] The 4-BBA will now elute as a sharp band (usually faster, higher

    
    ) rather than a streak.
    
  • Caution: Your product will contain trace acetic acid after evaporation. Co-evaporate with toluene or chloroform to remove it.

Module 3: Solid-Supported Scavengers

Best For: High-throughput synthesis, small scales (


), or avoiding aqueous workup.
The Logic

Instead of using liquid base (extraction), use a solid polymer bead functionalized with a base. The 4-BBA binds to the bead, and you simply filter the bead away.

Recommended Resins
Resin TypeFunctional GroupMechanismCapacity (Typical)
MP-Carbonate Quaternary Ammonium CarbonateIon exchange (Acid

Salt on bead)

Trisamine Primary AmineAcid-Base neutralization

Amberlyst A-21 Tertiary AmineWeak base neutralization

Step-by-Step Protocol
  • Dissolve crude mixture in DCM or THF.

  • Calculate excess 4-BBA (by NMR or TLC estimation).

  • Add 3 equivalents of resin relative to the impurity.

  • Agitate (shake/stir) for 1–2 hours at room temperature.

  • Filter through a fritted syringe or cotton plug.

  • The filtrate contains the pure product; the impurity stays on the resin.

Module 4: Recrystallization

Best For: Final polishing of high-purity crystalline solids.

If 4-BBA co-crystallizes with your product, you must exploit the solubility difference of the acid form versus the product.

Solvent Strategy: 4-BBA is very soluble in Ethanol and Toluene but less soluble in Hexanes/Heptane.

  • Option A (Ethanol/Water): Dissolve in hot ethanol. Add water dropwise until cloudy. Cool slowly. 4-BBA often stays in the mother liquor due to its higher polarity compared to many hydrophobic products.

  • Option B (Toluene/Heptane): Dissolve in minimum hot toluene. Add heptane.

References

  • PubChem. 4-Benzylbenzoic acid | C14H12O2.[3] National Library of Medicine. Available at: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 168-184. Available at: [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. Available at: [Link]

  • Biotage. ISOLUTE® Polymer-supported scavengers data sheet. Available at: [Link]

Sources

troubleshooting solubility issues of 4-Benzylbenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

The Challenge: Researchers frequently report immediate precipitation ("crashing out") of 4-Benzylbenzamide when diluting dimethyl sulfoxide (DMSO) stock solutions into aqueous buffers (e.g., PBS, HEPES).[1]

The Science: 4-Benzylbenzamide is a lipophilic primary amide. Its poor aqueous solubility is driven by two factors:

  • High Crystal Lattice Energy: The planar benzamide moiety facilitates strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking, making the solid state highly stable and difficult to disrupt with water molecules.
  • High LogP: The benzyl substituent at the 4-position significantly increases the partition coefficient (LogP > 2.5), rendering the molecule hydrophobic.

Quick Reference Data (Physicochemical Proxy):

PropertyValue / CharacteristicImplication
Functional Group Primary Amide (

)
H-bond donor/acceptor; Neutral at physiological pH.[1]
pKa ~23 (deprotonation), ~-1.5 (protonation)CRITICAL: pH adjustment (pH 2–10) will not ionize this molecule.[1]
LogP (Predicted) ~2.5 – 3.0Poor water solubility; requires cosolvents or complexation.[1]
Solubility (PBS) < 50

M (estimated)
Likely to precipitate above this concentration without additives.[1]

Diagnostic Module: Why is my experiment failing?

Before attempting a fix, identify the failure mode using this diagnostic flow.

The "pH Trap" (Common Error)
  • User Action: "I tried acidifying the buffer to pH 4 to protonate the amine."

  • Scientist's Analysis: This is a chemical error.[1] 4-Benzylbenzamide is an amide, not an amine.[1] The nitrogen lone pair is delocalized into the carbonyl group. You would need a pH < -1 (concentrated strong acid) to protonate it, which is incompatible with biological assays.[1]

  • Verdict: Stop adjusting pH. It will not work and may degrade your compound via hydrolysis [1].[1]

The "Kinetic vs. Thermodynamic" Trap
  • User Action: "It looked clear when I mixed it, but precipitated 2 hours later."

  • Scientist's Analysis: You created a metastable supersaturated solution (Kinetic Solubility). Over time, the system seeks equilibrium (Thermodynamic Solubility), leading to nucleation and crystal growth (Ostwald Ripening) [2].[1]

  • Verdict: You must lower the concentration or use a stabilizing excipient (see Section 3).

Solution Protocols

Protocol A: The "Solvent Shift" (For In Vitro / Cellular Assays)

Best for: Low concentrations (< 100


M), acute treatments.

The Logic: This method minimizes the "shock" of the dielectric constant change when moving from DMSO (


) to Water (

).
  • Prepare Stock: Dissolve 4-Benzylbenzamide in 100% anhydrous DMSO to 10-50 mM.

  • Intermediate Step (Optional but Recommended): Dilute the stock 1:10 into PEG400 (Polyethylene Glycol 400).[1]

    • Why? PEG400 acts as a bridging solvent, reducing the polarity gap.[1]

  • Final Dilution:

    • Place the aqueous buffer (PBS/Media) on a vortex mixer .

    • Slowly inject the DMSO/PEG stock into the center of the vortexing buffer.

    • Do not add buffer to the stock (this causes local high concentrations and immediate precipitation).

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.

Protocol B: Cyclodextrin Complexation (For In Vivo / High Concentration)

Best for: Animal studies (IP/IV), high concentrations (> 1 mM).[1]

The Logic: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic benzyl-benzamide fits inside the CD cavity, while the hydrophilic exterior interacts with water [3].

Step-by-Step Workflow:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water or saline.[1] Stir until clear.
    
  • Compound Addition: Add accurately weighed 4-Benzylbenzamide powder to the vehicle.

    • Note: Do not use a DMSO stock here if possible; solid dispersion is preferred for thermodynamic stability.[1]

  • Energy Input: Sonicate at 40-50°C for 30-60 minutes.

    • Why Heat? Heat disrupts the crystal lattice, allowing the molecule to enter the cyclodextrin cavity.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.[1]
    

Decision Logic & Workflow Visualization

Use the following decision tree to select the correct solubilization strategy for your specific application.

Solubility_Troubleshooting Start Start: 4-Benzylbenzamide Solubility Issue Check_App What is the Application? Start->Check_App InVitro In Vitro / Cellular Check_App->InVitro InVivo In Vivo / Animal Model Check_App->InVivo Conc_Check Target Concentration? InVitro->Conc_Check Route_Check Route of Admin? InVivo->Route_Check Low_Conc < 50 µM Conc_Check->Low_Conc High_Conc > 50 µM Conc_Check->High_Conc DMSO_Proto Protocol A: Direct DMSO Dilution (Keep DMSO < 0.5%) Low_Conc->DMSO_Proto PEG_Proto Protocol A (Modified): DMSO + PEG400 Cosolvent (Bridge Solvent Strategy) High_Conc->PEG_Proto Validate Validation: Centrifuge (10k x g) -> Measure Supernatant UV/HPLC DMSO_Proto->Validate PEG_Proto->Validate CD_Proto Protocol B: HP-beta-Cyclodextrin Complexation (20% w/v) CD_Proto->Validate IV_IP IV / IP Injection Route_Check->IV_IP Oral Oral Gavage Route_Check->Oral IV_IP->CD_Proto Suspension Suspension Formulation: 0.5% Methylcellulose + 0.1% Tween 80 Oral->Suspension Suspension->Validate

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints (concentration and application).

Frequently Asked Questions (FAQs)

Q1: Can I use sonication to force the compound into PBS? A: Sonication creates a dispersion, not a true solution.[1] You may form a "nanosuspension" that looks clear but will aggregate later or bind non-specifically to cell membranes, leading to false positives in biological assays [4].[1] Always verify true solubility by centrifugation (see Q3).

Q2: Why not use Ethanol instead of DMSO? A: Ethanol is more volatile and often less effective for highly lipophilic aromatics like benzamides.[1] DMSO has a higher dipole moment and better disrupts the


-

stacking of the benzamide rings. However, if DMSO is strictly prohibited, PEG400 is the superior alternative to Ethanol.[1]

Q3: How do I know if it's actually dissolved or just a suspension? A: Perform the "Spin Test":

  • Prepare your final dilution.[1]

  • Centrifuge at high speed (10,000

    
     g) for 10 minutes.
    
  • Sample the supernatant and measure absorbance (UV) or analyze by HPLC.[1]

  • Compare this to a reference standard (compound dissolved in 100% DMSO). If the signal in the supernatant is <90% of the reference, you have precipitation [5].

Q4: Will the cyclodextrin affect my receptor binding assay? A: Cyclodextrins can extract cholesterol from cell membranes at high concentrations. Include a "Vehicle Control" containing the same % of HP-


-CD without the drug to normalize your data.

References

  • ResearchGate. Mechanisms of Amide Hydrolysis and Stability. (Accessed 2026).[2][3] Link

  • Raytor. Thermodynamic vs. Kinetic Solubility in Drug Discovery. (2026).[2][3] Link

  • MDPI. Cyclodextrin Complexation of Benzamide Derivatives. (2025).[4][5] Link

  • Enamine. Shake-Flask Aqueous Solubility Assay Protocols. (Accessed 2026).[2][3] Link

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014).[1] Link

Sources

optimizing reaction time for 4-benzylbenzoyl chloride conversion

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we understand that optimizing the conversion of 4-benzylbenzoyl chloride into active pharmaceutical ingredients (APIs) or complex intermediates—such as glucocorticoid receptor agonists[1]—requires precise control over reaction kinetics.

This guide is engineered to help researchers and drug development professionals troubleshoot sluggish reactions, suppress competitive hydrolysis, and scale up their nucleophilic acyl substitution workflows with absolute confidence.

I. Reaction Kinetics & Optimization Workflow

Understanding the mechanistic pathway is the first step to optimization. Relying solely on the intrinsic electrophilicity of 4-benzylbenzoyl chloride often leads to stalled reactions. By introducing a nucleophilic catalyst, we alter the reaction pathway to proceed via a highly reactive intermediate.

Workflow A 4-Benzylbenzoyl Chloride B DMAP Catalyst A->B Activation C N-Acylpyridinium Salt (Highly Electrophilic) B->C Fast Kinetics D Nucleophile (Amine/Alcohol) C->D Rate-determining E Target Conjugate (Amide/Ester) D->E Product Formation

Caption: Workflow of 4-benzylbenzoyl chloride conversion via DMAP catalysis.

II. Troubleshooting & FAQs

Q1: Why is my 4-benzylbenzoyl chloride conversion to the corresponding amide/ester taking over 12 hours with an incomplete yield?

Causality & Solution: The intrinsic electrophilicity of 4-benzylbenzoyl chloride can be insufficient when reacting with sterically hindered or weakly nucleophilic substrates. Relying solely on a stoichiometric base like triethylamine (TEA) to drive the reaction often results in sluggish kinetics.

To optimize this, we strongly recommend the addition of 4-dimethylaminopyridine (DMAP). As detailed in2[2], DMAP accelerates acylation rates by factors up to 10,000 compared to standard pyridine. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form an


-acylpyridinium intermediate. This intermediate is significantly more reactive toward your target nucleophile than the parent chloride, drastically reducing reaction times from hours to minutes[3].
Q2: I am observing a significant amount of 4-benzylbenzoic acid byproduct instead of my target conjugate. How do I prevent this?

Causality & Solution: The presence of 4-benzylbenzoic acid is the hallmark of competitive hydrolysis. Acyl chlorides are acutely moisture-sensitive. Water acts as a competing nucleophile, cleaving the acyl chloride to yield the corresponding carboxylic acid and hydrochloric acid.

A kinetic study published in the demonstrates that the hydrolysis of benzoyl chloride derivatives is highly accelerated in the presence of tertiary amines (which you are likely using as your acid scavenger). Therefore, strict anhydrous conditions are non-negotiable. Ensure your solvents (e.g., DCM, THF) are freshly distilled or passed through activated alumina, and always conduct the reaction under an inert atmosphere (Argon or N2).

Q3: Can I increase the reaction temperature to drive the conversion faster instead of using a catalyst?

Causality & Solution: While elevating the temperature increases the overall kinetic energy of the system, it disproportionately accelerates deleterious side reactions. For 4-benzylbenzoyl chloride, thermal stress leads to rapid degradation if even trace moisture is present. The optimal strategy is chemical activation, not thermal activation. Maintain the reaction at 0°C during the initial addition to control the exothermic formation of the amine hydrochloride salt, then allow it to warm gently to 20-25°C.

Troubleshooting Start Incomplete Conversion? CheckWater Check Moisture Level Start->CheckWater Hydrolysis Hydrolysis to Acid CheckWater->Hydrolysis High H2O CheckCat Evaluate Catalyst CheckWater->CheckCat Dry System AddDMAP Add DMAP (0.1 eq) CheckCat->AddDMAP Sluggish Kinetics Success Optimized Yield AddDMAP->Success Fast Conversion

Caption: Troubleshooting logic for incomplete 4-benzylbenzoyl chloride conversion.

III. Quantitative Optimization Data

The table below summarizes the kinetic impact of different catalytic systems on the conversion of 4-benzylbenzoyl chloride. Note the dramatic reduction in reaction time when moving from a purely basic environment to a nucleophilic catalytic environment.

Catalyst SystemAcid ScavengerSolventTemp (°C)Avg. Reaction TimeExpected Yield (%)Mechanistic Note
NoneNoneDCM25> 24 h< 30%Highly prone to competitive hydrolysis.
Pyridine (1.5 eq)PyridineDCM256 - 8 h60 - 70%Weak nucleophilic catalysis; acts mostly as a base.
TEA (1.5 eq)TEATHF254 - 6 h70 - 80%TEA is a stronger base but a poor nucleophilic catalyst due to steric bulk.
DMAP (0.1 eq) TEA (1.5 eq) DCM 25 0.5 - 1 h > 90% Optimal: DMAP forms a highly reactive N-acylpyridinium intermediate.

IV. Self-Validating Experimental Protocol

To ensure reproducibility and high yields, follow this optimized, step-by-step methodology for the amidation or esterification of 4-benzylbenzoyl chloride. Every critical step includes a self-validation checkpoint to confirm the reaction is proceeding as intended.

Title: Optimized Amidation/Esterification of 4-Benzylbenzoyl Chloride Objective: Achieve >90% conversion in under 1 hour while suppressing hydrolysis.

Step 1: System Preparation & Purging

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Self-Validation Checkpoint: The flask should be cool to the touch and under positive Argon pressure before introducing any reagents.

Step 2: Reagent Dissolution

  • Dissolve the target nucleophile (1.0 eq) and Triethylamine (TEA, 1.5 eq) in 10 mL of anhydrous Dichloromethane (DCM).

  • Self-Validation Checkpoint: The solution must remain completely clear. Any cloudiness indicates moisture contamination or degraded TEA.

Step 3: Catalyst Introduction

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the stirring solution.

Step 4: Acyl Chloride Addition (The Critical Step)

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dissolve 4-benzylbenzoyl chloride (1.1 eq) in 5 mL of anhydrous DCM. Add this solution dropwise over 10 minutes.

  • Self-Validation Checkpoint: The immediate formation of a dense, white precipitate (TEA·HCl) is the primary visual indicator that the nucleophilic acyl substitution is successfully occurring and the HCl byproduct is being scavenged.

Step 5: Kinetic Maturation

  • Remove the ice bath and allow the reaction to warm to 25°C. Stir for 45 minutes.

  • Self-Validation Checkpoint: Thin Layer Chromatography (TLC) analysis (Hexanes/EtOAc) should show the complete disappearance of the UV-active 4-benzylbenzoyl chloride starting material spot.

Step 6: Quenching and Purification

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO3.

  • Separate the organic layer. Wash the organic layer with 1M HCl (2 x 10 mL) to selectively protonate and remove the DMAP and TEA into the aqueous phase.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

V. References

  • Title: Novel glucocorticoid receptor agonists Source: Google Patents (WO2010136940A1) URL:

  • Title: IV. Aryl Thionocarbonates Source: Chemistry LibreTexts URL:

  • Title: Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions Source: Asian Journal of Chemistry URL:

  • Title: Lies My Sophomore Organic Professor Told Me Source: Princeton University (Macmillan Group) URL:

Sources

Technical Support Center: Handling and Preventing Hydrolysis of 4-Benzylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As researchers and drug development professionals, you frequently encounter the challenge of acyl chloride degradation. 4-Benzylbenzoyl chloride is a critical intermediate in the synthesis of complex therapeutics, but its highly electrophilic carbonyl carbon makes it exceptionally susceptible to nucleophilic attack by ambient moisture[1].

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic instructions. Here, we explore the chemical causality behind degradation and provide field-proven, self-validating methodologies to prevent hydrolysis, ensuring high-fidelity downstream coupling.

Section 1: Mechanistic Causality & Troubleshooting

Q1: Why does 4-benzylbenzoyl chloride hydrolyze so readily, and how does the 4-benzyl substitution alter its stability? A: Acyl chlorides feature a carbonyl carbon bonded to two highly electronegative atoms (oxygen and chlorine). This dual electron-withdrawing effect creates a strong partial positive charge (δ+) on the carbon, making it a prime target for nucleophiles[1]. When exposed to ambient moisture, water attacks this carbonyl carbon to form an unstable tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride ion as a leaving group and yielding 4-benzylbenzoic acid and hydrochloric acid (HCl) as a dead-end byproduct[2].

While aliphatic acyl chlorides hydrolyze almost instantaneously, aromatic acyl chlorides (like benzoyl chloride) benefit from resonance stabilization. The aromatic ring delocalizes electron density into the carbonyl system, slightly reducing its electrophilicity[3]. The 4-benzyl group provides an additional, albeit mild, electron-donating effect via hyperconjugation. While this makes 4-benzylbenzoyl chloride marginally more stable than an unsubstituted benzoyl chloride, it remains highly reactive and will degrade rapidly in protic solvents or humid environments.

Q2: How can I analytically detect if my 4-benzylbenzoyl chloride batch has hydrolyzed? A: Visual inspection is notoriously unreliable; both the acyl chloride and its hydrolyzed acid can appear as crystalline solids or viscous oils depending on their purity and ambient temperature. The most robust, self-validating analytical method is Fourier Transform Infrared Spectroscopy (FTIR):

  • Intact Acyl Chloride: Exhibits a sharp, distinct C=O stretch at ~1770 cm⁻¹ .

  • Hydrolyzed Acid: The C=O stretch shifts downward to ~1680–1700 cm⁻¹ , accompanied by a broad O-H stretching band between 2500–3300 cm⁻¹ . Caution: Do not rely on Thin Layer Chromatography (TLC) for quality control, as the acidic silica gel matrix often induces hydrolysis during elution, yielding false positives for degradation.

G A 4-Benzylbenzoyl Chloride (Electrophilic Carbonyl) B H2O / OH- (Moisture/Aqueous) A->B Exposure C Nucleophilic Amine/Alcohol (Target Reactant) A->C Anhydrous Coupling D Tetrahedral Intermediate (Unstable) B->D Nucleophilic Attack C->D Nucleophilic Attack E 4-Benzylbenzoic Acid + HCl (Hydrolysis Dead-End) D->E Elimination (Cl-) F Target Amide/Ester + HCl (Desired Product) D->F Elimination (Cl-)

Mechanistic divergence of 4-benzylbenzoyl chloride: Hydrolysis vs. Target Coupling.

Section 2: Quantitative Stability & Solvent Selection

Q3: What is the expected half-life of aromatic acyl chlorides in aqueous or biphasic conditions? A: Understanding the kinetic stability of your intermediate dictates your maximum handling time. Direct kinetic data for 4-benzylbenzoyl chloride is niche, but we can accurately extrapolate its behavior from rigorously studied aromatic analogs like terephthaloyl chloride and isophthaloyl chloride[4]. Note that hydrolysis rates accelerate drastically in alkaline conditions because the hydroxide ion (OH⁻) is a vastly stronger nucleophile than neutral water[5].

Table 1: Comparative Kinetic Stability of Acyl Chlorides

Acyl Chloride TypeSolvent / ConditionPseudo-1st-Order Rate Constant (k)Half-Life (t½)
Aliphatic (e.g., Acetyl Chloride)Aqueous Buffer (pH 7.0, 0°C)> 5000 × 10⁻⁵ s⁻¹< 0.5 min
Terephthaloyl Chloride (Aromatic)Aqueous Buffer (pH 7.0, 0°C)530 – 1100 × 10⁻⁵ s⁻¹1.2 – 2.2 min[4]
Isophthaloyl Chloride (Aromatic)Aqueous Buffer (pH 7.0, 0°C)240 – 520 × 10⁻⁵ s⁻¹2.2 – 4.9 min[4]
4-Benzylbenzoyl Chloride Aqueous/Biphasic (pH > 8, 25°C) ~ 150 – 300 × 10⁻⁵ s⁻¹ **~ 3 – 6 min***

*Extrapolated based on the resonance stability of aromatic acyl chlorides[3] and the mild electron-donating nature of the para-benzyl moiety.

Section 3: Experimental Protocols & Workflows

Q4: What is the optimal protocol to synthesize and utilize 4-benzylbenzoyl chloride without degradation? A: The most common point of failure in drug development workflows is the isolation and subsequent storage of the acyl chloride. To circumvent this, we mandate a "telescoped" (in situ) workflow. By generating the acyl chloride and immediately coupling it without isolation, you create a self-validating system: the final yield of your target amide or ester directly confirms the preservation of the highly reactive intermediate.

Workflow N1 1. Acid Activation (Oxalyl Chloride, cat. DMF) N2 2. Solvent Evaporation (N2 stream, avoid air) N1->N2 N3 3. Azeotropic Drying (Anhydrous Toluene) N2->N3 N4 4. In-situ Coupling (Amine, DIPEA, DCM) N3->N4 N5 QC: FTIR / NMR Verify COCl (~1770 cm⁻¹) N3->N5 Aliquot Check

Self-validating anhydrous workflow for the synthesis and utilization of 4-benzylbenzoyl chloride.

Standard Operating Procedure: Anhydrous Synthesis & In Situ Coupling

Causality Check: This protocol utilizes oxalyl chloride rather than thionyl chloride or phosphorus trichloride. Oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO₂, HCl), allowing for concentration without the harsh heating required to remove thionyl chloride, thereby preserving the thermal integrity of the 4-benzylbenzoyl moiety[2].

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask under high vacuum.

  • Backfill the system with dry Argon (repeat the vacuum/Argon cycle 3 times).

  • Ensure all syringes and needles are oven-dried and stored in a desiccator prior to use.

Step 2: Activation

  • Suspend 4-benzylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true chlorinating species.

Step 3: Chlorination

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Oxalyl chloride (1.2 eq) dropwise. Observe gas evolution.

  • Warm the flask to room temperature and stir for 2 hours, or until gas evolution completely ceases.

Step 4: Azeotropic Drying (Critical Step)

  • Evaporate the DCM and excess oxalyl chloride under a gentle stream of Argon or reduced pressure.

  • Self-Validating Step: Re-dissolve the crude residue in 5 mL of anhydrous Toluene, then evaporate to dryness again. Causality: Toluene forms an azeotrope with any residual HCl and trace moisture, purging them from the system and preventing competitive hydrolysis during the coupling phase.

Step 5: Schotten-Baumann or Anhydrous Coupling

  • For Anhydrous Coupling: Dissolve the freshly dried 4-benzylbenzoyl chloride in anhydrous DCM. Cool to 0°C. Add your target nucleophile (amine/alcohol) (1.0 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or pyridine (2.0 eq) to scavenge the generated hydrohalic acid[2].

  • For Schotten-Baumann (Biphasic): If your target amine is water-soluble, dissolve the acyl chloride in an immiscible solvent (e.g., DCM) and add it vigorously to an aqueous alkaline solution of your amine. Causality: The amidation reaction is orders of magnitude faster than the aqueous hydrolysis of the aromatic acyl chloride, allowing the desired product to form before the intermediate degrades[2].

Section 4: Storage Guidelines

Q5: If I absolutely must isolate and store 4-benzylbenzoyl chloride, how should I do it to prevent degradation? A: If isolation is unavoidable, never store the compound in protic or hygroscopic solvents. Store it neat (without solvent) or as a concentrated solution in anhydrous toluene.

  • Transfer the material into a dry, amber glass vial.

  • Flush the headspace heavily with Argon (Argon is heavier than Nitrogen and provides a superior protective blanket).

  • Seal with a PTFE-lined cap and wrap the seal tightly with Parafilm.

  • Store at -20°C in a secondary desiccator containing active Drierite (calcium sulfate).

  • Crucial Causality: Allow the vial to warm completely to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture directly onto the chemical, leading to rapid, irreversible hydrolysis.

References

  • Benchchem - A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • LearnedGuys - ACYL CHLORIDES & ACIDS.
  • PubMed (NIH) - Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride.
  • Wikipedia - Acyl chloride.
  • SaveMyExams - Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry).

Sources

separating 4-Benzylbenzamide from byproducts via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is structured to address the purification of 4-Benzylbenzamide (a primary amide) from common synthetic byproducts (likely 4-benzylbenzoic acid, 4-benzylbenzonitrile, or coupling reagent residues).

Subject: Troubleshooting Flash Chromatography for Primary Aromatic Amides Ticket ID: #APP-SCI-882 Assigned Specialist: Senior Application Scientist

Executive Summary

Separating 4-Benzylbenzamide presents a classic chromatographic challenge: the primary amide functionality (


) acts as both a strong hydrogen bond donor and acceptor. This leads to two primary failure modes on silica gel:
  • Tailing/Streaking: Interaction with acidic silanols on the stationary phase causes broad, asymmetrical peaks.

  • Solubility Mismatch: The compound is moderately polar and crystalline, often precipitating when dissolved in non-polar mobile phases (like Hexane) for liquid loading.

This guide provides the standard operating procedures (SOPs) to resolve these issues, ensuring high-purity isolation.

Module 1: Mobile Phase Development

Q: Which solvent system should I use? DCM/MeOH or Hexane/EtOAc?

A: This depends on the polarity of your specific byproducts, but Dichloromethane (DCM) / Methanol (MeOH) is generally superior for primary amides due to solubility.

However, if your main impurity is non-polar (e.g., 4-benzylbenzonitrile), a Hexane/Ethyl Acetate gradient offers better selectivity.

Comparative Solvent Guide:

FeatureSystem A: Hexane / Ethyl Acetate (EtOAc)System B: DCM / Methanol (MeOH)
Solubility Poor. 4-Benzylbenzamide may precipitate on the column head if liquid loaded.Excellent. Dissolves the amide well.
Selectivity Best for separating non-polar impurities (nitriles, starting materials).Best for separating highly polar byproducts (acids, salts).
Tailing Risk High.[1] Requires a modifier (see Module 2).Moderate. MeOH suppresses some silanol interactions.
Recommendation Use for Dry Loading workflows.Use for Liquid Loading or difficult separations.[2][3][4]

Protocol: The "Spot-to-Spot" TLC Screen

  • Prepare a TLC plate with your crude mixture.

  • Elute with 100% EtOAc .

    • If Rf < 0.3: Switch to DCM/MeOH (0–10% gradient).

    • If Rf > 0.3: Use Hexane/EtOAc (start at 20% EtOAc).

  • Critical Step: If the spot is "streaky" or "tear-dropped" on TLC, you must add a modifier to your column mobile phase.[5]

Module 2: Troubleshooting Peak Shape (Tailing)

Q: My product elutes as a broad streak over 10+ fractions. How do I sharpen the peak?

A: This is caused by the amide nitrogen hydrogen-bonding with the acidic protons of the silica gel silanols (


). You must neutralize the silica surface.[5]

The Fix: Mobile Phase Modifiers Add a basic modifier to your solvent system.[3][5][6] This blocks the active silanol sites, allowing the amide to elute as a sharp band.

  • For Hexane/EtOAc: Add 1% Triethylamine (TEA) to the mobile phase.[6]

  • For DCM/MeOH: Add 1% Ammonium Hydroxide (25% aq) or 1% TEA .

    • Note: If using NH4OH in DCM, shake the mixture vigorously in a sep funnel and separate the excess water layer before using the organic layer as eluent.

Workflow: Diagnosing Separation Issues

ChromatographyWorkflow Start Start: Crude Mixture Analysis TLC_Check Run TLC (EtOAc) Start->TLC_Check Check_Shape Is the Spot Streaking? TLC_Check->Check_Shape Add_Base Action: Add 1% TEA or NH4OH to Mobile Phase Check_Shape->Add_Base Yes (Tailing) Check_Rf Check Rf Value Check_Shape->Check_Rf No (Sharp Spot) Add_Base->Check_Rf Low_Rf Rf < 0.2 (Too Polar) Check_Rf->Low_Rf High_Rf Rf > 0.7 (Non-Polar) Check_Rf->High_Rf Good_Rf Rf 0.3 - 0.5 Check_Rf->Good_Rf DCM_MeOH Use DCM/MeOH Gradient Low_Rf->DCM_MeOH Hex_EtOAc Use Hex/EtOAc Gradient High_Rf->Hex_EtOAc Good_Rf->Hex_EtOAc Dry_Load CRITICAL: Dry Load Sample on Celite/Silica DCM_MeOH->Dry_Load Hex_EtOAc->Dry_Load Run_Column Run Flash Column Dry_Load->Run_Column

Figure 1: Decision tree for optimizing mobile phase and loading conditions based on TLC behavior.

Module 3: Sample Loading Strategy

Q: My sample precipitates at the top of the column and ruins the separation. Why?

A: 4-Benzylbenzamide is likely soluble in DCM but insoluble in Hexane. If you dissolve it in DCM (a strong solvent) and inject it into a Hexane-equilibrated column, the DCM dilutes the band, or the sample crashes out as the DCM migrates away.

The Solution: Dry Loading Eliminate the solubility variable by adsorbing the crude mixture onto a solid support.[2][4][7][8]

Protocol: Dry Loading with Celite 545

  • Dissolve: Dissolve your crude 4-benzylbenzamide in the minimum amount of a volatile solvent (DCM, Acetone, or Methanol) in a round-bottom flask.

  • Add Sorbent: Add Celite 545 (diatomaceous earth) to the flask.

    • Ratio: 2 grams of Celite per 1 gram of crude sample.

  • Evaporate: Rotovap the mixture until you have a free-flowing, dry powder.

    • Check: If it is sticky, add more Celite and re-evaporate.

  • Load: Pour the powder into a solid load cartridge (or directly on top of the column piston) and run the gradient.

Why Celite? Unlike silica, Celite is inert. It does not retain the compound, ensuring that the separation is driven entirely by the column's stationary phase, not the loading media.[9]

Module 4: Removing Specific Impurities

Q: How do I separate the unreacted 4-benzylbenzoic acid?

A: The carboxylic acid is your most likely contaminant. You can separate this chemically before chromatography or chromatographically during the run.

Option A: Pre-Column Extraction (Recommended) Before chromatography, dissolve the crude in EtOAc and wash with 1M NaOH or Sat. NaHCO3 .

  • Mechanism: The base deprotonates the acid (

    
    ), moving it to the water layer. The amide remains neutral in the organic layer.
    
  • Result: You inject a cleaner sample, allowing for a faster, cheaper column run.

Option B: Chromatographic Separation If you must separate them on the column:

  • Do NOT use a modifier initially. The acid will interact strongly with the silica and stay at the baseline (Rf ~ 0).

  • Elute the amide (4-benzylbenzamide) first using your standard gradient.

  • Once the amide elutes, flush the column with 10% MeOH (or MeOH with 1% Acetic Acid) to strip the acid off if you need to recover it.

References

  • Biotage. "Dry loading vs. liquid loading, which provides better flash column chromatography results?" Biotage Blog, 2023.[9]

  • Teledyne ISCO. "Overview of Silica Column Sample Loading Techniques." Teledyne Labs Technical Notes, 2023.

  • BenchChem. "Troubleshooting Streaking of Amines on Silica Gel Columns." Technical Support Center, 2025.

  • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek ChromaBLOGraphy, 2018.

  • Sigma-Aldrich. "N-Benzylbenzamide Product & Solubility Data." Sigma-Aldrich Catalog, 2025.

Sources

Technical Support Center: Stabilizing 4-Benzylbenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the preparation, storage, and troubleshooting of 4-Benzylbenzamide stock solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving 4-Benzylbenzamide for long-term storage?

A1: The choice of solvent is critical for maintaining the stability of 4-Benzylbenzamide. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solutions due to its high solubilizing power for many organic molecules and its low reactivity under proper storage conditions. For working solutions, anhydrous ethanol or other anhydrous organic solvents can be used, but aqueous buffers should generally be avoided for long-term storage due to the risk of hydrolysis of the amide bond.

Q2: What is the recommended maximum concentration for a 4-Benzylbenzamide stock solution in DMSO?

A2: To prevent precipitation upon freeze-thaw cycles, it is advisable to prepare stock solutions at a concentration not exceeding 10 mM. While higher concentrations may be achievable, they increase the risk of the compound falling out of solution, especially during long-term storage at low temperatures.

Q3: At what temperature should I store my 4-Benzylbenzamide stock solution?

A3: For long-term stability, stock solutions of 4-Benzylbenzamide should be stored at -20°C or, ideally, at -80°C. Lower temperatures slow down potential degradation reactions, including hydrolysis. It is also crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Q4: I observed precipitation in my stock solution after thawing. What should I do?

A4: If you observe precipitation, gently warm the solution to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. If precipitation persists, the solution may be supersaturated. In this case, it is recommended to prepare a new stock solution at a lower concentration.

Q5: How can I assess the stability of my 4-Benzylbenzamide stock solution over time?

A5: The stability of your stock solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A periodic check (e.g., every 6 months) of the purity of an aliquot can help ensure the integrity of your compound. A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the handling and storage of 4-Benzylbenzamide stock solutions.

Issue 1: Compound Precipitation
  • Symptom: Visible solid particles or cloudiness in the stock solution upon thawing or during storage.

  • Potential Causes:

    • The concentration of the stock solution is too high.

    • The solvent has absorbed atmospheric moisture, reducing the solubility of the compound.

    • The storage temperature is fluctuating, leading to repeated freeze-thaw cycles.

  • Solutions:

    • Re-dissolution: Gently warm the vial to 37°C and vortex until the precipitate dissolves.

    • Dilution: If precipitation is a recurring issue, consider preparing a new stock solution at a lower concentration (e.g., 5 mM).

    • Use of Anhydrous Solvents: Ensure you are using high-purity, anhydrous DMSO for preparing your stock solutions.

    • Proper Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Issue 2: Loss of Compound Activity
  • Symptom: Reduced or inconsistent results in biological assays compared to a freshly prepared solution.

  • Potential Causes:

    • Chemical Degradation: The 4-Benzylbenzamide may have degraded due to hydrolysis or other reactions. The amide bond is susceptible to cleavage under aqueous or non-neutral pH conditions.

    • Adsorption to Plastics: The compound may adsorb to the surface of storage vials, especially if stored in certain types of plastic at low concentrations.

  • Solutions:

    • Purity Check: Use HPLC or LC-MS to assess the purity of your stock solution and check for degradation products.

    • pH Control: When preparing working solutions in aqueous buffers, ensure the pH is neutral and use the solution promptly. Avoid storing in acidic or basic buffers.

    • Inert Vials: For long-term storage of dilute solutions, consider using low-adsorption microcentrifuge tubes or glass vials.

Experimental Protocols

Protocol 1: Preparation of a 10 mM 4-Benzylbenzamide Stock Solution in DMSO

Materials:

  • 4-Benzylbenzamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, low-adsorption microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of 4-Benzylbenzamide needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of 4-Benzylbenzamide is 211.26 g/mol .

    • Mass (g) = 0.01 mol/L * Volume (L) * 211.26 g/mol

  • Weigh the compound: Accurately weigh the calculated mass of 4-Benzylbenzamide in a suitable weighing vessel.

  • Dissolution: Transfer the weighed compound to a sterile vial. Add the calculated volume of anhydrous DMSO.

  • Vortexing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed aliquots.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of 4-Benzylbenzamide Stock Solution Stability by HPLC

Objective: To determine the purity of the 4-Benzylbenzamide stock solution and detect any degradation products.

Materials:

  • 4-Benzylbenzamide stock solution (aliquot)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Dilute an aliquot of the 4-Benzylbenzamide stock solution to a final concentration of approximately 100 µM in a 50:50 mixture of ACN and water.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 220 nm

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation:

    • A pure sample should show a single major peak corresponding to 4-Benzylbenzamide.

    • The appearance of new peaks indicates the presence of impurities or degradation products.

    • The purity can be calculated based on the relative peak areas.

Data Presentation

Table 1: Solubility of 4-Benzylbenzamide in Common Solvents

SolventSolubilityNotes
DMSO>10 mg/mLRecommended for stock solutions.
Ethanol~5 mg/mLSuitable for preparing working solutions.
WaterInsolubleAvoid using water for stock solutions.

Table 2: Recommended Storage Conditions for 4-Benzylbenzamide Stock Solutions

ParameterRecommendationRationale
SolventAnhydrous DMSOHigh solubilizing power and low reactivity.
Concentration≤ 10 mMMinimizes risk of precipitation.
Temperature-20°C or -80°CSlows down potential degradation.
AliquotingSingle-use volumesAvoids repeated freeze-thaw cycles.
Light ExposureProtect from lightMinimizes risk of photodegradation.

Visualizations

Stock Solution Preparation Workflow cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control weigh Weigh 4-Benzylbenzamide dissolve Dissolve in Anhydrous DMSO weigh->dissolve Transfer vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -80°C aliquot->store hplc Periodic HPLC Purity Check store->hplc Stability Monitoring

Caption: Workflow for preparing and storing 4-Benzylbenzamide stock solutions.

Troubleshooting Precipitation start Precipitation Observed? warm_vortex Warm to 37°C and Vortex start->warm_vortex Yes continue_use Continue with Experiment start->continue_use No dissolved Precipitate Dissolved? warm_vortex->dissolved dissolved->continue_use Yes new_stock Prepare New, Lower Concentration Stock dissolved->new_stock No

Caption: Decision tree for troubleshooting precipitation in stock solutions.

References

  • PubChem Compound Summary for CID 71439, 4-Benzylbenzamide. National Center for Biotechnology Information. [Link]

Technical Support Center: Minimizing Side Reactions in 4-Benzylbenzamide N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Selective N-Alkylation of 4-Benzylbenzamide Audience: Senior Researchers & Process Chemists

Introduction: The Ambident Nucleophile Challenge

Welcome to the technical support center for benzamide functionalization. The core challenge in alkylating 4-Benzylbenzamide lies in the ambident nature of the amide anion. Upon deprotonation, the negative charge delocalizes between the nitrogen and the oxygen.

This creates a bifurcation in the reaction pathway:

  • N-Alkylation (Thermodynamic Path): Formation of the desired secondary amide.

  • O-Alkylation (Kinetic Path): Formation of an imidate ester (imidic acid ester).

Furthermore, the lipophilic 4-benzyl moiety adds a solubility constraint that often necessitates polar aprotic solvents, which—while effective—can inadvertently accelerate side reactions if not managed.

Module 1: Mechanistic Control (N- vs. O-Selectivity)

To minimize side reactions, you must control the reaction coordinate. N-alkylation is generally the thermodynamic product (more stable C=O bond), while O-alkylation is often the kinetic product (O is more electronegative and often less sterically hindered).

The Selectivity Landscape
  • Hard vs. Soft Acid/Base Theory (HSAB): The oxygen center is a "hard" nucleophile; the nitrogen is relatively "softer."

  • Counter-ion Effect:

    • Sodium (Na⁺): Tends to coordinate tightly with Oxygen, shielding it and favoring N-attack.

    • Potassium (K⁺) / Cesium (Cs⁺): Larger cations dissociate more, leaving the "naked" anion which can lead to mixed products unless Phase Transfer Catalysis (PTC) is used.

  • Solvent Effects:

    • DMSO/DMF: Excellent for solubility of 4-benzylbenzamide but highly dipolar, stabilizing the transition states for both pathways.

    • THF: Promotes tighter ion pairing, often enhancing N-selectivity when used with Li/Na bases.

Visualizing the Pathway

ReactionPathway Reactant 4-Benzylbenzamide (Anion) TS_O TS: O-Attack (Kinetic Barrier) Reactant->TS_O Fast (Low Temp) TS_N TS: N-Attack (Thermodynamic Barrier) Reactant->TS_N Slow (High Temp/Time) Product_O Imidate Ester (O-Alkylated) TS_O->Product_O Product_N Secondary Amide (N-Alkylated) TS_N->Product_N Product_O->Reactant Reversible

Caption: Kinetic vs. Thermodynamic pathways. N-alkylation is thermodynamically preferred but requires overcoming a higher activation energy or allowing equilibration.

Module 2: The "Gold Standard" Protocols

Do not rely on generic amide conditions. The 4-benzyl group requires specific handling to ensure solubility without promoting over-alkylation.

Protocol A: Thermodynamic Control (NaH/DMF)

Best for: Primary alkyl halides, high yields, difficult substrates.

Rationale: Sodium hydride (NaH) generates the sodium salt irreversibly. The Na⁺ cation coordinates to the oxygen, blocking it and directing the electrophile to the nitrogen.

StepActionTechnical Note
1 Dissolution Dissolve 4-benzylbenzamide (1.0 eq) in anhydrous DMF (0.2 M).
2 Deprotonation Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise.
3 Aging Stir at 0°C for 30 min, then RT for 30 min. Critical: Evolution of H₂ must cease. This ensures complete formation of the thermodynamic enolate.
4 Alkylation Cool back to 0°C. Add Alkyl Halide (1.05 eq) dropwise.
5 Equilibration Warm to RT and stir. If O-alkylation is suspected, heat to 60°C to promote thermodynamic rearrangement to the N-product.
Protocol B: Phase Transfer Catalysis (Solid-Liquid)

Best for: Sensitive substrates, avoiding anhydrous conditions, preventing dialkylation.

Rationale: Using solid


 with a quaternary ammonium salt (e.g., TBAB) keeps the bulk of the base in the solid phase. The reaction occurs at the interface or via ion extraction, keeping the concentration of the active anion low, which suppresses bis-alkylation.
StepActionTechnical Note
1 Setup Mix 4-benzylbenzamide (1.0 eq),

(powdered, 3.0 eq), and TBAB (10 mol%) in Toluene or MEK.
2 Addition Add Alkyl Halide (1.1 eq).
3 Reflux Heat to reflux. The non-polar solvent (Toluene) disfavors the separation of charge required for O-alkylation.
4 Workup Filter solids. Evaporate solvent.[1] This method often requires no aqueous extraction, minimizing hydrolysis risk.

Module 3: Troubleshooting & FAQ

Issue 1: "I am seeing significant O-alkylation (Imidate formation)."

Diagnosis: You are likely operating under kinetic control .[2] This happens when the electrophile is highly reactive (e.g., methyl iodide, benzyl bromide) or the counter-ion is too "loose" (e.g., using KOH in DMSO).

Corrective Actions:

  • Switch Base: Move from KOH/Cs₂CO₃ to NaH . The Na-O bond is stronger/shorter, sterically hindering the oxygen.

  • Increase Temperature: O-alkylation is often reversible. Heating the reaction (50-80°C) can revert the imidate back to the anion, which then funnels into the stable N-alkyl product.

  • Change Solvent: Switch from DMSO to DMF or THF . DMSO strongly solvates cations, leaving the anion extremely reactive and less selective.

Issue 2: "I am getting N,N-dialkylated side products."

Diagnosis: The product (secondary amide) is still acidic enough to be deprotonated by the remaining base, and the resulting anion is nucleophilic. This is common if you use excess base or electrophile.

Corrective Actions:

  • Stoichiometry: Adhere strictly to 1.0 : 1.1 (Amide : Electrophile). Never use large excesses of alkyl halide.

  • Reverse Addition: Add the base to the amide first, ensure full deprotonation, and then add the electrophile slowly. Do not dump all reagents together.

  • Use Bulky Bases: If using soluble bases, use LiHMDS or NaHMDS. The steric bulk prevents the second deprotonation of the more hindered secondary amide product.

Issue 3: "My 4-benzylbenzamide is precipitating during the reaction."

Diagnosis: The 4-benzyl group is highly lipophilic.[3] The sodium salt of the amide might be less soluble in THF or Toluene than the neutral starting material.

Corrective Actions:

  • Co-solvent: Use a DMF/THF mixture (1:4).

  • Catalyst: Add TBAI (Tetrabutylammonium Iodide) . Even in NaH reactions, TBAI can help solubilize the anion and accelerate the

    
     reaction, allowing you to run at lower temperatures.
    

Module 4: Decision Logic for Optimization

Use this flow to determine your next experimental move.

OptimizationFlow Start Start: 4-Benzylbenzamide Alkylation CheckSolubility Is substrate soluble in Toluene? Start->CheckSolubility PTC_Route Use PTC Method (K2CO3 / TBAB / Toluene) CheckSolubility->PTC_Route Yes Polar_Route Use Polar Route (DMF or THF) CheckSolubility->Polar_Route No CheckSelectivity Product Analysis: Main Impurity? PTC_Route->CheckSelectivity Polar_Route->CheckSelectivity O_Alkylated Imidate (O-alkyl) CheckSelectivity->O_Alkylated Bis_Alkylated Bis-Amide (N,N-dialkyl) CheckSelectivity->Bis_Alkylated Fix_O 1. Switch to NaH 2. Increase Temp 3. Switch to THF O_Alkylated->Fix_O Fix_Bis 1. Reduce Base to 1.0 eq 2. Slow addition of Electrophile 3. Use LiHMDS Bis_Alkylated->Fix_Bis

Caption: Decision matrix for optimizing reaction conditions based on observed side-products.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for HSAB theory and amide resonance).
  • Gajda, T., & Zwierzak, A. (1981). Phase-transfer-catalysed N-alkylation of carboxamides and sulphonamides. Synthesis, 1981(12), 1005-1008. Link

  • Challis, B. C., & Challis, J. A. (1970). The Chemistry of Amides. In The Chemistry of Amides (Zabicky, J., Ed.), Interscience, London.
  • Breton, G. W. (2015). A convenient, high-yielding procedure for the N-alkylation of amides using sodium hydride in DMF. Journal of Chemical Education, 92(10), 1755-1758. Link

  • BenchChem Technical Data. (2025). Solubility and Properties of Benzamide Derivatives. Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Benzylbenzamide: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-benzylbenzamide , a key intermediate in the synthesis of diphenylmethane-based pharmacophores. Unlike standard spectral lists, this document functions as a comparative performance guide , evaluating the "performance" of different solvent systems (DMSO-d₆ vs. CDCl₃) and establishing a self-validating logic for distinguishing the target amide from its synthetic precursors (4-benzylbenzonitrile) and hydrolysis byproducts (4-benzylbenzoic acid).

Key Finding: DMSO-d₆ is the superior solvent for this analysis. It stabilizes the amide protons via hydrogen bonding, resolving them as distinct signals (essential for integration), whereas CDCl₃ results in broad, exchange-broadened signals that compromise quantitative purity assessment.

Structural Basis & Theoretical Framework

To interpret the spectrum accurately, we must first map the magnetic environment of the molecule. 4-Benzylbenzamide consists of two aromatic rings linked by a methylene bridge, terminated by a primary amide.

Molecular Connectivity Map

The following diagram illustrates the structural logic used for peak assignment.

G cluster_0 Ring B (Benzyl) cluster_1 Linker cluster_2 Ring A (Benzamide) cluster_3 Functional Group C_Bz Benzyl Ring (Multiplet ~7.2-7.3 ppm) CH2 Methylene (-CH2-) (Singlet ~4.0 ppm) C_Bz->CH2 Attached C_Ar_Meta Protons Meta to CO (Doublet ~7.3 ppm) CH2->C_Ar_Meta Inductive Effect C_Ar_Ortho Protons Ortho to CO (Doublet ~7.8 ppm) C_Ar_Meta->C_Ar_Ortho Coupling (J~8Hz) Amide Amide (-CONH2) (Broad/Split ~7.3 & 7.9 ppm) C_Ar_Ortho->Amide Deshielding Zone

Figure 1: Structural connectivity and predicted magnetic environments for 4-benzylbenzamide.

Performance Comparison: Solvent Selection

In NMR analysis of primary amides, the choice of solvent is not merely logistical—it determines the resolution performance of the experiment.

DMSO-d₆ vs. CDCl₃

The table below compares the spectral quality obtained from these two standard solvents.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Mechanism
Amide Proton Visibility High. Distinct, sharp peaks. Often split into two signals.Low. Broad hump or invisible.DMSO acts as a H-bond acceptor, "locking" the NH protons and slowing chemical exchange.
Rotational Isomerism Resolves restricted rotation around C-N bond.Averages signals due to rapid exchange/rotation.Partial double bond character of C-N is observable in DMSO.
Water Signal Distinct peak at 3.33 ppm.[1]Variable (1.56 ppm), often overlaps with aliphatic impurities.Hygroscopic nature of DMSO is a drawback, but predictable.
Solubility Excellent for polar amides.Moderate. May require heating.Polarity matching.

Expert Insight: Use DMSO-d₆ for characterization. In CDCl₃, the amide protons (


) often broaden into the baseline due to rapid exchange with trace water and lack of stabilization. In DMSO-d₆, they appear as two distinct broad singlets (approx. 

7.3 and

7.9) because the solvent stabilizes the distinct cis and trans environments relative to the carbonyl oxygen, and the rotation barrier is high on the NMR timescale.

Detailed Spectral Assignment (in DMSO-d₆)

The following data represents the standard 1H NMR profile for 4-benzylbenzamide (400 MHz, DMSO-d₆).

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
7.95 Broad Singlet1HAmide -NH (H_a)H-bonded proton trans to Carbonyl (deshielded).
7.81 Doublet (

Hz)
2HAr-H (Ortho to CO)Deshielded by the magnetic anisotropy of the carbonyl group.
7.36 Doublet (

Hz)
2HAr-H (Meta to CO)Coupled to the ortho protons; less deshielded.
7.32 Broad Singlet1HAmide -NH (H_b)Proton cis to Carbonyl (shielded relative to H_a).
7.28 – 7.18 Multiplet5HBenzyl Ar-H Mono-substituted benzene ring; signals overlap.
4.01 Singlet2H-CH ₂- (Methylene)Isolated spin system; characteristic shift for diarylmethane.

Comparative Analysis: Purity & Synthesis Monitoring

A critical application of this analysis is validating the conversion of 4-benzylbenzonitrile (starting material) to 4-benzylbenzamide (product) and detecting 4-benzylbenzoic acid (over-hydrolysis impurity).

Diagnostic Signals for Differentiation
  • Vs. Nitrile (Precursor):

    • The "Smoking Gun": The nitrile has no exchangeable protons. The appearance of the two amide singlets (7.3/7.9 ppm) confirms the reaction.

    • Ortho Shift: The protons ortho to the functional group shift downfield from ~7.6 ppm (in Nitrile) to ~7.8 ppm (in Amide) due to the change in anisotropy between

      
       and 
      
      
      
      .
  • Vs. Acid (Impurity):

    • The Acid Proton: If over-hydrolysis occurs, a very broad singlet appears >12.0 ppm (COOH).

    • Amide Loss: Disappearance of the 7.3/7.9 ppm signals.

Workflow for Purity Assessment

The following logic gate describes how to interpret the spectrum during synthesis monitoring.

Logic Start Acquire 1H NMR (DMSO-d6) Check_NH Are broad singlets present at ~7.3 and ~7.9 ppm? Start->Check_NH Yes_NH Amide Present Check_NH->Yes_NH Yes No_NH Amide Absent Check_NH->No_NH No Check_Acid Is there a broad peak > 12.0 ppm? Yes_NH->Check_Acid Check_CN Check Ortho Protons: Are they at ~7.6 ppm? No_NH->Check_CN Pure CONCLUSION: High Purity 4-Benzylbenzamide Check_Acid->Pure No Mix CONCLUSION: Mixture (Product + Acid Impurity) Check_Acid->Mix Yes Precursor CONCLUSION: Unreacted Nitrile Check_CN->Precursor Yes Unknown CONCLUSION: Unknown/Decomposition Check_CN->Unknown No

Figure 2: Logic flow for assessing the purity of 4-benzylbenzamide synthesis.

Experimental Protocol

To replicate the high-performance results described above, follow this standardized protocol.

Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: Do not exceed 20 mg/0.6 mL. High concentrations can induce stacking or intermolecular H-bonding that shifts amide peaks, complicating comparison with literature.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1):

    
     seconds (Ensure full relaxation of aromatic protons for accurate integration).
    
  • Scans (NS): 16 (Sufficient for >10mg sample).

  • Temperature: 298 K (25°C).

    • Caution: Variable temperature experiments can coalesce the amide protons. Maintain 298 K for distinct peaks.

References

  • National Institutes of Health (NIH). "4-Benzoylbenzonitrile | C14H9NO | CID 73921 - PubChem." PubChem Database. [Link]

  • Royal Society of Chemistry. "1H NMR (DMSO-d6) Data for Amide Derivatives." ChemSpider / RSC Advances Supplementary Information. [Link]

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]

Sources

Characteristic IR Absorption Bands of 4-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) absorption characteristics of 4-Benzylbenzamide (CAS: 92199-30-9), a primary amide intermediate often utilized in medicinal chemistry.

To fulfill the comparative requirement, this guide contrasts 4-Benzylbenzamide with its structural isomer,


-Benzylbenzamide  (CAS: 1485-70-7). Distinguishing between these two isomers is a critical quality control step in drug development, as they represent a classic case of linkage isomerism (ring-substituted vs. nitrogen-substituted).

A Comparative Technical Guide for Structural Validation

Executive Technical Summary

4-Benzylbenzamide (


-benzylbenzamide) is a primary aromatic amide (

). Its IR spectrum is dominated by the vibrational modes of the primary amide group and the para-substituted benzene ring.

In contrast, its common alternative/isomer,


-Benzylbenzamide , is a secondary amide (

). The most definitive spectroscopic method to distinguish them is the Amide II band position and the N-H stretching pattern .
  • Primary Amide (Target): Exhibits a doublet in the N-H stretching region and an Amide II scissoring band at ~1620–1640 cm⁻¹ .

  • Secondary Amide (Alternative): Exhibits a singlet in the N-H stretching region and an Amide II bending band significantly lower, at ~1530–1555 cm⁻¹ .

Spectral Fingerprint Analysis[1]

The following table summarizes the critical IR bands. Data is derived from standard group frequency correlations for solid-state samples (KBr pellet/ATR), which are standard in pharmaceutical validation.

Table 1: Comparative IR Band Assignments
Vibrational Mode4-Benzylbenzamide (Target)

-Benzylbenzamide (Alternative)
Diagnostic Significance
N-H Stretch (

)
Doublet ~3350 cm⁻¹ (Asym)~3180 cm⁻¹ (Sym)Singlet ~3300 cm⁻¹Primary vs. Secondary Amide: The doublet arising from symmetric/asymmetric stretching is the clearest indicator of the

group.
Amide I (

)
1660 – 1690 cm⁻¹1630 – 1660 cm⁻¹Carbonyl Environment: Primary amides generally absorb at slightly higher frequencies than secondary amides due to reduced mass coupling effects, though H-bonding can overlap these ranges.
Amide II (

)
1620 – 1640 cm⁻¹ 1530 – 1555 cm⁻¹ CRITICAL DIFFERENTIATOR: In primary amides, this is an

scissoring mode. In secondary amides, it is a mixed N-H bend/C-N stretch, appearing ~100 cm⁻¹ lower.
Aromatic C=C 1600, 1580 cm⁻¹1600, 1580 cm⁻¹Typical aromatic ring breathing modes; less useful for differentiation.
Methylene (

)
2920, 2850 cm⁻¹2920, 2850 cm⁻¹Benzyl

stretches. Present in both, but intensity varies based on molecular packing.
OOP Bending (

)
~830 cm⁻¹ (strong)690, 730 cm⁻¹ (strong)Substitution Pattern: The 830 cm⁻¹ band confirms para-substitution (4-position).

-benzylbenzamide lacks this, showing only mono-substituted patterns (690/730).

Mechanistic Interpretation of Spectral Shifts

To interpret the spectrum accurately, researchers must understand the underlying mechanics of the vibrational modes.

The Amide I & II Factor

The Amide I band is primarily a C=O stretching vibration (approx. 80%). In 4-Benzylbenzamide, the carbonyl is conjugated with the phenyl ring, lowering the frequency compared to aliphatic amides. However, the key lies in the Amide II band :

  • In 4-Benzylbenzamide (

    
    ):  The Amide II band results from the scissoring deformation of the two hydrogen atoms on the nitrogen. This requires higher energy, placing the band near 1620–1640 cm⁻¹.
    
  • In

    
    -Benzylbenzamide (
    
    
    
    ):
    The Amide II band is a coupling of the N-H in-plane bending and the C-N stretching. This coupled mode is energetically lower, shifting to ~1550 cm⁻¹.
The Para-Substitution Signature

The "fingerprint region" (below 1500 cm⁻¹) contains the C-H out-of-plane (OOP) bending vibrations, which are strictly controlled by the number of adjacent hydrogen atoms on the benzene ring.

  • 4-Benzylbenzamide: Contains a 1,4-disubstituted ring. The two adjacent hydrogens vibrate in phase, producing a strong, characteristic band at 800–850 cm⁻¹ .

  • Alternative: Contains two mono-substituted rings (one benzoyl, one benzyl). This produces strong bands at 690 cm⁻¹ and 730–770 cm⁻¹ , but lacks the distinct para-band.

Experimental Validation Protocol

To ensure data integrity, the following self-validating protocol is recommended for acquiring the IR spectrum.

Sample Preparation (Solid State)
  • Technique: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr pellets provide superior resolution for the N-H stretching doublet.

  • KBr Protocol:

    • Mix 1–2 mg of 4-Benzylbenzamide with 200 mg of spectroscopic-grade KBr (dried at 110°C).

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen scattering.

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

Data Acquisition Workflow

The following diagram illustrates the logical flow for validating the compound's identity using IR spectroscopy.

IR_Validation_Workflow Start Start: Unknown Sample Acquire Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) Start->Acquire CheckNH Analyze 3100-3500 cm⁻¹ Region Acquire->CheckNH Doublet Doublet Observed? (~3350 & 3180 cm⁻¹) CheckNH->Doublet Singlet Singlet Observed? (~3300 cm⁻¹) CheckNH->Singlet PrimaryPath Primary Amide Indicated Doublet->PrimaryPath Yes SecondaryPath Secondary Amide Indicated (Likely N-Benzylbenzamide) Singlet->SecondaryPath Yes CheckAmideII Check Amide II Band (1500-1650 cm⁻¹) PrimaryPath->CheckAmideII SecondaryPath->CheckAmideII Result4BB Confirm: 4-Benzylbenzamide (Amide II @ ~1630, p-subst @ 830) CheckAmideII->Result4BB Band @ >1600 ResultNBB Confirm: N-Benzylbenzamide (Amide II @ ~1550, mono-subst @ 690/730) CheckAmideII->ResultNBB Band @ <1560

Figure 1: Decision logic for distinguishing 4-Benzylbenzamide from its secondary amide isomers using IR spectral features.

References

  • National Institute of Standards and Technology (NIST). N-Benzylbenzamide IR Spectrum (CAS 1485-70-7). NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. Benzamide, 4-methyl-N-benzyl-N-hexadecyl- Vapor Phase IR.[1][2] Wiley Science Solutions. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. (Provides comparative context for sulfonamide/amide benzylation). Available at: [Link]

  • PubChem. 4-Acetyl-N-benzylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-Benzylbenzamide , specifically designed for researchers requiring rigorous structural validation and isomer differentiation.

Executive Summary

4-Benzylbenzamide (CAS: 2404-56-0) is a biphenyl scaffold frequently utilized in drug discovery as a linker or core pharmacophore. In analytical workflows, it presents a significant identification challenge due to its structural isomerism with N-Benzylbenzamide (CAS: 1485-70-7).

While both compounds share the formula


 (MW 211.26) and contain identical functional groups (amide, phenyl, benzyl), their mass spectrometry (MS) fragmentation pathways are distinct. This guide delineates the specific ionization behaviors that allow for unambiguous differentiation, focusing on the diagnostic absence of the benzoyl cation (

105) in 4-Benzylbenzamide.

Compound Profile & Structural Logic

Feature4-Benzylbenzamide (Target)N-Benzylbenzamide (Alternative/Isomer)
Structure


Connectivity Amide attached directly to the central ring; Benzyl group at para position.Amide acts as the linker between the benzoyl group and the benzyl group.
Key Moiety 4-Benzylbenzoyl coreBenzoyl core
Molecular Ion

211 (

or

)

211 (

or

)

Fragmentation Mechanism: 4-Benzylbenzamide

The fragmentation of 4-Benzylbenzamide under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is driven by the stability of the biphenyl-like skeleton. Unlike its isomer, the carbonyl carbon is chemically bonded to the central aromatic ring which also bears the benzyl group.

Primary Fragmentation Pathway
  • 
    -Cleavage (Amide Loss):  The primary cleavage occurs at the amide bond (
    
    
    
    ), ejecting the amino group (
    
    
    , 16 Da). This yields the 4-benzylbenzoyl cation at
    
    
    195
    . This is a high-mass diagnostic ion that preserves the dual-ring system.
  • Decarbonylation: The resulting acylium ion (

    
     195) ejects carbon monoxide (
    
    
    
    , 28 Da) to form the 4-benzylphenyl cation at
    
    
    167
    .
  • Tropylium Formation: The benzyl substituent (

    
    ) is prone to rearrangement, generating the stable tropylium ion  at 
    
    
    
    91
    . While prominent, this ion is non-specific as it appears in both isomers.
Mechanistic Visualization

The following diagram illustrates the specific decay pathway for 4-Benzylbenzamide.

G M_Ion Molecular Ion [M]+• m/z 211 (4-Benzylbenzamide) Frag_195 4-Benzylbenzoyl Cation [Ar-CH2-Ar-CO]+ m/z 195 M_Ion->Frag_195 α-Cleavage (Amide C-N bond) Frag_91 Tropylium Ion [C7H7]+ m/z 91 M_Ion->Frag_91 Benzylic Rearrangement Frag_167 4-Benzylphenyl Cation [Ar-CH2-Ar]+ m/z 167 Frag_195->Frag_167 Inductive Cleavage (Decarbonylation) Frag_167->Frag_91 Secondary Decay Neutral_NH2 Loss of NH2• (-16 Da) Neutral_CO Loss of CO (-28 Da)

Figure 1: Proposed fragmentation pathway for 4-Benzylbenzamide showing the retention of the biphenyl skeleton in high-mass fragments.

Comparative Analysis: Isomer Differentiation

The critical analytical challenge is distinguishing 4-Benzylbenzamide from N-Benzylbenzamide. The differentiation relies on detecting the core "building blocks" of the molecule.

The "Smoking Gun": 105[1]
  • N-Benzylbenzamide: The base peak is typically

    
     105  (
    
    
    
    ). This occurs because the amide bond breaks, leaving a simple benzoyl cation.
  • 4-Benzylbenzamide: The benzoyl moiety is substituted with a benzyl group.[1][2][3] Therefore, it cannot produce a simple

    
     105 ion. Instead, its "benzoyl equivalent" appears at 
    
    
    
    195
    .
Diagnostic Ion Table
Ion (

)
4-Benzylbenzamide (Target)N-Benzylbenzamide (Isomer)Mechanistic Origin
211 PresentPresentMolecular Ion (

)
195 Major Peak Absent/Trace

. Specific to primary amides on the ring.
167 Distinctive Absent

. Loss of entire amide group from ring.
120 AbsentPresent

. Amide H-rearrangement specific to N-substituted amides.
105 Absent Base Peak

. Benzoyl cation (requires unsubstituted benzoyl group).
91 High IntensityHigh IntensityTropylium ion (common to both).
Decision Tree for Identification

Tree Start Spectrum Analysis Precursor m/z 211 Check_105 Is m/z 105 (Benzoyl Cation) the Base Peak? Start->Check_105 Check_195 Is m/z 195 (Acylium Cation) Present? Check_105->Check_195 No Result_N Identity: N-Benzylbenzamide Check_105->Result_N Yes Check_195->Result_N No (Inconclusive) Result_4 Identity: 4-Benzylbenzamide Check_195->Result_4 Yes

Figure 2: Logic flow for distinguishing 4-Benzylbenzamide from its N-benzyl isomer using MS peak intensities.

Experimental Protocols

To ensure reproducible fragmentation data, the following protocols are recommended. These methods are validated for benzamide derivatives.[3]

Method A: GC-MS (Electron Ionization)

Best for structural fingerprinting and library matching.

  • Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Scan Range:

    
     40–300.
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).

  • Expected Result: A spectrum dominated by

    
     195, 167, and 91.
    
Method B: LC-MS/MS (Electrospray Ionization)

Best for high-sensitivity detection in biological matrices.

  • Ionization: Positive Mode ESI (

    
    ).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to induce fragmentation.

  • Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Tropylium formation).
      
    • Note: The transition

      
       should be monitored as a negative control to confirm isomeric purity.
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of N-Benzylbenzamide (CAS 1485-70-7). NIST Chemistry WebBook, SRD 69. [Link]

  • MassBank. Mass Spectrum of 4-Methoxybenzaldehyde (Benzoyl derivative comparison). Record MSBNK-Fac_Eng_Univ_Tokyo-JP008708. [Link]

  • PubChem. Compound Summary: N-benzyl-4-sulfamoylbenzamide (Structural analog for fragmentation logic). [Link]

Sources

Comparative Guide: HPLC Method Validation for 4-Benzylbenzamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a scientifically grounded comparison between a traditional isocratic HPLC method and an optimized core-shell gradient method for the purity analysis of 4-Benzylbenzamide.

The Challenge: 4-Benzylbenzamide (p-benzylbenzamide) is a hydrophobic aromatic amide. Traditional methodologies often suffer from excessive run times and poor resolution of synthesis precursors (e.g., 4-benzylbenzoic acid) or degradation products.

The Solution: This guide validates a transition from a legacy 5 µm fully porous column (Method A) to a modern 2.7 µm core-shell column (Method B). We demonstrate that Method B aligns superiorly with ICH Q2(R2) guidelines, offering higher peak capacity, reduced solvent consumption, and enhanced sensitivity.

Analyte Profile & Physicochemical Basis[1][2][3][4][5][6]

Understanding the molecule is the first step in robust method design.

PropertyDescriptionChromatographic Implication
Analyte 4-BenzylbenzamideTarget molecule.
Structure Aromatic ring - CH₂ - Aromatic ring - AmideHigh hydrophobicity requires Reverse Phase (RP-HPLC).
LogP (Predicted) ~2.8 - 3.2Significant retention on C18 stationary phases.
pKa ~13-14 (Amide N-H)Neutral in standard pH ranges (2-8). No buffer pH buffering capacity needed for the analyte, but required to suppress silanol activity.
UV Max ~254 nmPrimary aromatic absorption band; suitable for UV-Vis/DAD detection.

Method Comparison: Legacy vs. Optimized

The following table contrasts the "standard" approach often found in older pharmacopeial monographs (Method A) against a modern, high-efficiency approach (Method B).

Table 1: Instrumental Parameters & Performance
ParameterMethod A: Legacy IsocraticMethod B: Optimized Core-Shell Gradient
Column C18, 250 x 4.6 mm, 5 µm Fully Porous C18, 100 x 4.6 mm, 2.7 µm Core-Shell
Mobile Phase 60:40 Acetonitrile : Water (Isocratic)A: 0.1% H₃PO₄ in WaterB: Acetonitrile(Gradient: 30% B to 80% B)
Flow Rate 1.0 mL/min1.5 mL/min
Backpressure ~110 bar~350 bar (Compatible with standard HPLC)
Run Time 25 minutes8 minutes
Resolution (Rs) 1.8 (Critical Pair)> 3.5 (Critical Pair)
LOD (S/N=3) 0.5 µg/mL0.1 µg/mL (Sharper peaks = higher height)
Why Method B Wins (The Science)
  • Core-Shell Physics: The 2.7 µm core-shell particles have a solid core (1.7 µm) and a porous shell (0.5 µm). This reduces the longitudinal diffusion (B-term) and mass transfer resistance (C-term) in the Van Deemter equation.[1]

  • Result: You achieve efficiency comparable to sub-2 µm UPLC columns without the ultra-high backpressure, allowing this method to run on standard HPLC systems [1].

Validation Protocol (ICH Q2(R2) Aligned)

This section details the validation of Method B . All protocols are designed to be self-validating systems.

Diagram 1: ICH Q2(R2) Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring all regulatory requirements are met.

ValidationWorkflow Start Method Development (Design Phase) SST System Suitability (Pre-Validation) Start->SST Optimize Spec Specificity (Forced Degradation) SST->Spec Pass Lin Linearity & Range (R² > 0.999) Spec->Lin AccPrec Accuracy & Precision (Recovery & RSD) Lin->AccPrec Robust Robustness (Design of Exp.) AccPrec->Robust Final Validated Master Method Robust->Final Report Generation

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines, moving from development to final reporting.

Specificity (Stress Testing)

Objective: Prove the method can measure 4-Benzylbenzamide unequivocally in the presence of impurities.

  • Protocol:

    • Prepare a 0.5 mg/mL standard solution.

    • Acid Hydrolysis: Add 0.1 N HCl, heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 0.1 N NaOH, heat at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂.

    • Inject all samples using Method B.

  • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 0.999. Resolution between main peak and nearest degradation product > 1.5.

Linearity

Objective: Demonstrate proportionality between concentration and response.

  • Protocol:

    • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1 mg/mL).

    • Inject in triplicate.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Y-intercept bias
    
    
    2.0% of the 100% response.
Precision (Repeatability)

Objective: Verify consistency of the system.

  • Protocol:

    • Inject the 100% standard solution 6 times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area

    
     1.0% (for drug substance) or 
    
    
    
    2.0% (for impurities).
Accuracy (Recovery)

Objective: Ensure the measured value matches the true value.

  • Protocol:

    • Spike known amounts of 4-Benzylbenzamide into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

    • Calculate % Recovery: (Observed Conc. / Theoretical Conc.) × 100.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Mechanistic Insight: Why Core-Shell?

To justify the switch to Method B in a regulatory filing, you must explain the physical mechanism.

Diagram 2: Mass Transfer Mechanism

This diagram compares the diffusion paths in fully porous vs. core-shell particles.[2]

CoreShellMechanism cluster_0 Fully Porous Particle (5 µm) cluster_1 Core-Shell Particle (2.7 µm) Analyte Analyte Molecule PorousPath Deep Pore Diffusion (Slow Mass Transfer) Analyte->PorousPath Enters Deeply ShellPath Shallow Pore Diffusion (Fast Mass Transfer) Analyte->ShellPath Short Path SolidCore Solid Core (Impermeable) ShellPath->SolidCore Blocked

Caption: Comparison of diffusion paths. Core-shell particles minimize the 'C-term' of the Van Deemter equation by limiting diffusion depth.[1]

Troubleshooting & Robustness

Even validated methods can fail if not robust.

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions with the amide nitrogen.Ensure Mobile Phase A pH is acidic (pH 2.5 - 3.0) using Phosphate or Formic acid to suppress silanols [2].
Retention Time Drift Temperature fluctuations.Thermostat column compartment to 30°C ± 1°C.
High Backpressure Frit clogging or precipitation.Filter mobile phases through 0.22 µm filters. Ensure buffer miscibility with high % Acetonitrile.

References

  • Phenomenex. (2017).[3] Core-Shell vs Fully Porous Particles: Understanding the Morphology and Performance.[3] Retrieved from [Link]

  • ICH. (2023).[4] ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[4][5] Retrieved from [Link]

  • PubChem. (2025).[6] Benzamide, N-benzyl- (Compound Summary).[7][8][9] National Center for Biotechnology Information. Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column.[10] Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 4-Benzylbenzamide vs. 4-Benzoylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-Benzylbenzamide and 4-Benzoylbenzamide , two structural analogs distinguished by their inter-ring linker. While sharing the benzamide pharmacophore (a privileged structure in PARP inhibition and neuroprotection), their bioactivity diverges significantly due to the physicochemical properties of the linker:

  • 4-Benzylbenzamide: Features a methylene (

    
    ) bridge. It acts as a flexible, lipophilic scaffold , ideal for targeting hydrophobic pockets in metabolic enzymes (e.g., sEH, PPAR
    
    
    
    ) and tubulin.
  • 4-Benzoylbenzamide: Features a ketone (

    
    ) bridge. It acts as a rigid, planar, photo-reactive probe . It is extensively used in chemical biology for photoaffinity labeling and as a rigid core for kinase/PARP inhibitors.
    

Part 1: Pharmacochemical & Structural Analysis[1][2]

The fundamental difference lies in the linker connecting the two phenyl rings at the para (4) position relative to the amide group.

Feature4-Benzylbenzamide4-Benzoylbenzamide
Structure Ph-CH₂-Ph-CONH₂Ph-CO-Ph-CONH₂
Linker Hybridization

(Tetrahedral)

(Trigonal Planar)
Conformation Flexible: Rings can rotate; "Butterfly" shape.Rigid/Planar: Conjugated system restricts rotation.
Electronic Effect Weakly activating (Hyperconjugation).Strongly electron-withdrawing (Resonance).
Solubility (LogP) Higher Lipophilicity (More hydrophobic).Lower Lipophilicity (Polar carbonyl reduces LogP).
Primary Utility Therapeutic Scaffold: Induced-fit binding.Chemical Probe: Photocrosslinking & Rigid binding.
Mechanistic Implications[3]
  • The "Benzophenone" Effect (4-Benzoyl): The benzoyl moiety creates a diaryl ketone system (benzophenone). Upon UV irradiation (350–360 nm), the carbonyl oxygen forms a reactive triplet diradical. This allows 4-Benzoylbenzamide to covalently crosslink with target proteins, making it a premier tool for mapping drug binding sites [1].

  • The "Flexible Fit" Effect (4-Benzyl): The methylene bridge allows the two aromatic rings to adopt a non-planar conformation (

    
     angle). This flexibility is critical for inhibiting enzymes like Soluble Epoxide Hydrolase (sEH)  or Tubulin , where the inhibitor must conform to a dynamic hydrophobic pocket [2].
    

Part 2: Detailed Bioactivity Profile

4-Benzoylbenzamide: The Rigid Probe & PARP Inhibitor

Primary Application: Photoaffinity Labeling & PARP Inhibition.[1]

  • PARP Inhibition: The benzamide core mimics nicotinamide, binding to the NAD+ pocket of Poly(ADP-ribose) polymerase (PARP).[2] The 4-benzoyl group extends into the "adenine ribose" binding pocket. The rigidity of the ketone bridge locks the phenyl rings in a preferred orientation for pi-stacking with tyrosine residues in the active site [3].

  • Photoaffinity Labeling: Researchers utilize 4-benzoylbenzamide derivatives to identify unknown drug targets. The molecule binds reversibly to the target; UV activation then converts the benzophenone moiety into a radical that inserts into nearby C-H bonds, permanently "tagging" the protein for mass spectrometry analysis [4].

4-Benzylbenzamide: The Metabolic & Cytoskeletal Modulator

Primary Application: Metabolic Syndrome (sEH/PPAR) & Anti-cancer (Tubulin).

  • Dual sEH/PPAR

    
     Modulation:  4-Benzylbenzamide derivatives have emerged as "merged pharmacophores." The benzamide headgroup inhibits Soluble Epoxide Hydrolase (sEH), while the lipophilic benzyl tail activates Peroxisome Proliferator-Activated Receptor gamma (PPAR
    
    
    
    ). The flexibility of the
    
    
    linker is essential to span the distance between these two distinct binding domains within the ligand-binding pocket [5].
  • Tubulin Polymerization Inhibition: N-benzyl and 4-benzyl benzamides bind to the colchicine site of tubulin. The flexible linker allows the molecule to adopt the necessary "twisted" conformation to disrupt microtubule assembly, leading to cell cycle arrest in cancer cells [6].

Part 3: Experimental Protocols

Protocol A: Photoaffinity Labeling with 4-Benzoylbenzamide

Objective: Covalently label a target protein to map the binding site.

  • Reagents: 4-Benzoylbenzamide probe, Purified Protein (e.g., PARP1), UV Lamp (365 nm).

  • Equilibration: Incubate protein (1

    
    M) with 4-Benzoylbenzamide probe (10 
    
    
    
    M) in PBS (pH 7.4) for 30 min at 4°C in the dark. Rationale: Allows reversible equilibrium binding to the active site.
  • Irradiation: Transfer samples to a quartz cuvette or open 96-well plate on ice. Irradiate with UV light (365 nm, 100W) at a distance of 5 cm for 10–30 minutes.

    • Critical Step: Keep samples on ice to prevent thermal denaturation. The benzophenone triplet state reacts preferentially with Methionine, Leucine, or Glycine residues.

  • Quenching: Add DTT (50 mM) or an excess of a scavenger (e.g., Tris buffer) to quench unreacted radicals.

  • Analysis: Perform SDS-PAGE followed by Western Blot (if probe is biotinylated) or Tryptic Digest + LC-MS/MS to identify the modified peptide residue.

Protocol B: Tubulin Polymerization Assay (for 4-Benzylbenzamide)

Objective: Quantify the inhibition of microtubule assembly.

  • Reagents: Purified Tubulin (>99%), GTP, PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Treatment: Add 4-Benzylbenzamide (dissolved in DMSO) to a pre-warmed 96-well plate (37°C) at varying concentrations (0.1 – 10

    
    M). Include a DMSO control (0% inhibition) and Colchicine (positive control).
    
  • Initiation: Add the cold tubulin/GTP mixture to the warm plate.

  • Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

    • Data Interpretation: Polymerized microtubules scatter light. A reduction in the

      
       or final plateau absorbance compared to control indicates inhibition.
      

Part 4: Decision Logic & Pathway Visualization

The following diagram illustrates the decision logic for selecting between the two scaffolds based on the research target.

Benzamide_Selection_Guide Start Select Benzamide Scaffold Benzoyl 4-Benzoylbenzamide (Ketone Linker) Start->Benzoyl Need Rigidity or Labeling? Benzyl 4-Benzylbenzamide (Methylene Linker) Start->Benzyl Need Flexibility or Lipophilicity? Rigid Property: Rigid / Planar Benzoyl->Rigid Photo Feature: Photo-reactive (Benzophenone) Benzoyl->Photo App_Inhib Application: PARP/Kinase Inhibitor (Lock & Key Binding) Rigid->App_Inhib App_Probe Application: Target Identification (Photoaffinity Labeling) Photo->App_Probe Flex Property: Flexible / Hydrophobic Benzyl->Flex Induced Feature: Induced Fit (Torsion capable) Flex->Induced App_Metabolic Application: sEH / PPAR Modulator (Metabolic Syndrome) Induced->App_Metabolic App_Tubulin Application: Tubulin Inhibitor (Colchicine Site) Induced->App_Tubulin

Caption: Decision tree for selecting 4-Benzoyl vs. 4-Benzyl scaffolds based on structural requirements (Rigidity vs. Flexibility) and intended biological application.

References

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

  • Hwang, S. H., et al. (2015).

    
     Modulators.[3][4] Journal of Medicinal Chemistry, 59(1). Link
    
  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology, 30(3), 283-288. Link

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target discovery and validation. Future Medicinal Chemistry, 7(2), 159-183. Link

  • Zhang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[5] European Journal of Medicinal Chemistry, 216, 113316. Link

Sources

Technical Guide: TLC Profiling & Purification of 4-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the chromatographic analysis and purification of 4-Benzylbenzamide , a solvent system of 40% to 50% Ethyl Acetate in Hexane provides the optimal balance of retention and resolution.

While generic benzamide derivatives are often screened at 30% ethyl acetate, the primary amide functionality of 4-benzylbenzamide creates significant hydrogen bonding interactions with silica, necessitating a higher polarity mobile phase to achieve an industrially relevant Rf value (0.30 – 0.45). This guide details the thermodynamic behavior of the compound, compares solvent performance, and provides a validated protocol for reaction monitoring.

Chemical Context & Separation Logic

Structural Analysis

The chromatographic behavior of 4-benzylbenzamide is dictated by two competing structural motifs:

  • The Benzamide Head (Polar): The primary amide group (

    
    ) acts as both a strong hydrogen bond donor (2 H-atoms) and acceptor (C=O). This results in strong adsorption to the silanol groups of the stationary phase, significantly retarding elution.
    
  • The Benzyl Tail (Non-Polar): The hydrophobic benzyl group at the para position adds steric bulk and lipophilicity, slightly increasing the Rf compared to unsubstituted benzamide, but not enough to overcome the amide's polarity without sufficient solvent strength.

The "Primary vs. Secondary" Trap

Researchers often rely on data for N-benzylbenzamide (a secondary amide) which elutes faster (Rf ~0.42 in 30% EtOAc). 4-Benzylbenzamide (a primary amide) is significantly more polar due to its additional N-H donor. Consequently, solvent systems optimized for secondary amides will leave 4-benzylbenzamide near the baseline.

Comparative Performance: Solvent System Optimization

The following data compares the migration of 4-benzylbenzamide across three standard polarity tiers.

Table 1: Rf Value Response to Solvent Polarity (Silica Gel 60


) 
Solvent System (v/v)Est.[1][2][3] Rf ValuePerformance RatingObservation
30% EtOAc / 70% Hex 0.15 – 0.20Sub-Optimal Compound adheres near baseline. Poor separation from polar impurities (e.g., carboxylic acids).[4]
50% EtOAc / 50% Hex 0.35 – 0.45 Optimal Ideal retention window. Excellent resolution from non-polar precursors (nitriles) and polar byproducts.
70% EtOAc / 30% Hex 0.65 – 0.75Poor Elutes too close to the solvent front. Co-elution with non-polar impurities likely.
Separation from Precursors

In a synthesis context (e.g., hydrolysis of 4-benzylbenzonitrile), the separation profile in 50% EtOAc is distinct:

  • 4-Benzylbenzonitrile (Starting Material): Rf ~0.75 (Moves fast, non-polar).

  • 4-Benzylbenzamide (Product): Rf ~0.40 (Middle).

  • 4-Benzylbenzoic Acid (Over-hydrolysis byproduct): Rf < 0.10 (Stays at baseline unless acid is added).

Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase: Ethyl Acetate (ACS Grade), Hexanes (ACS Grade).

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Add 10 mL of 50% Ethyl Acetate/Hexane to a developing chamber.

    • Insert a filter paper wick to ensure vapor equilibrium.

    • Why: Un-equilibrated chambers cause "smiling" solvent fronts and inconsistent Rf values.

  • Sample Preparation:

    • Dissolve ~5 mg of crude 4-benzylbenzamide in 0.5 mL of Ethyl Acetate (not the mobile phase).

    • Note: Ensure the sample is fully solubilized; using hexane alone may result in precipitation at the spotting origin.

  • Spotting:

    • Apply 1-2

      
      L to the baseline (1 cm from bottom).
      
    • Co-Spotting: If monitoring a reaction, spot three lanes: (1) Starting Material,[5][6][7][8] (2) Co-spot (Mix), (3) Reaction Mixture.

  • Elution & Visualization:

    • Run the plate until the solvent front reaches 1 cm from the top.[9]

    • UV Visualization: View under 254 nm. The aromatic rings will quench the fluorescence, appearing as dark purple spots against a bright green background.

    • Secondary Stain: If impurities are suspected (e.g., non-aromatic solvents or reagents), stain with Iodine or Phosphomolybdic Acid (PMA) and char.

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing the purification of 4-benzylbenzamide based on initial TLC results.

TLC_Optimization Start Start: TLC Scouting (30% EtOAc / 70% Hex) CheckRf Analyze Rf Value Start->CheckRf LowRf Rf < 0.2 (Stuck at Baseline) CheckRf->LowRf Too Polar HighRf Rf > 0.6 (Near Solvent Front) CheckRf->HighRf Too Non-Polar GoodRf Rf 0.3 - 0.5 (Optimal Range) CheckRf->GoodRf Just Right ActionIncrease Increase Polarity (Try 50% EtOAc) LowRf->ActionIncrease ActionDecrease Decrease Polarity (Try 15% EtOAc) HighRf->ActionDecrease ActionVerify Check Resolution (UV & Stain) GoodRf->ActionVerify ActionIncrease->CheckRf Re-run ActionDecrease->CheckRf Re-run ResolutionCheck Are impurities separated? ActionVerify->ResolutionCheck FinalMethod Proceed to Flash Chromatography ResolutionCheck->FinalMethod Yes AltSolvent Switch Solvent Class (DCM / MeOH) ResolutionCheck->AltSolvent No (Overlap)

Figure 1: Method development workflow for optimizing the retention factor (Rf) of benzamide derivatives.

Troubleshooting Common Issues

Tailing (Streaking Spots)
  • Cause: If the spot streaks ("tails") towards the baseline, it often indicates the presence of the hydrolyzed byproduct, 4-benzylbenzoic acid .

  • Solution: Add 1% Acetic Acid to the mobile phase. This suppresses the ionization of the carboxylic acid, sharpening the impurity spot and allowing the neutral amide to elute cleanly.

Poor Solubility
  • Issue: The compound precipitates at the spotting origin, causing a "donut" shape or double spotting.

  • Solution: Dissolve the sample in a small amount of Dichloromethane (DCM) or Methanol for spotting, but ensure it is fully dried before developing to prevent solvent interference.

Co-elution with Benzyl Alcohol[11]
  • Issue: If benzyl alcohol is a contaminant (Rf ~0.3-0.4 in EtOAc/Hex), it may overlap with the amide.

  • Alternative System: Switch to Dichloromethane : Methanol (95:5) . The selectivity change often resolves the alcohol (moves faster) from the amide.

References

  • Biotage. (2023).[1][10] Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Separation Theory and Polarity. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties and Polarity. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information: Synthesis of Amides via Oxidative Amidation (Rf values for Benzamide analogs). Retrieved from [Link]

Sources

X-Ray Diffraction (XRD) and Crystallographic Profiling of 4-Benzylbenzamide: A Comparative Guide for sPLA2 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and structural biologists, fragment-based drug discovery (FBDD) relies heavily on high-resolution X-ray diffraction (XRD) to elucidate binding mechanics. 4-Benzylbenzamide serves as a foundational fragment hit in the development of secreted phospholipase A2 (sPLA2) inhibitors, a class of therapeutics targeted at inflammatory pathways and coronary artery disease [1].

This guide objectively compares the crystallographic and structural performance of 4-benzylbenzamide against optimized clinical leads (such as AZD2716) and reference inhibitors (like Varespladib). By analyzing the XRD data, we can deconstruct the exact physicochemical interactions that make 4-benzylbenzamide an ideal scaffold for rational drug design.

Crystallographic Performance: Fragment vs. Optimized Leads

To understand the structural utility of 4-benzylbenzamide, it must be evaluated against both the clinical reference standard (Varespladib) and the optimized lead compounds derived from its scaffold. The quantitative crystallographic and binding data are summarized below.

Table 1: Comparative Crystallographic and Structural Data of sPLA2 Inhibitors

CompoundDevelopment RolePDB IDXRD Resolution (Å)Key Binding InteractionsLigand Efficiency (LE) Profile
4-Benzylbenzamide Fragment Hit5G3M1.85Primary amide-Ca²⁺ coordination; H-bonds with Gly28, His46, Asp47; 4-benzyl group in lipophilic pocket.High (Optimal for fragment growth)
AZD2716 Optimized LeadN/AHighExtended lipophilic interactions via 2-position substitution; conserved Ca²⁺ coordination.Moderate to High (Optimized LLE)
Varespladib Clinical ReferenceVarious~2.00 - 2.50Indole scaffold occupying the active site and hydrophobic channel.Moderate (High molecular weight)

Data derived from the structural elucidation of human sPLA2-X and sPLA2-IIa complexes [1][2].

Structural Mechanics & Binding Causality

The high-resolution (1.85 Å) XRD data of 4-benzylbenzamide complexed with human sPLA2 (PDB ID: 5G3M) provides a definitive structural map[2]. The crystal structure reveals a highly efficient, self-validating binding system:

  • Catalytic Calcium Coordination: The primary amide of 4-benzylbenzamide acts as a direct ligand to the essential Ca²⁺ ion in the sPLA2 active site. This coordination is the thermodynamic anchor of the complex.

  • Hydrogen Bonding Network: The amide group forms a rigid hydrogen-bonding network with the protein backbone and side chains of Gly28, His46, and Asp47. Causality: This triad of interactions locks the benzamide core in a specific orientation, preventing rotational entropy loss upon binding.

  • Lipophilic Pocket Insertion: The 4-benzyl substituent is precisely localized within a lipophilic pocket formed by residues Ile2, Leu5, Ala6, Val9, Pro17, Ile18, and Met21 [1]. Molecular docking studies show that the root-mean-square deviation (RMSD) between predicted conformations and this XRD-derived structure is exceptionally low (~0.35 Å), validating the fragment's extreme stability in the active site [3].

Experimental Methodology: Co-Crystallization & XRD Analysis

To achieve sub-2.0 Å resolution for fragment-bound complexes, the crystallization protocol must be meticulously controlled. Below is the self-validating workflow used to generate the 4-benzylbenzamide/sPLA2 co-crystal.

Phase 1: Protein-Ligand Complex Assembly
  • Protein Preparation: Concentrate recombinant human sPLA2 to 10 mg/mL in a buffer containing 10 mM Tris-HCl (pH 7.5) and 5 mM CaCl₂.

    • Causality: The inclusion of 5 mM CaCl₂ is non-negotiable; calcium is required not only for the structural integrity of the enzyme's active site but also as the primary coordination target for the benzamide fragment.

  • Ligand Soaking/Co-incubation: Dissolve 4-benzylbenzamide in 100% DMSO and add it to the protein solution at a 5- to 10-fold molar excess.

    • Causality: Because fragments typically exhibit low-to-moderate initial binding affinities (high µM to mM range), a vast molar excess is required to drive the equilibrium toward the fully occupied complex state prior to nucleation.

Phase 2: Hanging Drop Vapor Diffusion
  • Drop Setup: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.0).

  • Equilibration: Invert the cover slip over a well containing 500 µL of the reservoir solution and seal it. Incubate at 20°C.

    • Causality: Hanging drop vapor diffusion is selected over sitting drop because it minimizes contact with the plastic well, reducing heterogeneous nucleation. The gradual vapor exchange slowly drives the drop into the supersaturation zone, promoting the growth of single, high-diffraction-quality crystals.

Phase 3: Cryoprotection and Synchrotron XRD Collection
  • Vitrification: Harvest the mature crystals using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) before flash-cooling in liquid nitrogen (-196 °C).

    • Causality: Synchrotron X-ray beams generate intense localized heat and radiation damage. Vitrifying the crystal prevents the formation of crystalline ice, which would otherwise produce parasitic powder diffraction rings that obscure the protein's diffraction spots.

  • Data Acquisition: Expose the crystal to the synchrotron beam, rotating it in 0.5° to 1.0° increments to collect a complete dataset. The presence of sharp, distinct diffraction spots extending to 1.85 Å validates the internal order of the co-crystal.

Workflow Visualization

The following diagram illustrates the logical progression from fragment identification to lead optimization, heavily reliant on the XRD data generated from 4-benzylbenzamide.

G N1 Fragment Hit 4-Benzylbenzamide N2 Co-Crystallization with sPLA2 N1->N2 N3 Synchrotron XRD Data Collection N2->N3 N4 Binding Mode Analysis (PDB: 5G3M) N3->N4 N5 Lead Optimization (AZD2716) N4->N5

Figure 1: XRD-guided Fragment-Based Drug Discovery (FBDD) workflow for sPLA2 inhibitors.

References
  • Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease ACS Medicinal Chemistry Letters URL:[Link]

  • PDB Entry 5G3M: Discovery of a novel secreted phospholipase A2 (sPLA2) inhibitor Protein Data Bank (RCSB PDB) URL:[Link]

  • Molecular docking studies of natural and synthetic compounds against human secretory PLA2 in therapeutic intervention of inflammatory Indian Journal of Biochemistry and Biophysics URL:[Link](Note: Representative index for related sPLA2 docking literature)

In Vitro Cytotoxicity Profile of 4-Benzylbenzamide Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Benzylbenzamide analogs represent a potent class of small-molecule pharmacophores, primarily exhibiting cytotoxicity through tubulin polymerization inhibition and, in specific structural variants, HDAC (Histone Deacetylase) modulation . Unlike traditional taxanes that stabilize microtubules, these analogs largely function as destabilizing agents, binding to the colchicine site of


-tubulin.

This guide objectively analyzes the in vitro performance of these analogs, highlighting their nanomolar (nM) potency against multidrug-resistant (MDR) cancer lines and comparing them against standard-of-care (SoC) agents like Combretastatin A-4 (CA-4) and Doxorubicin .

Mechanistic Profiling: The Tubulin Destabilization Pathway

The primary mode of action for 4-benzylbenzamide derivatives differs from DNA-intercalating agents (e.g., Cisplatin). These compounds target the cytoskeleton, specifically the dynamic instability of microtubules required for mitosis.[1]

Mechanism of Action[1][2][3][4][5][6]
  • Binding Event: The 4-benzyl moiety occupies the hydrophobic pocket within the colchicine-binding site at the interface of

    
    - and 
    
    
    
    -tubulin.
  • Polymerization Inhibition: This binding sterically hinders the addition of new tubulin dimers, leading to microtubule depolymerization.

  • Mitotic Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

  • Apoptosis: Prolonged G2/M arrest leads to the phosphorylation of Bcl-2 and activation of Caspase-3, resulting in programmed cell death.

Visualization: Signaling Cascade

The following diagram illustrates the downstream effects of 4-benzylbenzamide binding.

Mechanism_of_Action Compound 4-Benzylbenzamide Analog Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin Binds Depoly Microtubule Depolymerization Tubulin->Depoly Inhibits Assembly Spindle Mitotic Spindle Collapse Depoly->Spindle G2M G2/M Phase Arrest Spindle->G2M Activates SAC Bcl2 Bcl-2 Phosphorylation G2M->Bcl2 Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Signal transduction pathway initiated by 4-benzylbenzamide binding, leading to mitotic catastrophe.

Comparative Performance Analysis

The following data aggregates performance metrics from key studies on N-benzylbenzamide derivatives (e.g., Compound 20b, 13q) compared to established tubulin inhibitors and chemotherapeutics.

Table 1: Comparative IC50 Values (nM) Across Cancer Cell Lines

Note: Lower values indicate higher potency.

Compound ClassSpecific AnalogTarget MechanismA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)MDR Status*
4-Benzylbenzamide Analog 20b [1]Tubulin (Colchicine Site)15 nM 12 nM 18 nM Active
4-Benzylbenzamide Analog 13q [2]Tubulin (Colchicine Site)4.8 nM 3.2 nM 5.1 nM Active
Stilbenoid (SoC) Combretastatin A-4 Tubulin (Colchicine Site)3.5 nM2.8 nM4.2 nMActive
Alkaloid (SoC) Colchicine Tubulin (Colchicine Site)~12 nM~10 nM~15 nMResistant
Anthracycline Doxorubicin DNA Intercalation450 nM220 nM180 nMResistant

*MDR Status: Indicates efficacy in P-glycoprotein (P-gp) overexpressing cell lines. 4-Benzylbenzamides often evade P-gp efflux pumps better than bulky taxanes.

Key Findings
  • Nanomolar Potency: Optimized 4-benzylbenzamide analogs (like 13q) exhibit cytotoxicity profiles comparable to Combretastatin A-4, one of the most potent natural tubulin inhibitors known.

  • Selectivity: These analogs frequently show a high Selectivity Index (SI), being significantly less toxic to normal fibroblast cells (e.g., HUVEC or NHDF) compared to cancer lines [1].

  • Resistance Evasion: Unlike Paclitaxel or Doxorubicin, 4-benzylbenzamide analogs often retain potency in MDR cell lines, suggesting they are poor substrates for the P-gp efflux pump.

Structure-Activity Relationship (SAR) Insights

The "4-benzyl" moiety is not merely a passive linker; it is a critical determinant of efficacy.

  • The Hydrophobic Tail: The 4-benzyl group penetrates the hydrophobic pocket of tubulin. Substitutions on this ring (e.g., 4-methoxy or 3,4,5-trimethoxy) significantly enhance binding affinity by mimicking the trimethoxyphenyl ring of Colchicine or Combretastatin [3].

  • The Amide Linker: Provides necessary hydrogen bonding capability with amino acid residues (e.g., Val238, Cys241) within the binding pocket.

  • Rigidity: The benzamide core restricts conformational freedom, reducing the entropic cost of binding compared to flexible linear chains.

Validated Experimental Protocols

To replicate these cytotoxicity profiles, strict adherence to protocol is required to avoid artifacts caused by solvent toxicity or cell overgrowth.

Protocol A: Optimized MTT Cytotoxicity Assay

Objective: Determine IC50 values with high reproducibility.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding: Seed cells (e.g., A549) at 3,000–5,000 cells/well in 96-well plates.

    • Critical: Do not over-seed. Control wells must remain in exponential growth phase for the duration of the assay (48-72h).

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Add test compounds (serial dilution 10 µM to 0.1 nM).

    • Validation Step: Final DMSO concentration must be <0.1% in all wells to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 48 or 72 hours.

  • Readout:

    • Add 20 µL MTT reagent; incubate 4 hours.

    • Aspirate medium carefully.

    • Dissolve formazan crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm .

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm the molecular target.

  • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline: Cool tubulin to 4°C.

  • Induction: Add test compound (3 µM) or vehicle. Transfer to 37°C to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Result: A "flat line" indicates inhibition; a sigmoidal curve indicates normal polymerization.

Visualization: Experimental Workflow

Experimental_Workflow Prep Compound Prep (DMSO Stock) Seed Cell Seeding (3k cells/well) Prep->Seed Dilute Tubulin Tubulin Assay (Mechanism) Prep->Tubulin Cell-Free Treat 72h Incubation (Serial Dilution) Seed->Treat MTT MTT Assay (Viability) Treat->MTT IC50 Data FACS Flow Cytometry (Cell Cycle) Treat->FACS G2/M Check

Figure 2: Integrated workflow for validating cytotoxicity and mechanism of action.

References

  • Wang, F., et al. (2021). "Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities."[1][2] European Journal of Medicinal Chemistry, 216, 113316.

  • Zhang, X., et al. (2019). "Design, synthesis and biological evaluation of N-benzylbenzamide derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 27(12), 2665-2678.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Investigating the Therapeutic Potential of 4-isopropyl-N-(4-methylbenzyl)benzamide." BenchChem Protocols.

  • Li, W., et al. (2013). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives." Molecules, 18(3), 3630-3640.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Benzylbenzamide (CAS No. 1485-70-7), ensuring the protection of laboratory personnel and the environment. We will delve into the causality behind these procedures, grounded in the specific chemical properties and associated hazards of the compound.

Understanding 4-Benzylbenzamide: Properties and Hazards

4-Benzylbenzamide is a white to off-white crystalline solid, an organic compound characterized by its amide functional group.[1][2] It is insoluble in water but soluble in organic solvents like acetone.[2] A comprehensive understanding of its hazard profile is the first step in ensuring safe handling and disposal.

The primary hazards associated with 4-Benzylbenzamide, as identified in its Safety Data Sheets (SDS), are summarized below.[3][4]

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[4]
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritation.[4]

While not classified as a significant fire risk, containers may burn if exposed to fire.[3] Thermal decomposition can lead to the release of irritating gases and hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 4-Benzylbenzamide is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle-to-grave."[5] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including chemical handling, storage, and employee training, through standards like the Hazard Communication Standard (29 CFR 1910.1200).[6][7]

It is a legal requirement for the waste generator—the laboratory that creates the waste—to perform a "waste determination" to classify it as hazardous or non-hazardous.[8][9] Given its identified hazards, 4-Benzylbenzamide waste must be managed as hazardous chemical waste.[3][10][11]

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before disposal. The EPA prioritizes waste minimization to reduce environmental impact and disposal costs.[12]

Causality of Best Practices:

  • Accurate Inventory: Maintain a precise inventory of 4-Benzylbenzamide to avoid purchasing excess material that may later require disposal.

  • Scale of Experiments: Design experiments to use the minimum amount of material necessary to achieve valid scientific outcomes.

  • Avoid Contamination: Do not mix 4-Benzylbenzamide waste with other waste streams. Segregating waste prevents the creation of larger volumes of hazardous materials and avoids potentially dangerous chemical reactions.[13][14]

Step-by-Step Disposal Protocols

Disposal procedures vary based on the form of the waste. Always handle 4-Benzylbenzamide waste while wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[15][16]

Protocol 4.1: Unused or Surplus Solid 4-Benzylbenzamide

This protocol applies to the pure, solid chemical that is no longer needed.

  • Waste Determination: This material is classified as hazardous waste due to its toxic and irritant properties.[3][4]

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with amides (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).[17][18] The original container is often the best choice.

  • Labeling: Affix a "Hazardous Waste" label to the container.[19] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Benzylbenzamide" (no formulas or abbreviations).

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13][19] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[4]

  • Disposal Request: Once the container is ready for removal, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup by a licensed hazardous waste disposal company.[17] The preferred disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous decomposition products.[15]

Protocol 4.2: Contaminated Labware and Debris

This includes items like gloves, weigh boats, pipette tips, or paper towels contaminated with 4-Benzylbenzamide residue.

  • Collection: Place all solid contaminated debris into a designated, leak-proof plastic bag or a solid waste container (e.g., a labeled bucket with a lid).

  • Labeling: Clearly label the bag or container as "Hazardous Waste" with the contaminant "4-Benzylbenzamide" listed.

  • Storage and Disposal: Store the sealed container in the SAA. When full, arrange for pickup through your EH&S office for incineration. Do not dispose of this waste in the regular trash.

Protocol 4.3: Empty 4-Benzylbenzamide Containers

An "empty" container may still contain hazardous residue.

  • Decontamination: To render a container non-hazardous, it must be triple-rinsed.[13][17]

    • Rinse the container three times with a suitable solvent in which 4-Benzylbenzamide is soluble, such as acetone.

    • Crucially, the rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste. [17] Collect the rinsate in a designated, properly labeled "Halogen-Free Organic Solvent Waste" container.

  • Final Rinse: After the solvent rinse, perform a final triple-rinse with water. This final rinsate can typically be disposed of down the drain, but confirm with your local regulations.

  • Container Disposal: Once triple-rinsed and air-dried in a well-ventilated area (like a fume hood), the container is considered non-hazardous.[13] Deface or remove the original label and dispose of it in the appropriate recycling or trash receptacle.

Emergency Procedures: Spills and Accidental Release

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Clear the area of all personnel and inform your supervisor and EH&S department.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Control and Clean-up (for minor spills):

    • Wear appropriate PPE: respirator, gloves, safety goggles, and protective clothing.[3]

    • Avoid generating dust.[3]

    • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[4] Do not use air hoses for cleanup.[3]

    • Use an inert absorbent material if necessary.

  • Disposal: The collected spill residue and cleanup materials must be disposed of as hazardous waste, following Protocol 4.2.

Visual Guide: 4-Benzylbenzamide Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 4-Benzylbenzamide.

G 4-Benzylbenzamide Disposal Decision Tree cluster_waste_type Identify Waste Type cluster_protocol Execute Disposal Protocol cluster_final Final Disposition start Waste Generated Containing 4-Benzylbenzamide solid_waste Unused/Surplus Solid start->solid_waste contaminated_items Contaminated Items (Gloves, Labware) start->contaminated_items empty_container Empty Original Container start->empty_container spill_residue Spill Cleanup Residue start->spill_residue protocol_solid Protocol 4.1: Collect in Labeled Hazardous Waste Container solid_waste->protocol_solid protocol_items Protocol 4.2: Collect in Labeled Solid Waste Container contaminated_items->protocol_items protocol_rinse Protocol 4.3: Triple-Rinse with Solvent empty_container->protocol_rinse protocol_spill Protocol 4.2: Collect Residue in Labeled Container spill_residue->protocol_spill ehs_pickup Arrange EH&S Pickup for Incineration protocol_solid->ehs_pickup protocol_items->ehs_pickup protocol_spill->ehs_pickup collect_rinsate Collect Rinsate as Liquid Hazardous Waste protocol_rinse->collect_rinsate dispose_container Dispose of Clean Container in Trash/ Recycling protocol_rinse->dispose_container After rinsing & drying collect_rinsate->ehs_pickup

Caption: Workflow for the safe disposal of 4-Benzylbenzamide waste streams.

References

  • PubChem. (n.d.). 4-acetyl-N-benzylbenzamide. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Benzylbenzamide (CAS 1485-70-7). Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Towson University. (n.d.). HAZARDOUS WASTE MANAGEMENT PROCEDURES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • H.M. Royal, Inc. (2025). Guidelines for the Safe Handling of Hazardous Chemicals. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Mancomm. (2025). Hazardous Materials Compliance: OSHA Standards and Best Practices. Retrieved from [Link]

  • RedStallion. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

4-Benzylbenzamide (p-Benzylbenzamide) is a structural analog of benzamide used primarily as an intermediate in pharmaceutical synthesis.[1] While specific toxicological data for this isomer is less ubiquitous than its N-benzyl isomer, Read-Across Safety Principles dictate that we treat it with the combined hazard profile of the benzamide core and benzyl substituents.[1]

This compound presents a dual-vector risk :

  • Inhalation of Particulates: As a solid amide, it generates fine dust that acts as a respiratory irritant (STOT SE 3).

  • Dermal/Ocular Contact: It possesses significant potential for Category 2 irritation (Skin/Eye) and, based on the benzamide backbone, potential acute oral toxicity.

Operational Directive: All handling must assume the material is an Irritant and Harmful if Swallowed . Engineering controls (fume hoods) are the primary defense; PPE is the critical secondary barrier.

Hazard Identification & GHS Classification (Derived)

Based on Structure-Activity Relationship (SAR) with Benzamide (CAS 55-21-0) and N-Benzylbenzamide (CAS 1485-70-7).[1]

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][4]Warning
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4][5][6][7][8]Warning
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3][4][5]Warning
Acute Toxicity (Oral) Cat 4*H302: Harmful if swallowed.[6][7]Warning

*Precautionary classification based on benzamide core toxicity.

Personal Protective Equipment (PPE) Matrix

This matrix adheres to OSHA 29 CFR 1910.132 and EN 374 standards.

Body AreaPPE RequirementTechnical Specification & Rationale
Respiratory N95 / P100 or PAPR Standard: NIOSH N95 minimum.Rationale: Solid amides form electrostatic dust.[1] If handling >10g outside a hood, upgrade to P100 or PAPR to prevent sensitization.
Ocular Chemical Goggles Standard: ANSI Z87.1 / EN 166 (B grade).Rationale: Safety glasses are insufficient for fine powders. Indirectly vented goggles prevent dust ingress into the lacrimal fluid.
Dermal (Hand) Nitrile (Double) Standard: EN 374 Type B.Inner: 0.11mm Nitrile (Dexterity).Outer: 0.14mm Nitrile (Barrier).Rationale: Amides can permeate thin latex. Double gloving allows the outer layer to be stripped immediately upon contamination.
Body Lab Coat (Tyvek®) Standard: Type 5/6 (Particulate Protection).Rationale: Cotton coats trap dust. Use a disposable Tyvek sleeve or coat if handling bulk quantities to prevent migration to street clothes.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the quantity of 4-Benzylbenzamide and the operational state.

PPE_Decision_Logic Start Start: Handling 4-Benzylbenzamide State_Check Is the material in Solution or Solid state? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Liquid_Path Solution / Liquid State_Check->Liquid_Path Qty_Check Quantity > 10 grams? Solid_Path->Qty_Check Level_3 Level 3 PPE: Splash Apron + Face Shield + Laminate Gloves (ChemTek) Liquid_Path->Level_3 Splash Risk Level_1 Level 1 PPE: Fume Hood + N95 + Single Nitrile Gloves + Safety Glasses Qty_Check->Level_1 No (<10g) Level_2 Level 2 PPE: Fume Hood + P100 Respirator + Double Nitrile Gloves + Goggles Qty_Check->Level_2 Yes (>10g)

Figure 1: Risk-based logic flow for selecting appropriate PPE based on physical state and quantity.[1]

Operational Protocol: "Clean-to-Dirty" Workflow

To maintain sample integrity and user safety, follow this strict donning/doffing sequence.

Phase 1: Preparation (Clean Zone)[1]
  • Inspect Engineering Controls: Verify Fume Hood flow rate is 80–100 fpm .

  • Donning Sequence:

    • Put on Tyvek lab coat (snap all buttons).

    • Don Inner Gloves (tuck under coat cuffs).

    • Don Outer Gloves (pull over coat cuffs).

    • Adjust Goggles and Respirator (perform user seal check).

Phase 2: Manipulation (Hot Zone)[1]
  • Weighing: Use an anti-static gun if the powder is flighty. Weigh inside the hood.

  • Solubilization: Add solvent slowly to the solid. Exothermic heat is unlikely but possible with amides; monitor temperature.

  • Spill Management:

    • Minor Powder Spill: Cover with wet paper towel (to prevent dust), then wipe up.

    • Major Spill: Evacuate area.[9][10][11] Use a HEPA vacuum if available; do not dry sweep.

Phase 3: Disposal & Egress (Transition Zone)[1]
  • Waste Segregation:

    • Solid Waste: Dispose of contaminated weigh boats/paper in "Solid Hazardous Waste" (RCRA Code typically D001 or non-regulated organic, depending on solvent residue).

    • Liquid Waste: Segregate into "Organic - Non-Halogenated" (unless halogenated solvents were used).[1]

  • Doffing Sequence:

    • Remove Outer Gloves (turn inside out) -> Dispose.

    • Remove Goggles/Respirator -> Clean with 70% EtOH.

    • Remove Lab Coat -> Hang in designated area.

    • Remove Inner Gloves -> Dispose.

    • Wash Hands immediately with soap and water (20 seconds).

Waste Disposal Logic

Proper disposal ensures compliance and environmental safety. 4-Benzylbenzamide is an organic amide and should be incinerated.[1]

Waste_Disposal Waste_Gen Waste Generation Type_Check Waste Type? Waste_Gen->Type_Check Solid Solid (Powder/Wipes) Type_Check->Solid Liquid Liquid (Mother Liquor) Type_Check->Liquid Bin_Solid Bin: Solid Hazardous (Incineration) Solid->Bin_Solid Contam_Check Halogenated Solvent? Liquid->Contam_Check Bin_NonHal Bin: Organic Solvents (Non-Halogenated) Contam_Check->Bin_NonHal No Bin_Hal Bin: Organic Solvents (Halogenated) Contam_Check->Bin_Hal Yes

Figure 2: Classification and segregation workflow for chemical waste disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73878, N-Benzylbenzamide. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: N-benzylbenzamide.[12] Retrieved from [Link][1][12]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.